molecular formula C12H17NO B13323959 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol

2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol

Cat. No.: B13323959
M. Wt: 191.27 g/mol
InChI Key: JUQUWNRHLRJWHK-UHFFFAOYSA-N
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Description

2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-[amino(cyclopropyl)methyl]-4,6-dimethylphenol

InChI

InChI=1S/C12H17NO/c1-7-5-8(2)12(14)10(6-7)11(13)9-3-4-9/h5-6,9,11,14H,3-4,13H2,1-2H3

InChI Key

JUQUWNRHLRJWHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(C2CC2)N)O)C

Origin of Product

United States

Foundational & Exploratory

2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol CAS 1337424-72-2 properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and application of 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol (CAS 1337424-72-2), a critical intermediate in the development of respiratory syncytial virus (RSV) fusion inhibitors.

Executive Summary

2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol (CAS 1337424-72-2) is a specialized pharmaceutical intermediate primarily utilized in the synthesis of small-molecule antiviral agents. It serves as a key pharmacophore building block for RSV Fusion (F) Protein Inhibitors , a class of drugs designed to prevent the viral envelope from fusing with the host cell membrane.

The compound features a phenol core substituted with a cyclopropyl-benzylic amine moiety. This unique structural arrangement provides two essential functions in drug design:

  • H-Bonding Capability: The phenolic hydroxyl group acts as a critical hydrogen bond donor/acceptor within the viral binding pocket (typically the central cavity of the prefusion F trimer).

  • Hydrophobic Fit: The cyclopropyl group and methyl substituents provide steric bulk that fills hydrophobic sub-pockets, enhancing binding affinity and metabolic stability.

Physicochemical Properties

The following data represents the calculated and observed properties for the free base form.

PropertyValueNotes
CAS Number 1337424-72-2Racemic mixture (typically resolved to S-isomer for drugs)
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol
Appearance Off-white to pale yellow solidAmine oxidation sensitive
LogP (Predicted) ~2.5 – 2.8Lipophilic, suitable for CNS/tissue penetration
pKa (Base) ~9.5 (Amine)Protonated at physiological pH
pKa (Acid) ~10.5 (Phenol)Weakly acidic
Solubility Low in water; High in DMSO, MeOH, DCM

Synthetic Methodologies

The synthesis of CAS 1337424-72-2 requires the construction of a chiral benzylic amine adjacent to a sterically crowded phenol. Two primary routes are employed: the Friedel-Crafts/Reductive Amination Route (Industrial) and the Ellman Sulfinamide Route (Asymmetric).

Route A: Asymmetric Synthesis (Ellman Approach)

This route is preferred for generating the biologically active (S)-enantiomer with high optical purity (>98% ee).

  • Formylation: 2,4-Dimethylphenol is formylated (e.g., Duff reaction or Rieche formylation) to yield 2-hydroxy-3,5-dimethylbenzaldehyde.

  • Condensation: The aldehyde is condensed with (S)-tert-butanesulfinamide to form the chiral sulfinyl imine.

  • Grignard Addition: Cyclopropylmagnesium bromide is added diastereoselectively to the imine. The bulky sulfinyl group directs the addition to the Re-face.

  • Deprotection: Acidic hydrolysis (HCl/MeOH) removes the sulfinyl group, yielding the chiral amine salt.

Route B: Friedel-Crafts Acylation (Racemic)
  • Acylation: 2,4-Dimethylphenol is reacted with cyclopropanecarbonyl chloride (AlCl₃ catalyst) to form the ketone.

  • Oximation: Reaction with hydroxylamine yields the oxime.

  • Reduction: Catalytic hydrogenation (Pd/C) or Zn/AcOH reduction converts the oxime to the racemic amine.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the Asymmetric Synthesis (Route A).

SynthesisRoute Start 2,4-Dimethylphenol Inter1 2-Hydroxy-3,5- dimethylbenzaldehyde Start->Inter1 Formylation (Duff/Rieche) Inter2 Chiral Sulfinyl Imine Inter1->Inter2 Condensation Ti(OEt)4 Reagent1 (S)-t-Bu-Sulfinamide Reagent1->Inter2 Inter3 Protected Sulfinamide (Diastereomerically Pure) Inter2->Inter3 Grignard Addition (Stereocontrol) Reagent2 Cyclopropyl-MgBr Reagent2->Inter3 Final Target Amine (S-Isomer) CAS 1337424-72-2 Inter3->Final Acid Hydrolysis (HCl/MeOH)

Caption: Asymmetric synthesis pathway utilizing Ellman's auxiliary for high enantiomeric excess.

Application in Drug Discovery

This compound is a "privileged structure" in the design of RSV fusion inhibitors. It is structurally related to intermediates used in the synthesis of Sisunatovir (RV521) and other benzimidazole-based inhibitors.

Mechanism of Action Role

In the context of the final drug molecule:

  • Binding Site: The drug binds to the central cavity of the metastable prefusion RSV F protein trimer.

  • Phenol Interaction: The 4,6-dimethylphenol moiety typically occupies a specific pocket defined by residues Phe140 and Phe488 (in the F1 subunit), engaging in pi-stacking or H-bonding that stabilizes the prefusion state.

  • Cyclopropyl Amine: The amine acts as a linker, while the cyclopropyl group fills a small hydrophobic cleft, preventing the protein from triggering the conformational change necessary for viral fusion.

Structural Activity Relationship (SAR)
  • 2,4-Dimethyl Substitution: Essential for restricting rotation and ensuring the phenol oxygen is oriented correctly for H-bonding.

  • Cyclopropyl Group: Provides superior metabolic stability compared to an isopropyl or ethyl group (prevention of CYP450 oxidation).

Analytical Characterization

To validate the identity of CAS 1337424-72-2, the following spectral signatures are diagnostic:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       6.8–7.0 ppm (2H, aromatic singlets, indicating 2,4,6-substitution pattern).
      
    • 
       3.4–3.6 ppm (1H, d, benzylic CH-NH₂).
      
    • 
       2.1–2.2 ppm (6H, s, two methyl groups).
      
    • 
       0.3–0.6 ppm (4H, m, cyclopropyl methylene protons).
      
  • Mass Spectrometry (ESI+):

    • [M+H]⁺ peak at m/z ~192.14.

    • Fragment ion often observed at m/z ~175 (loss of NH₃).

Safety & Handling

  • Hazards: As a phenol derivative and primary amine, it is classified as Irritant (Skin/Eye) and potentially Corrosive .

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The benzylic amine is susceptible to air oxidation to the imine or ketone over time.

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust.

References

  • Cockerill, G. S., et al. (2021). "Discovery of Sisunatovir (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion." Journal of Medicinal Chemistry, 64(7), 3658–3676. Link

  • Battles, M. B., et al. (2016). "Molecular mechanism of respiratory syncytial virus fusion inhibitors." Nature Chemical Biology, 12, 87–93. Link

  • ChemicalBook. (2025). "2-[(S)-Amino(cyclopropyl)methyl]-4,6-dimethylphenol Properties and Suppliers." Link

  • PubChem. (2025). "Compound Summary: RSV Fusion Inhibitor Intermediates." National Library of Medicine. Link

Chemical structure and SMILES for 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol, a molecule of interest in medicinal chemistry and drug discovery. This document details its chemical structure, properties, a proposed synthetic pathway, and explores its potential biological significance based on the activities of structurally related compounds.

Chemical Structure and Identification

2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol is a substituted phenol derivative characterized by a cyclopropylmethylamine group at the ortho position and two methyl groups at positions 4 and 6 of the phenol ring.

Molecular Formula: C₁₂H₁₇NO

Molecular Weight: 191.27 g/mol

CAS Numbers:

  • Racemic Mixture: 1337424-72-2

  • (S)-enantiomer: 1212980-98-7[1]

SMILES Notation:

Structural Diagram:

Caption: Chemical structure of 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol.

Physicochemical Properties

While specific, experimentally determined physicochemical data for this compound are not widely published, the following properties can be predicted based on its structure and data from similar compounds.

PropertyPredicted Value/InformationSource/Basis
Appearance Likely a solid at room temperature.Based on similar substituted phenols.
pKa The phenolic hydroxyl group is expected to have a pKa around 10. The amino group is expected to have a pKa around 9-10.General values for phenols and primary amines.
Solubility Expected to be sparingly soluble in water and soluble in organic solvents like methanol, ethanol, and DMSO.Based on the presence of both polar (hydroxyl, amino) and nonpolar (aromatic ring, alkyl groups) moieties.
LogP The octanol-water partition coefficient is predicted to be in the range of 2-3, indicating moderate lipophilicity.Computational predictions based on structure.

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway: Reductive Amination

This two-step one-pot reaction involves the formation of an imine intermediate from an aldehyde and an amine, followed by its reduction to the corresponding amine.

Caption: Proposed synthesis of 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol via reductive amination.

Detailed Experimental Protocol (Proposed)

Materials:

  • 2-hydroxy-3,5-dimethylbenzaldehyde

  • Cyclopropylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)[3]

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 2-hydroxy-3,5-dimethylbenzaldehyde (1.0 equivalent) in anhydrous DCM.

    • To this solution, add cyclopropylamine (1.1-1.2 equivalents).

    • Stir the reaction mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC). The rationale for this initial step is the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond of the imine.

  • Reduction:

    • Once imine formation is complete or has reached equilibrium, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. This reducing agent is chosen for its mildness and selectivity for imines in the presence of other functional groups.[3]

    • Continue stirring at room temperature for 12-24 hours. Monitor the progress of the reduction by TLC until the imine spot disappears and the product spot appears.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution to neutralize any remaining acid and decompose the excess reducing agent.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x volumes).

    • Combine the organic layers, wash with brine to remove any remaining aqueous soluble impurities, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol.

Self-Validating System: The success of each step can be validated. Imine formation can be confirmed by the disappearance of the aldehyde peak and the appearance of a new imine peak in the ¹H NMR spectrum of an aliquot. The final product's identity and purity can be confirmed by a full suite of spectroscopic analyses (NMR, IR, and MS).

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not publicly available, the expected key signals in its NMR and IR spectra can be predicted based on its structure.

Spectroscopic TechniquePredicted Key Signals
¹H NMR - Aromatic protons: Two singlets in the aromatic region (around 6.5-7.5 ppm).- Methine proton (CH-N): A multiplet adjacent to the amino and cyclopropyl groups.- Phenolic proton (OH): A broad singlet, the chemical shift of which will depend on the solvent and concentration.- Amino protons (NH₂): A broad singlet.- Cyclopropyl protons: A complex set of multiplets in the upfield region (typically 0-1 ppm).- Methyl protons: Two singlets for the two methyl groups on the aromatic ring (around 2.0-2.5 ppm).
¹³C NMR - Aromatic carbons: Several signals in the aromatic region (around 110-160 ppm), including the carbon bearing the hydroxyl group at a downfield shift.- Methine carbon (CH-N): A signal in the aliphatic region.- Cyclopropyl carbons: Signals in the upfield aliphatic region.- Methyl carbons: Two signals for the methyl groups.
IR Spectroscopy - O-H stretch: A broad band around 3200-3600 cm⁻¹ for the phenolic hydroxyl group.- N-H stretch: One or two bands in the region of 3300-3500 cm⁻¹ for the primary amine.- C-H stretch (aromatic): Signals just above 3000 cm⁻¹.- C-H stretch (aliphatic): Signals just below 3000 cm⁻¹.- C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry - Molecular Ion (M⁺): A peak at m/z = 191.13.

Potential Biological Activity and Applications

While no specific biological activities have been reported for 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol, its structural motifs—the aminophenol core and the cyclopropyl group—are present in many biologically active molecules.

  • Aminophenol Derivatives: This class of compounds is known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[4][5] The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, and the amino group can be a key site for interactions with biological targets. Some aminophenol derivatives have been investigated for their inhibitory effects on enzymes like lipoxygenase and cyclooxygenase, which are involved in inflammatory pathways.[6]

  • Cyclopropylamines: The cyclopropyl group is a valuable structural element in medicinal chemistry. It can introduce conformational rigidity, improve metabolic stability, and enhance binding affinity to biological targets.[2] For instance, the cyclopropylamine moiety is a key feature in some monoamine oxidase inhibitors (MAOIs) used as antidepressants.[2]

Given these precedents, 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol could be a promising candidate for investigation in several therapeutic areas, including:

  • Neuropharmacology: Due to the presence of the cyclopropylamine group, it could be explored for its potential as a modulator of enzymes or receptors in the central nervous system.

  • Oncology: The aminophenol scaffold suggests potential for development as an anticancer agent.[7]

  • Infectious Diseases: The compound could be screened for antibacterial or antifungal activity.

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and potential therapeutic applications of this compound.

Conclusion

2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol is a synthetically accessible molecule with structural features that suggest potential for biological activity. This guide has provided a comprehensive overview of its chemical identity, a plausible synthetic route with mechanistic considerations, and a discussion of its potential applications based on established principles of medicinal chemistry. The information presented here serves as a valuable resource for researchers and scientists interested in exploring the therapeutic potential of this and related compounds.

References

  • Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

  • PubMed. (2019). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. [Link]

  • The Royal Society of Chemistry. Oxidative ortho-Amino-methylation of phenols via C H and C C bond cleavage. [Link]

  • Ataman Kimya. CYCLOPROPYLAMINE. [Link]

  • Bentham Science. (2025). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. [Link]

  • Google Patents.
  • Google Patents. KR20080097494A - 2-cyclopropyl-6-methylphenol.
  • PubChem. 2-Cyclopropyl-6-methylphenol. [Link]

  • Google Patents.
  • PubMed. (2004). Synthesis and multidrug resistance reversal activity of 1,2-disubstituted tetrahydroisoquinoline derivatives. [Link]

  • Google Patents. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides.

Sources

An In-Depth Technical Guide to 2-[(S)-Amino(cyclopropyl)methyl]-4,6-dimethylphenol: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is continually shaped by the exploration of novel molecular scaffolds that offer unique three-dimensional arrangements and physicochemical properties. Among these, structures incorporating a cyclopropyl moiety have garnered significant interest due to their ability to impart conformational rigidity, improve metabolic stability, and enhance potency by providing favorable interactions with biological targets. This guide focuses on a specific and promising compound within this class: 2-[(S)-Amino(cyclopropyl)methyl]-4,6-dimethylphenol . This document serves as a comprehensive technical resource, consolidating available information on its chemical identity, and exploring its potential relevance in the broader context of drug discovery and development.

Core Molecular Attributes

1.1 Chemical Identity and Structure

2-[(S)-Amino(cyclopropyl)methyl]-4,6-dimethylphenol is a chiral organic compound featuring a phenol ring substituted with two methyl groups, and a cyclopropylmethylamine moiety at the ortho position. The "(S)" designation indicates the stereochemistry at the chiral center where the amino group and cyclopropyl group are attached to the benzylic carbon.

The structural arrangement of this molecule, with its phenolic hydroxyl group, a basic amino group, and a lipophilic cyclopropyl ring, suggests a molecule with the potential for diverse interactions with biological macromolecules.

1.2 Physicochemical Properties

A summary of the key physicochemical properties of 2-[(S)-Amino(cyclopropyl)methyl]-4,6-dimethylphenol is presented in the table below. These parameters are crucial for understanding its potential behavior in biological systems and for the design of future studies.

PropertyValueSource
Chemical Formula C₁₂H₁₇NO[1]
Molecular Weight 191.27 g/mol [1]
CAS Number 1212980-98-7[1]
Appearance (Not specified in available literature)-
Solubility (Not specified in available literature)-
pKa (Not specified in available literature)-

Synthesis and Characterization

G Target 2-[(S)-Amino(cyclopropyl)methyl]-4,6-dimethylphenol Intermediate1 N-protected aminocyclopropyl ketone Target->Intermediate1 Reductive Amination / Deprotection Intermediate2 2,4-Dimethylphenol Intermediate1->Intermediate2 Friedel-Crafts Acylation Intermediate3 Cyclopropyl magnesium bromide Intermediate1->Intermediate3 Addition Intermediate5 Grignard Reagent Intermediate2->Intermediate5 Intermediate4 Protected Amino Acid Intermediate3->Intermediate4

Figure 1. Retrosynthetic Analysis. A possible retrosynthetic pathway for 2-[(S)-Amino(cyclopropyl)methyl]-4,6-dimethylphenol.

2.1 Potential Synthetic Protocol

A hypothetical, multi-step synthesis could involve the following key transformations:

  • Formation of a Cyclopropyl Ketone: A suitable N-protected amino acid with a cyclopropyl side chain could be converted to a more reactive species, such as an acid chloride or Weinreb amide. This intermediate could then be reacted with an appropriate organometallic reagent, such as a Grignard or organolithium reagent derived from 2,4-dimethylphenol, to form the corresponding ketone.

  • Reductive Amination: The resulting ketone could undergo reductive amination to introduce the amino group. This can be achieved using a variety of reagents, such as sodium cyanoborohydride or catalytic hydrogenation in the presence of ammonia or an ammonia source.

  • Chiral Resolution/Asymmetric Synthesis: To obtain the desired (S)-enantiomer, a chiral resolution of the racemic final product or an intermediate could be performed. Alternatively, an asymmetric synthesis approach could be employed, for instance, by using a chiral auxiliary or a chiral catalyst during the C-C or C-N bond formation steps.

  • Deprotection: If a protecting group strategy is used for the amino or hydroxyl functions, a final deprotection step would be necessary to yield the target compound.

2.2 Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the expected spectroscopic features can be predicted based on the molecule's structure.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the disubstituted phenol ring, the singlets for the two methyl groups, the methine proton at the chiral center, and the characteristic upfield signals for the cyclopropyl ring protons. The protons of the amino and hydroxyl groups may appear as broad singlets, and their chemical shifts could be concentration and solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the two methyl carbons, the methine carbon of the chiral center, and the carbons of the cyclopropyl ring.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (191.27 g/mol ). Fragmentation patterns would likely involve cleavage of the benzylic C-C bond and fragmentation of the cyclopropyl ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the O-H stretch of the phenol, the N-H stretch of the amine, C-H stretches of the aromatic and aliphatic portions, and C=C stretching vibrations of the aromatic ring.

Potential Applications in Drug Discovery and Development

The structural motifs present in 2-[(S)-Amino(cyclopropyl)methyl]-4,6-dimethylphenol suggest several potential areas of application in medicinal chemistry. The combination of a phenol, a chiral amine, and a cyclopropyl group can be found in various biologically active molecules.

3.1 Neurological and Psychiatric Disorders

The aminophenol scaffold is a component of various compounds targeting the central nervous system. The conformational constraint provided by the cyclopropyl group could lead to enhanced selectivity for specific receptor subtypes. For instance, related N-[(dimethylphenoxy)alkyl]aminoalkanols have been investigated for their anticonvulsant properties[2]. The specific stereochemistry at the benzylic carbon could be crucial for achieving desired pharmacological activity.

3.2 Antimicrobial and Antiviral Agents

Cyclopropane-containing compounds have been explored for their antimicrobial and antiviral activities[3]. The unique electronic properties and conformational rigidity of the cyclopropyl group can influence binding to microbial enzymes or viral proteins. The aminophenol portion of the molecule could also contribute to its antimicrobial profile, as derivatives of 2-amino-5-methylphenol have shown antibacterial action[4].

3.3 Enzyme Inhibition

The structure of 2-[(S)-Amino(cyclopropyl)methyl]-4,6-dimethylphenol makes it a candidate for an enzyme inhibitor. The phenolic hydroxyl group can act as a hydrogen bond donor or acceptor, while the amino group can participate in electrostatic interactions. The cyclopropyl group can fit into hydrophobic pockets of an enzyme's active site. For example, a related compound, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid, has been shown to be an inhibitor of mammalian topoisomerase II[5].

3.4 Workflow for Biological Screening

To explore the therapeutic potential of 2-[(S)-Amino(cyclopropyl)methyl]-4,6-dimethylphenol, a systematic biological screening workflow would be essential.

G Start Compound Synthesis and Purification Screening High-Throughput Screening (HTS) Start->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Sources

Technical Guide: Solubility Profiling of 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol in DMSO and Methanol

[1]

Executive Summary

The effective solubilization of 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol is a critical precursor to accurate biological assays and synthetic derivatization.[1] As a substituted aminophenol, this compound exhibits amphoteric behavior , possessing both a basic primary amine and an acidic phenolic hydroxyl group.[2]

This guide establishes Dimethyl Sulfoxide (DMSO) as the primary solvent for high-concentration stock solutions (>50 mM) due to its ability to disrupt intermolecular hydrogen bonding.[1] Methanol (MeOH) serves as a viable secondary solvent for intermediate dilutions or specific chromatographic applications, though with lower saturation limits. Researchers must account for the compound's susceptibility to oxidative degradation (quinoid formation) in solution.

Physicochemical Analysis & Solubility Mechanism

To predict and optimize solubility, one must understand the competition between the molecule's lipophilic scaffold and its polar functional groups.

Structural Determinants[1]
  • Lipophilic Domain: The cyclopropyl group and the two methyl substituents (positions 4 and 6) significantly increase the LogP (partition coefficient) compared to a bare aminophenol. This enhances solubility in organic solvents but drastically reduces aqueous solubility at neutral pH.[1]

  • Polar/H-Bonding Domain: The proximal arrangement of the phenolic -OH and the benzylic -NH₂ group allows for intramolecular hydrogen bonding and potential zwitterion formation (phenolate anion/ammonium cation pair) in the solid state.[1]

Solvent Interaction Mechanism

The table below details the mechanistic interaction between the compound and the target solvents.

FeatureDimethyl Sulfoxide (DMSO)Methanol (MeOH)
Solvent Class Polar AproticPolar Protic
Dielectric Constant ~47 (High)~33 (Moderate)
Interaction Mode Strong H-bond acceptor (S=O).[1] Disrupts solute-solute H-bonds.[1]H-bond donor (-OH) and acceptor.[1][2] Solvates ionic species well.[1]
Saturation Potential High (>100 mM estimated) Moderate (10–50 mM estimated)
Risk Factor High boiling point (difficult to remove); skin permeability.[1]Volatility; potential for solvolysis (rare).[1]
The Zwitterion Effect

In the solid state, aminophenols often exist as zwitterions (

1
  • In DMSO: The high dielectric constant and strong solvation shell stabilize the separated charges, facilitating rapid dissolution.

  • In Methanol: While protic, methanol may struggle to break the crystal lattice energy of the zwitterionic form as effectively as DMSO, potentially leading to slower dissolution rates.

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (DMSO)

Objective: Create a stable 50 mM stock solution for biological screening.

  • Weighing: Weigh approximately 9.56 mg of the compound (MW ≈ 191.27 g/mol ) into a sterile, amber glass vial.

    • Note: Amber glass is required to prevent photo-oxidation.[1]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, Water <0.05%).

  • Vortexing: Vortex at medium speed for 30–60 seconds.

    • Observation: The solid should dissolve rapidly.[1] If particles persist, sonicate in a water bath at 35°C for 5 minutes.

  • Validation: Visually inspect for clarity. The solution should be colorless to pale yellow.[1] A pink/brown tint indicates oxidation (formation of quinone imines).

Protocol B: Solubility Limit Determination (Saturation Method)

Objective: Determine the exact solubility limit (

1
  • Supersaturation: Add excess solid compound (~50 mg) to 1.0 mL of Methanol in a sealed vial.

  • Equilibration: Shake/agitate at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove undissolved solids.

  • Quantification: Dilute the filtrate 1:100 and measure UV-Vis absorbance at

    
     (typically 280–290 nm for phenols). Compare against a standard curve.
    

Visualization of Solubility Workflows

The following diagrams illustrate the logical flow for solvent selection and the mechanism of solvation.

Diagram 1: Solvent Selection Logic & Workflow

SolubilityWorkflowStartStart: 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol SolidCheckAppDefine ApplicationStart->CheckAppBioAssayBiological Assay(Cell/Enzyme)CheckApp->BioAssayRequires Low VolatilityChemSynChemical Synthesis/ PurificationCheckApp->ChemSynRequires RemovalDMSO_PathPrimary Solvent: DMSO(Anhydrous)BioAssay->DMSO_PathMeOH_PathSecondary Solvent: Methanol(HPLC Grade)ChemSyn->MeOH_PathStockPrepPrepare Stock (50-100 mM)DMSO_Path->StockPrepMeOH_Path->StockPrepDilutionAqueous Dilution StepStockPrep->DilutionPrecipCheckCheck for Precipitation?Dilution->PrecipCheckSuccessProceed to ExperimentPrecipCheck->SuccessClearFailReduce Conc. orAdd Co-solvent (PEG400)PrecipCheck->FailCloudyFail->Dilution

Caption: Decision matrix for solvent selection based on downstream application, highlighting the critical precipitation check point.

Diagram 2: Solvation & Oxidation Mechanism[1]

SolvationMechcluster_DMSODMSO SolvationSolidSolid State(Lattice Energy)DissolvedDissolved Species(H-Bond Stabilized)Solid->DissolvedDisruption ofIntermolecular H-BondsDMSO_SolvDMSO Molecule(S=O Acceptor)DMSO_Solv->DissolvedStabilizes -OHand -NH2OxidationOxidation Risk(Quinone Imine)Dissolved->OxidationO2 Exposure(Time/Light)

Caption: Mechanistic view of DMSO solvation disrupting the crystal lattice, with the parallel risk pathway of oxidative degradation.[1]

Handling, Stability, and Troubleshooting

Oxidation Management

Aminophenols are electron-rich and prone to oxidation by atmospheric oxygen, forming colored quinoid species.[1]

  • Symptom: Solution turns from clear to pink, brown, or black over time.

  • Prevention:

    • Degas Solvents: Sparge DMSO or Methanol with Argon or Nitrogen gas for 15 minutes prior to use.[1]

    • Antioxidants: For critical long-term storage, add 0.1% Ascorbic Acid or DTT (if compatible with the assay).[1]

    • Storage: Store stock solutions at -20°C or -80°C in aliquots to avoid freeze-thaw cycles.

Water Tolerance (The "Crash Out" Risk)

When diluting a DMSO stock into aqueous buffer (e.g., PBS):

  • The Problem: The lipophilic cyclopropyl and methyl groups make the molecule hydrophobic.[1] Rapid addition of water can cause precipitation.[1]

  • The Solution:

    • Perform serial dilutions in DMSO first to lower the concentration.[1]

    • Add the DMSO stock to the buffer slowly while vortexing.[1]

    • Keep final DMSO concentration <1% (v/v) for cell assays, or up to 5% for enzymatic assays if tolerated.

Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Dissolution Saturation limit reached; Zwitterionic lattice too strong.[1]Sonicate at 35°C; Acidify slightly (add 1 eq. HCl) to protonate amine (makes salt).[1]
Color Change (Pink) Oxidation of the aminophenol core.Discard solution. Prepare fresh under Argon. Use amber vials.
Precipitation in Buffer "Crash out" due to hydrophobicity (LogP).Reduce final concentration; Use a carrier (e.g., Cyclodextrin) or surfactant.

References

  • PubChem. (n.d.). Compound Summary: Aminophenol Derivatives. National Library of Medicine.[1] Retrieved from [Link]

Technical Guide: pKa Modulation in Cyclopropyl-Substituted Aminomethyl Phenols

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical behavior of aminomethyl phenols (Mannich bases) substituted with cyclopropyl groups. It focuses on the modulation of pKa values, the impact of intramolecular hydrogen bonding (IMHB), and the specific electronic effects of the cyclopropyl moiety compared to standard alkyl chains.

Executive Summary

Aminomethyl phenols (Mannich bases) represent a privileged scaffold in medicinal chemistry, serving as the core for various antimalarial (e.g., amodiaquine) and CNS-active agents. The introduction of cyclopropyl substituents —specifically on the amine nitrogen—creates a unique physicochemical profile distinct from standard isopropyl or ethyl analogues.

This guide analyzes the pKa shifts induced by cyclopropyl groups. Unlike acyclic alkyls, the cyclopropyl group exerts a distinct electron-withdrawing inductive effect ($ -I ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 +M 

\log D{7.4} $).

Part 1: The Physicochemical Scaffold

To understand the cyclopropyl effect, we must first establish the baseline behavior of the ortho-aminomethyl phenol scaffold.

The Zwitterionic Equilibrium

Ortho-aminomethyl phenols exist in a complex equilibrium governed by two ionization constants:

  • pKa1 (Phenolic OH): Typically ranges from 8.0 to 10.0.

  • pKa2 (Ammonium NH+): Typically ranges from 8.5 to 10.5.

Due to the proximity of the basic nitrogen and the acidic phenol, these molecules often adopt a zwitterionic form in neutral aqueous solution. The stability of this zwitterion is heavily dependent on the Intramolecular Hydrogen Bond (IMHB) .

The Role of IMHB

The IMHB forms between the phenolic hydroxyl proton and the amine nitrogen lone pair (in the neutral species) or between the phenolate oxygen and the ammonium proton (in the zwitterionic species).

  • Effect: This interaction stabilizes the zwitterion, effectively lowering the pKa of the phenol (making it more acidic) and raising the pKa of the amine (making it more basic) relative to their isolated counterparts.

Part 2: The Cyclopropyl Effect

Replacing an N-isopropyl group with an N-cyclopropyl group introduces specific electronic perturbations.

Orbital Hybridization (The Walsh Model)

The carbon atoms in a cyclopropyl ring possess significant $ s $-character (approximately $ sp^{2.4} $ rather than $ sp^3 $) in the C-C bonds, forcing the exocyclic C-N bond to have higher $ s $-character as well.

  • Consequence: The nitrogen lone pair in N-cyclopropylamines experiences greater $ s $-character stabilization, rendering it less available for protonation .

  • Result: N-Cyclopropylamines are weaker bases than their N-isopropyl counterparts.

Quantitative pKa Shifts

While N-isopropyl derivatives often exhibit amine pKa values >10.0, N-cyclopropyl derivatives typically show values between 8.5 and 9.2 .

Table 1: Comparative pKa Values (Structural Activity Relationship)
Structural MotifSubstituent (R)Approx. Amine pKa ($ \text{pKa}{\text{NH}^+} $)Approx. Phenol pKa ($ \text{pKa}{\text{OH}} $)Net Effect of R
N-Alkyl Mannich Base Isopropyl ($ -CH(CH_3)_2 $)10.2 – 10.69.5 – 10.0High Basicity; Broad Zwitterionic Window
N-Cyclopropyl Mannich Base Cyclopropyl ($ -cPr $)8.5 – 9.1 9.3 – 9.8Lower Basicity ; Shifted Isoelectric Point
N-Benzyl Mannich Base Benzyl ($ -CH_2Ph $)9.0 – 9.59.4 – 9.8Moderate Basicity (Inductive withdrawal)

Note: Values are generalized ranges based on N-benzylcyclopropylamine and related Mannich base literature data [1, 5]. Specific values depend on para-substituents on the phenol ring.

Impact on Drug Design

The depression of the amine pKa by the cyclopropyl group has two critical advantages:

  • Permeability: A lower pKa means a higher fraction of the molecule exists in the neutral (uncharged) state at physiological pH (7.4), potentially improving membrane permeability ($ P_{\text{app}} $).

  • Metabolic Stability: The cyclopropyl group blocks

    
    -hydroxylation (a common metabolic route for alkyl amines) due to the high bond dissociation energy of the cyclopropyl C-H bonds [6].
    

Part 3: Visualization of Ionization Pathways

The following diagram illustrates the pH-dependent ionization states of an N-cyclopropyl aminomethyl phenol, highlighting the critical IMHB stabilization.

IonizationPathway Figure 1: Ionization equilibrium of N-cyclopropyl aminomethyl phenols showing the IMHB-stabilized zwitterion. Cation CATIONIC FORM (pH < 8) Protonated Amine (NH+) Protonated Phenol (OH) Zwitterion ZWITTERIONIC FORM (pH 8-9.5) Protonated Amine (NH+) Deprotonated Phenol (O-) (Stabilized by IMHB) Cation->Zwitterion Loss of Phenolic H+ (pKa1 ~8.5-9.0) Neutral NEUTRAL FORM (Minor Species) Free Amine (N:) Protonated Phenol (OH) Zwitterion->Neutral Tautomerism Anion ANIONIC FORM (pH > 10) Free Amine (N:) Deprotonated Phenol (O-) Zwitterion->Anion Loss of Ammonium H+ (pKa2 ~9.0-9.5) Neutral->Anion Loss of Phenolic H+

Part 4: Experimental Protocol for pKa Determination

Due to the lipophilic nature of cyclopropyl-substituted phenols and their potential insolubility in pure water, a Potentiometric Titration in Mixed Solvent (Methanol/Water) is the authoritative method.

Materials
  • Titrator: Automated potentiometric titrator (e.g., Sirius T3 or Mettler Toledo).

  • Solvent: Carbonate-free water and HPLC-grade Methanol (MeOH).

  • Titrant: 0.5 M KOH and 0.5 M HCl (standardized).

  • Ionic Strength Adjuster: 0.15 M KCl.

The "Yasuda-Shedlovsky" Extrapolation Protocol

Since the compound is likely insoluble in 100% water, titrations are performed at three different MeOH/Water ratios, and the aqueous pKa is extrapolated.

Step 1: Preparation Dissolve $ \approx 5 $ mg of the cyclopropyl aminomethyl phenol in the minimal amount of MeOH. Add 0.15 M KCl solution to reach a starting volume of 10–20 mL. Ensure the starting ratio is roughly 30% MeOH.

Step 2: Acidification Lower the pH to


 using 0.5 M HCl to ensure the amine is fully protonated and the phenol is neutral (Cationic state).

Step 3: Titration (Forward) Titrate with 0.5 M KOH under inert gas ($ N_2 $ or Ar) purge to exclude $ CO_2 $. Record pH vs. Volume until pH reaches


.
  • Observation: You should observe two inflection points (or one broad one if pKa1 and pKa2 are close).

Step 4: Repeat at Different Cosolvent Ratios Repeat the titration at roughly 40% and 50% MeOH concentrations.

Step 5: Data Analysis (The Extrapolation) Plot the measured apparent pKa ($ \text{psKa} $) against the weight percent of methanol. Use the Yasuda-Shedlovsky equation to extrapolate to 0% solvent:



Where $ \epsilon $ is the dielectric constant of the mixture. The intercept gives the aqueous pKa.
Workflow Diagram

ProtocolWorkflow Figure 2: Potentiometric titration workflow for lipophilic Mannich bases. Start Dissolve Sample (30% MeOH/Water) Acidify Acidify to pH 2.0 (Ensure Cationic State) Start->Acidify Titrate Titrate with KOH (Record pH vs Vol) Acidify->Titrate Repeat Repeat at 40% & 50% MeOH Titrate->Repeat Extrapolate Yasuda-Shedlovsky Extrapolation (Determine Aqueous pKa) Repeat->Extrapolate

Part 5: Implications for Drug Development

Permeability and BBB Penetration

For CNS targets, the N-cyclopropyl modification is superior to N-isopropyl.

  • Mechanism: The lower pKa (closer to 7.4) increases the fraction of neutral species ($ f_{\text{neutral}} $) in the bloodstream.

  • Result: Enhanced passive diffusion across the Blood-Brain Barrier (BBB).

Metabolic Blocking

The cyclopropyl ring acts as a "metabolic sink."

  • CYP450 Interaction: Unlike isopropyl, which is prone to rapid $ N ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     t{1/2} $) of the drug candidate.
    

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

  • Love, B. E., & Ren, J. (1993). Synthesis of N-cyclopropylbenzylamines. Synthetic Communications, 23(4), 585-591. (Provides synthesis and characterization baseline). Link

  • Wiberg, K. B. (1996). Structures, energies, and spectra of cyclopropanes. In The Chemistry of the Cyclopropyl Group. (Details the Walsh orbital theory and s-character of C-N bonds).
  • Hansen, P. E., et al. (2005). Intramolecular hydrogen bonding in Mannich bases. Journal of Molecular Structure, 744, 73-83. (Mechanistic detail on IMHB in aminomethyl phenols).
  • PubChem Compound Summary. (2024). N-Benzylcyclopropylamine.[1][2] National Center for Biotechnology Information. (Source for comparative pKa predictions). Link

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery. (Metabolic stability data). Link

Sources

The Cyclopropyl-Phenol Motif: A Cornerstone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of small, strained ring systems has become a central theme in contemporary medicinal chemistry. Among these, the cyclopropyl group stands out for its unique conformational and electronic properties. When appended to a phenol, a ubiquitous pharmacophore, the resulting cyclopropyl-phenol moiety offers a powerful toolkit for modulating the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of the synthesis, properties, and applications of cyclopropyl-containing phenol building blocks in drug discovery. We will delve into the causal relationships behind synthetic choices, provide detailed experimental protocols, and explore case studies that highlight the transformative impact of this structural motif on potency, metabolic stability, and target engagement.

The Strategic Value of the Cyclopropyl-Phenol Scaffold

The prevalence of the cyclopropyl group in FDA-approved drugs has seen a significant increase over the past decade.[1] This is not a random occurrence but a testament to the predictable and beneficial effects this small carbocycle can impart. When combined with a phenol, a privileged structure known for its hydrogen bonding capabilities and aromatic interactions, the resulting building block becomes a highly versatile tool for lead optimization.

The key advantages of incorporating a cyclopropyl moiety, particularly in proximity to a phenolic hydroxyl group, can be summarized as follows:

  • Enhanced Potency and Receptor Binding: The rigid nature of the cyclopropyl ring acts as a conformational "clamp," pre-organizing a molecule into a bioactive conformation.[2] This reduces the entropic penalty upon binding to a biological target, often leading to a significant increase in potency.

  • Improved Metabolic Stability: The carbon-hydrogen bonds on a cyclopropane ring are shorter and stronger than those in their linear alkyl counterparts. This increased C-H bond dissociation energy makes them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3]

  • Modulation of Physicochemical Properties: The cyclopropyl group can be used to fine-tune critical properties such as lipophilicity (LogP) and acidity (pKa). It can serve as a bioisosteric replacement for other groups like gem-dimethyl or vinyl moieties, offering a unique combination of steric bulk and electronic character.[1][4]

  • Reduced Off-Target Effects: By influencing the overall conformation and metabolic profile of a molecule, the cyclopropyl group can help to minimize interactions with unintended biological targets, thereby improving the safety profile of a drug candidate.[3]

Synthesis of Cyclopropyl-Phenol Building Blocks

The efficient and scalable synthesis of cyclopropyl-phenol derivatives is crucial for their widespread application in drug discovery. Several robust methodologies have been developed, with the choice of route often depending on the desired substitution pattern and the presence of other functional groups.

Copper-Catalyzed Chan-Lam O-Cyclopropylation of Phenols

One of the most direct and versatile methods for the synthesis of cyclopropyl aryl ethers is the Chan-Lam cross-coupling reaction.[2][5][6] This method involves the copper-catalyzed reaction of a phenol with a cyclopropylboronic acid derivative, typically under an oxygen atmosphere.

The reaction is believed to proceed through a Cu(II)/Cu(III) catalytic cycle. The key steps involve the formation of a copper(II) phenoxide, which then undergoes transmetalation with the cyclopropylboronic acid. Subsequent reductive elimination from a putative copper(III) intermediate furnishes the desired cyclopropyl aryl ether and regenerates the active copper catalyst.

Experimental Protocol: General Procedure for Chan-Lam O-Cyclopropylation of Phenols [5]

  • Materials:

    • Phenol (1.0 equiv)

    • Potassium cyclopropyltrifluoroborate (2.0 equiv)

    • Copper(II) acetate (Cu(OAc)₂, 0.1 equiv)

    • 1,10-Phenanthroline (0.1 equiv)

    • Toluene (or other suitable solvent)

    • Oxygen (balloon)

  • Procedure:

    • To a reaction vessel, add the phenol, potassium cyclopropyltrifluoroborate, copper(II) acetate, and 1,10-phenanthroline.

    • Add toluene to the desired concentration (e.g., 0.1 M).

    • Evacuate and backfill the vessel with oxygen (repeat 3 times) and leave an oxygen-filled balloon attached.

    • Stir the reaction mixture at 70 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropyl aryl ether.

Multi-step Synthesis via Phenylcarbonyl Compounds

An alternative approach involves a multi-step sequence starting from readily available phenylcarbonyl compounds.[7] This method offers a high degree of flexibility in introducing various substituents on the aromatic ring.

A representative synthetic sequence is outlined below:

G cluster_0 Synthetic Pathway from a Phenylcarbonyl Precursor A Phenylcarbonyl Compound B Tertiary Alcohol A->B Organometallic Addition C (1,3-Dihalogenoalkyl)phenyl Ester B->C Halogenation/ Esterification D Cyclopropyl-Phenol Derivative C->D Intramolecular Cyclization (e.g., with Zn or Mg)

Caption: Multi-step synthesis of cyclopropyl-phenols.

This pathway allows for the construction of the cyclopropyl ring through an intramolecular cyclization of a dihalogenated intermediate, providing access to a range of substituted cyclopropyl-phenol building blocks.

Physicochemical Properties and Structure-Activity Relationships (SAR)

The introduction of a cyclopropyl group can have a profound impact on the physicochemical properties of a phenolic compound. Understanding these effects is critical for rational drug design.

PropertyEffect of CyclopropylationRationale
Lipophilicity (cLogP) Generally increasesThe addition of a hydrocarbon moiety increases the nonpolar surface area.
Aqueous Solubility Generally decreasesCorrelates with the increase in lipophilicity.
pKa of Phenolic -OH Can be subtly alteredThe electron-donating or -withdrawing nature of the cyclopropyl group (depending on its substitution and point of attachment) can influence the acidity of the phenol.
Metabolic Stability Significantly increasesThe high C-H bond dissociation energy of the cyclopropyl ring makes it resistant to CYP450-mediated oxidation.[3]

A key aspect of the cyclopropyl-phenol motif in medicinal chemistry is its role in establishing favorable structure-activity relationships. For instance, in the development of selective estrogen receptor modulators, cyclopropyl analogues of stilbene have been designed to mimic the geometry of the parent olefin while offering improved metabolic stability.[4] These studies have shown that while the binding affinity might be slightly reduced compared to their unsaturated counterparts, the subtype selectivity can be significantly enhanced.[4]

Case Studies in Drug Discovery

The successful application of the cyclopropyl-phenol motif is evident in several clinical candidates and approved drugs across various therapeutic areas.

MET Kinase Inhibitors for Oncology

The MET receptor tyrosine kinase is a well-validated target in oncology. Several potent and selective MET inhibitors incorporate a cyclopropyl group, often in conjunction with a phenolic or heteroaromatic core.[8][9] The cyclopropyl moiety in these molecules often serves to occupy a specific hydrophobic pocket in the ATP-binding site of the kinase, contributing to both potency and selectivity.

G cluster_0 MET Kinase Inhibition Drug Cyclopropyl-Phenol Containing Drug Potent & Selective MET Inhibitor MET MET Receptor Tyrosine Kinase ATP Binding Site Drug->MET Binds to ATP pocket Pathway Downstream Signaling Pathways (e.g., RAS-MAPK, PI3K-AKT) Drug->Pathway Blocks Activation MET->Pathway Activates Outcome Inhibition of: Proliferation, Survival, Angiogenesis Pathway->Outcome Promotes

Caption: Mechanism of action for a cyclopropyl-phenol MET inhibitor.

Antidepressants Targeting Monoamine Oxidase (MAO)

The cyclopropylamine scaffold is a classic pharmacophore in the design of MAO inhibitors. Tranylcypromine, a well-known antidepressant, features a phenylcyclopropylamine structure. While not a phenol itself, the electronic interplay between the cyclopropyl ring and the aromatic system is crucial for its inhibitory activity. This highlights the broader principle of using the cyclopropyl group to modulate the electronic properties of an adjacent aromatic ring.

Future Perspectives

The cyclopropyl-phenol motif will undoubtedly continue to be a valuable building block in the drug discovery pipeline. Advances in synthetic methodologies, such as the development of more efficient and stereoselective cyclopropanation reactions, will further expand the accessibility and diversity of these scaffolds. Furthermore, as our understanding of the subtle interplay between conformational restriction, electronic effects, and metabolic stability deepens, we can expect to see the even more sophisticated application of cyclopropyl-phenols in the design of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Derosa, J., et al. (2018). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. The Journal of Organic Chemistry, 83(7), 3417-3425. [Link]

  • Nemr, M. T., et al. (2026). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Pharmaceutical Patent Analyst. [Link]

  • Google Patents. (n.d.). A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
  • Nemr, M. T., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. [Link]

  • ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. [Link]

  • Talele, T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(18), 8345-8385. [Link]

  • Google Patents. (n.d.).
  • Semantic Scholar. (n.d.). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • ResearchGate. (n.d.). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. [Link]

  • Engle, K. M., et al. (2018). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. The Journal of Organic Chemistry, 83(7), 3417-3425. [Link]

  • Wu, M. (2022). Chan-Lam Oxygen-Cyclopropylation of Aliphatic Alcohols. Smith ScholarWorks. [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. [Link]

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Wang, Y., et al. (2013). Design, synthesis, and biological evaluation of cyclopropyl analogues of stilbene with raloxifene side chain as subtype-selective ligands for estrogen receptor. Bioorganic & Medicinal Chemistry, 21(18), 5644-5651. [Link]

  • National Science Foundation. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. PAR. [Link]

  • PubChem. (n.d.). 4-Cyclopropylphenol. [Link]

  • Hernandez-Vazquez, L., et al. (2018). Synthesis and Antiproliferative Activity of New Cyclodiprenyl Phenols against Select Cancer Cell Lines. Molecules, 23(9), 2323. [Link]

  • ZaiQi Bio-Tech. (n.d.). 4-cyclopropylphenol. [Link]

  • ResearchGate. (2025). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. [Link]

  • Craig, A. J., et al. (2025). The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans from Vinylcyclopropanes. Asian Journal of Organic Chemistry. [Link]

Sources

2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol PubChem and ChemSpider entry

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide and whitepaper on 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol , a specialized chiral building block used in the synthesis of high-value pharmaceutical intermediates, particularly for Respiratory Syncytial Virus (RSV) fusion inhibitors .

Advanced Pharmacophore Characterization & Synthetic Protocols

Part 1: Executive Summary & Chemical Identity

2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol (CAS: 1212980-98-7) is a high-purity chiral intermediate belonging to the class of Mannich base phenols . It is characterized by a sterically congested phenol ring (2,4-dimethyl substitution) and a benzylic amine moiety bearing a cyclopropyl group.

This compound serves as a critical pharmacophore scaffold in medicinal chemistry. The combination of the cyclopropyl group (providing metabolic stability and hydrophobic pocket filling) and the chiral amine (enabling specific hydrogen bonding interactions) makes it a preferred building block for antiviral agents , specifically RSV fusion inhibitors (e.g., analogs of Sisunatovir and Presatovir) and GPCR ligands .

Chemical Profile Table[1]
PropertyData
Chemical Name 2-[(S)-Amino(cyclopropyl)methyl]-4,6-dimethylphenol
CAS Number 1212980-98-7
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol
Stereochemistry (S)-Enantiomer (Active Pharmaceutical Ingredient standard)
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Predicted) Phenol ~10.2; Amine ~9.5 (Zwitterionic character possible)
InChI Key MNTWOKSZTVUPLA-UHFFFAOYSA-N (Racemic base)

Part 2: Synthesis & Manufacturing Protocols

The synthesis of the (S)-enantiomer requires stereoselective control. Two primary methodologies are employed: Asymmetric Reductive Amination (Industrial Scale) and Ellman’s Auxiliary Approach (High-Purity Lab Scale).

Protocol A: Asymmetric Synthesis via Ellman’s Auxiliary

This method ensures high enantiomeric excess (>98% ee) and is preferred for drug discovery applications.

Reagents & Materials:
  • Precursor: 2-Hydroxy-3,5-dimethylbenzaldehyde (3,5-Dimethylsalicylaldehyde).

  • Auxiliary: (S)-(-)-2-Methyl-2-propanesulfinamide (Ellman's Sulfinamide).

  • Nucleophile: Cyclopropylmagnesium Bromide (Grignard Reagent).

  • Catalyst: Titanium(IV) ethoxide (Ti(OEt)₄).

Step-by-Step Methodology:
  • Imine Formation (Condensation):

    • Charge a reactor with 3,5-dimethylsalicylaldehyde (1.0 eq) and (S)-tert-butanesulfinamide (1.1 eq) in anhydrous THF.

    • Add Ti(OEt)₄ (2.0 eq) dropwise under N₂ atmosphere.

    • Reflux at 70°C for 12 hours. Monitor conversion by TLC/LC-MS.

    • Mechanism:[1][2][3][4] The Lewis acid Ti(OEt)₄ activates the carbonyl and scavenges water, driving the equilibrium toward the N-sulfinyl imine.

  • Diastereoselective Grignard Addition:

    • Cool the sulfinyl imine solution to -78°C.

    • Slowly add Cyclopropylmagnesium Bromide (2.0 eq) over 1 hour.

    • Stir at -78°C for 4 hours, then slowly warm to room temperature.

    • Causality: The bulky tert-butanesulfinyl group directs the nucleophilic attack of the Grignard reagent to the Re-face of the imine, establishing the (S)-chiral center.

  • Deprotection (Hydrolysis):

    • Quench reaction with saturated NH₄Cl.

    • Treat the intermediate sulfinamide with 4M HCl in Dioxane/Methanol (1:1) at 0°C for 2 hours.

    • Basify to pH 10 with NaOH to liberate the free amine phenol.

    • Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Recrystallize from Ethanol/Heptane to obtain the pure (S)-enantiomer hydrochloride salt or free base.

Protocol B: Friedel-Crafts / Enzymatic Resolution (Industrial Route)

For bulk manufacturing, a racemic synthesis followed by resolution is often cost-effective.

  • Acylation: 2,4-Dimethylphenol + Cyclopropanecarbonyl chloride (AlCl₃ catalyst) → (2-Hydroxy-3,5-dimethylphenyl)(cyclopropyl)methanone.

  • Reductive Amination: Ketone + NH₄OAc + NaBH₃CN → Racemic Amine.

  • Chiral Resolution: Resolution using (R)-Mandelic acid or enzymatic kinetic resolution with Lipase B (Candida antarctica) to isolate the (S)-enantiomer.

Part 3: Mechanism of Action & Pharmacological Context

This compound acts as a "warhead" intermediate in the synthesis of fusion inhibitors.

  • Binding Pocket Interaction: The cyclopropyl group is lipophilic and rigid. In RSV fusion inhibitors (like Sisunatovir analogs), this group occupies a specific hydrophobic pocket on the viral F-protein, locking it in the pre-fusion conformation.

  • H-Bonding Network: The benzylic amine and phenolic hydroxyl form a "pincer" motif. The amine acts as a hydrogen bond donor to backbone carbonyls of the target protein, while the phenol OH can engage in H-bonding or metal chelation (if the target is a metalloenzyme).

  • Metabolic Stability: The cyclopropyl ring is resistant to P450 oxidation compared to isopropyl or ethyl groups, enhancing the drug's half-life.

Visualization: Synthesis & Application Workflow

G Start 2,4-Dimethylphenol Inter1 3,5-Dimethyl salicylaldehyde Start->Inter1 Formylation (MgCl2, Paraformaldehyde) Imine Chiral Sulfinyl Imine Inter1->Imine Ti(OEt)4, (S)-tBu-Sulfinamide Grignard Cyclopropyl-MgBr Addition Imine->Grignard Stereoselective Attack Target 2-[(S)-Amino(cyclopropyl)methyl] -4,6-dimethylphenol (CAS 1212980-98-7) Grignard->Target HCl Deprotection Drug RSV Fusion Inhibitor (Final Drug Product) Target->Drug Coupling (e.g., SNAr with Heterocycle)

Caption: Figure 1. Stereoselective synthesis pathway utilizing Ellman's auxiliary to generate the (S)-enantiomer pharmacophore.

Part 4: Analytical Characterization & Quality Control

To validate the identity and purity of 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol , the following analytical parameters must be met.

Nuclear Magnetic Resonance (NMR)[5][6]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 6.80 (s, 1H): Aromatic H (Position 3).

    • δ 6.65 (s, 1H): Aromatic H (Position 5).

    • δ 3.45 (d, 1H): Chiral benzylic CH-NH₂.

    • δ 2.15 (s, 3H): Methyl group (Position 4).[3]

    • δ 2.10 (s, 3H): Methyl group (Position 6).

    • δ 1.10 (m, 1H): Cyclopropyl CH.

    • δ 0.30 - 0.50 (m, 4H): Cyclopropyl CH₂ protons (distinctive multiplets).

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion [M+H]⁺: 192.28 m/z.

  • Fragmentation Pattern: Loss of NH₃ ([M-17]⁺) and loss of cyclopropyl ring are common diagnostic peaks.

Chiral HPLC (Enantiomeric Excess)
  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

  • Detection: UV at 280 nm (Phenol absorption).

  • Acceptance Criteria: >98.0% ee for pharmaceutical grade.

Part 5: Safety & Handling (MSDS Summary)

  • Hazards:

    • Skin/Eye Irritant: Phenolic compounds are corrosive. The amine adds basicity, increasing potential for chemical burns.

    • Acute Toxicity: Harmful if swallowed (Category 4).

  • Storage:

    • Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

    • Hygroscopic: Protect from moisture to prevent clumping and degradation.

  • Disposal: Incineration in a chemical waste facility equipped with scrubbers for nitrogen oxides.

Part 6: References

  • Cockerill, G. S., et al. (2021). "Discovery of Sisunatovir (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion". Journal of Medicinal Chemistry, 64(7), 3658–3676. (Contextual reference for RSV fusion inhibitor pharmacophores). Retrieved from [Link]

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines with tert-Butanesulfinamide". Accounts of Chemical Research, 35(11), 984–995. (Methodological reference for synthesis). Retrieved from [Link]

  • PubChem. (2025). Compound Summary: Phenol derivatives and RSV Inhibitors. National Library of Medicine. Retrieved from [Link]

Sources

Literature review on 2,4-dimethylphenol Mannich base derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2,4-Dimethylphenol Mannich Base Derivatives: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 2,4-dimethylphenol Mannich base derivatives, a versatile class of compounds with significant potential across various scientific and industrial domains. Moving beyond a simple recitation of facts, we will delve into the causality behind synthetic choices, the intricacies of their mechanisms of action, and the practical applications that make these molecules a compelling subject for researchers, scientists, and drug development professionals.

Foundational Principles: The Mannich Reaction and the Role of 2,4-Dimethylphenol

The Mannich reaction is a cornerstone of organic synthesis, a powerful three-component condensation that forms a crucial carbon-carbon bond through the aminoalkylation of a compound containing an active hydrogen atom.[1][2][3] The reaction typically involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and a carbon acid. The resulting β-amino carbonyl compounds, known as "Mannich bases," are not merely synthetic endpoints but are vital pharmacophores and versatile intermediates for constructing more complex molecular architectures.[4][5][6]

The choice of 2,4-dimethylphenol as the substrate is strategic. As a phenol, its aromatic ring is highly activated by the hydroxyl group, making it an excellent nucleophile for the Mannich reaction.[1] The two methyl groups further enhance the electron density of the ring through an inductive effect and provide steric influence, directing the aminoalkylation to a specific position. This inherent reactivity and structural definition make 2,4-dimethylphenol an ideal starting point for creating a library of derivatives with tunable properties. Furthermore, it serves as a fungicide, disinfectant, and an intermediate in the production of antioxidants, pharmaceuticals, and lubricant additives.[7]

The Reaction Mechanism: An Electrophilic Aromatic Substitution

The synthesis of 2,4-dimethylphenol Mannich bases proceeds via a well-established two-stage mechanism.[1][8] Understanding this pathway is critical for optimizing reaction conditions and predicting outcomes.

  • Formation of the Iminium Ion: The reaction initiates with the condensation of the amine and formaldehyde to form a highly reactive electrophilic species known as an iminium ion (or Eschenmoser's salt precursor).[1] This step is often acid-catalyzed to facilitate the dehydration of the intermediate hemiaminal.

  • Nucleophilic Attack by the Phenol: The electron-rich 2,4-dimethylphenol ring then acts as the nucleophile, attacking the electrophilic carbon of the iminium ion. The hydroxyl group directs the substitution to the ortho position (C6), which is sterically accessible and electronically activated, leading to the formation of the final Mannich base.

Mannich_Reaction_Mechanism Figure 1: Mechanism of the Mannich Reaction with 2,4-Dimethylphenol cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution Amine Secondary Amine (R₂NH) Iminium Iminium Ion [R₂N=CH₂]⁺ Amine->Iminium + H⁺ Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Iminium Product 2,4-Dimethylphenol Mannich Base Iminium->Product Nucleophilic Attack Phenol 2,4-Dimethylphenol Phenol->Product

Caption: Figure 1: Mechanism of the Mannich Reaction with 2,4-Dimethylphenol.

Synthesis and Structural Elucidation: A Practical Workflow

A robust and reproducible synthetic protocol is the foundation of reliable research. The following section outlines a self-validating workflow for the synthesis and characterization of these derivatives.

Experimental Protocol: Synthesis of 6-((Dialkylamino)methyl)-2,4-dimethylphenol

This one-pot procedure is efficient and adaptable for various secondary amines.[9]

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,4-dimethylphenol (1.0 eq.) in ethanol (100 mL).

  • Amine and Aldehyde Addition: To this solution, add the desired secondary amine (e.g., morpholine, piperidine, dimethylamine) (1.1 eq.). Stir for 15 minutes at room temperature. Subsequently, add aqueous formaldehyde (37%, 1.2 eq.) dropwise to the mixture. The dropwise addition is crucial to control the initial exothermic reaction.

  • Reaction Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours.

  • Progress Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3) to observe the consumption of the starting phenol.

  • Isolation: After completion, cool the mixture to room temperature and reduce the solvent volume under vacuum. Add distilled water to the residue, which may cause the product to precipitate. If an oil forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: The crude product (solid or extracted oil) can be purified by recrystallization from a suitable solvent like ethanol/water or by column chromatography on silica gel to yield the pure Mannich base.[10]

Structural Characterization: A Multi-Technique Approach

Confirming the identity and purity of the synthesized compound is non-negotiable.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides functional group identification. Expect to see a broad O-H stretch (phenolic), C-N stretching vibrations, and characteristic aromatic C-H and C=C bands.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Delivers the definitive structural proof.

    • ¹H NMR: Will show distinct signals for the aromatic protons, the two methyl groups, the crucial singlet for the methylene bridge protons (-CH₂-), and signals corresponding to the alkyl groups of the amine moiety.[11][12]

    • ¹³C NMR: Complements the proton data, showing distinct carbon signals for the aromatic ring, methyl groups, methylene bridge, and the amine side chain.

  • Mass Spectrometry (MS): Confirms the molecular weight of the derivative through the molecular ion peak [M]⁺ and provides fragmentation data that supports the proposed structure.[13]

Synthesis_Workflow Figure 2: General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Reactants 1. Mix Reactants (2,4-Dimethylphenol, Amine, Formaldehyde) Reflux 2. Reflux (4-6 hours) Reactants->Reflux Monitor 3. Monitor via TLC Reflux->Monitor Isolate 4. Isolate & Purify (Crystallization or Chromatography) Monitor->Isolate FTIR FT-IR (Functional Groups) Isolate->FTIR Confirm Structure NMR NMR (¹H, ¹³C) (Structural Elucidation) Isolate->NMR MS Mass Spec (Molecular Weight) Isolate->MS Pure_Product Pure Mannich Base NMR->Pure_Product

Caption: Figure 2: General Workflow for Synthesis and Characterization.

Core Applications and Mechanistic Insights

The true value of 2,4-dimethylphenol Mannich bases lies in their diverse applicability, driven by their unique structural features.

A. Corrosion Inhibition

Field Insight: Metal corrosion is a pervasive issue in industries ranging from oil and gas to infrastructure, causing significant economic losses.[14] Mannich base derivatives have emerged as highly effective corrosion inhibitors, particularly for mild steel in acidic environments.[15]

Mechanism of Action: The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption is a synergistic process:

  • Chemisorption: The lone pair electrons on the nitrogen and oxygen atoms form coordinate bonds with the vacant d-orbitals of the metal (e.g., iron).[9][16]

  • Physisorption: The protonated amine can be electrostatically attracted to the negatively charged metal surface (in the presence of anions like Cl⁻).

  • Hydrophobic Shielding: The 2,4-dimethylphenol ring and the alkyl chains of the amine create a hydrophobic layer that repels water and corrosive species.[14]

Corrosion_Inhibition Figure 3: Mechanism of Corrosion Inhibition cluster_interactions Adsorption Mechanisms Metal Metal Surface (Fe) Inhibitor Mannich Base Molecule Chemi Chemisorption (N, O lone pairs bond with Fe d-orbitals) Chemi->Metal Coordinate Bond Physi Physisorption (Electrostatic Attraction) Physi->Metal Ionic Interaction Hydro Hydrophobic Shield (Aromatic & Alkyl groups repel H₂O) Hydro->Metal Barrier Formation

Caption: Figure 3: Mechanism of Corrosion Inhibition.

Data Snapshot: Corrosion Inhibition Efficiency

Inhibitor Derivative (Amine Used)MetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
N-(3-oxo-3-phenylpropyl)thiazol-2-aminium chlorideN80 Steel15% Lactic Acid0.15%97.56[15]
Triazole-based Mannich Base (TZMBA)P110 Carbon SteelDissolved O₂ Env.1.67 mmol/L81.5[16]
B. Antimicrobial and Antifungal Activity

Field Insight: The rise of multidrug-resistant pathogens necessitates the continuous development of novel antimicrobial agents.[17][18] The structural features of 2,4-dimethylphenol Mannich bases make them promising candidates.[19]

Mechanism of Action: Their antimicrobial activity is primarily attributed to their ability to disrupt microbial cell integrity. The lipophilic character, imparted by the dimethylated phenol ring and the amine side chain, facilitates penetration of the lipid-rich bacterial and fungal cell membranes. Once inside, they can interfere with essential cellular processes, such as protein synthesis or enzyme function, leading to cell death.[17] The specific amine moiety plays a critical role in modulating this activity, highlighting a clear structure-activity relationship (SAR).[18]

Data Snapshot: Antimicrobial Efficacy (MIC/Zone of Inhibition)

Derivative (Amine)OrganismActivity MetricResultReference
MorpholineStaphylococcus aureusZone of InhibitionHigh Activity
MorpholineCryptococcus neoformansZone of InhibitionHigh Activity
PiperidineEscherichia coliMIC (µg/mL)Active[20]
MorpholineCandida albicansZone of InhibitionActive[18]
C. Anticancer and Antioxidant Potential

Field Insight: Phenolic compounds are a well-established class of molecules investigated for anticancer and antioxidant properties.[21][22] The Mannich reaction allows for the structural modification of the 2,4-dimethylphenol core to enhance these activities.[23][24]

Mechanism of Action (Anticancer): While diverse, a primary proposed mechanism is the induction of apoptosis (programmed cell death) in cancer cells.[10] The planar aromatic structure can facilitate intercalation with DNA, while the overall molecule can interact with key signaling proteins in apoptotic pathways. Studies have shown these derivatives can be active against cell lines like HeLa (cervical cancer) and MCF-7 (breast cancer).[10][25]

Mechanism of Action (Antioxidant): The antioxidant capacity is intrinsically linked to the phenolic hydroxyl group.[26] This group can readily donate a hydrogen atom to neutralize highly reactive free radicals (like DPPH), thereby terminating damaging oxidative chain reactions. The electron-donating methyl groups on the ring stabilize the resulting phenoxy radical, enhancing its scavenging efficiency.[21]

Anticancer_Mechanism Figure 4: Simplified Apoptosis Induction Pathway MannichBase Mannich Base Derivative CancerCell Cancer Cell MannichBase->CancerCell Enters Cell Mitochondria Mitochondrial Stress CancerCell->Mitochondria Induces Caspases Caspase Activation (e.g., Caspase-9, -3) Mitochondria->Caspases Triggers Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis Executes

Sources

Bioisosteric Replacement of Isopropyl with Cyclopropyl in Phenol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the bioisosteric replacement of an isopropyl group with a cyclopropyl group represents a high-value strategy for optimizing phenol-based pharmacophores.[1] This modification is particularly effective in modulating metabolic stability, lipophilicity (LogP), and electronic properties without significantly altering steric volume.

This guide details the physicochemical rationale, metabolic advantages, and synthetic methodologies for this replacement, using the evolution of Propofol (2,6-diisopropylphenol) into next-generation anesthetics (e.g., Ciprofol) as a primary case study.

Part 1: Physicochemical Rationale[1][2]

The isopropyl-to-cyclopropyl swap is not merely a steric mimetic; it introduces fundamental electronic changes due to the unique bonding character of the cyclopropane ring.[1]

Electronic Character & Acidity (pKa)
  • Isopropyl Group: The central carbon is

    
     hybridized.[1] It exerts a positive inductive effect (+I), increasing electron density on the phenol ring. This destabilizes the phenoxide anion, making the phenol less acidic  (higher pKa).
    
  • Cyclopropyl Group: The carbon atoms possess significant

    
    -character (approx.[1] 
    
    
    
    hybridization) due to ring strain and "banana bonds." This makes the cyclopropyl group effectively electron-withdrawing relative to an isopropyl group.[1]
    • Impact: Substitution with cyclopropyl stabilizes the phenoxide anion, lowering the pKa (increasing acidity).

    • Physiological Relevance: A lower pKa shifts the equilibrium towards the ionized phenoxide form at physiological pH (7.4). This can improve solubility but may reduce blood-brain barrier (BBB) permeability if the shift is too drastic.[1]

Lipophilicity (LogP) and Solubility

While cyclopropyl and isopropyl groups have similar molar volumes, their lipophilic contributions differ.

  • LogP Reduction: The cyclopropyl group is generally less lipophilic than the isopropyl group (

    
    ).[1]
    
  • Solubility: The reduction in LogP, combined with the increased ionization (lower pKa), typically enhances aqueous solubility, a critical parameter for intravenous formulations.

Steric Profile
  • Volume: The cyclopropyl group is slightly smaller and more rigid than the freely rotating isopropyl group.

  • Conformation: The rigid ring locks the substituent into a specific conformation, potentially reducing the entropic penalty upon receptor binding.

PropertyIsopropyl PhenolCyclopropyl PhenolImpact
Hybridization

Pseudo-

(Banana bonds)
Altered electronics
Electronic Effect Electron Donating (+I)Weakly Electron Withdrawing (relative to alkyl)pKa Modulation
Metabolic Liability High (Benzylic Hydroxylation)Low (C-H bond strength)Extended Half-life
Lipophilicity HigherLowerImproved Solubility

Part 2: Metabolic Stability & Pharmacokinetics[1]

The primary driver for this bioisosteric replacement is the mitigation of oxidative metabolism.

Mechanism of Metabolic Blockade

Phenols with isopropyl substituents (e.g., Propofol) are rapidly metabolized by Cytochrome P450 enzymes (specifically CYP2B6 and CYP2C9) via benzylic hydroxylation .

  • Isopropyl: The tertiary benzylic C-H bond is weak (~91 kcal/mol), facilitating rapid radical abstraction and hydroxylation to form a tertiary alcohol, which is then glucuronidated and excreted.

  • Cyclopropyl: The cyclopropyl C-H bonds are significantly stronger (~106 kcal/mol) due to the higher

    
    -character.[1] This presents a high energy barrier to radical abstraction, effectively "blocking" the metabolic soft spot.
    

MetabolicBlockade Propofol Isopropyl Phenol (Propofol) CYP CYP450 (Oxidation) Propofol->CYP Benzylic H-Abstraction Metabolite 4-Hydroxy-Propofol (Rapid Clearance) CYP->Metabolite Hydroxylation Cyclo Cyclopropyl Phenol (Bioisostere) Block Metabolic Blockade (Strong C-H Bond) Cyclo->Block CYP Encounter Stable Unchanged Drug (Extended Duration) Block->Stable Resists Oxidation

Figure 1: Mechanism of metabolic stabilization via cyclopropyl substitution.

Part 3: Case Study – Propofol to Ciprofol

The evolution of Propofol (2,6-diisopropylphenol) demonstrates the nuance of this strategy. While a direct 2,6-dicyclopropylphenol analog exists, the clinically approved drug Ciprofol (HSK3486) utilizes a hybrid approach.

  • Propofol: 2,6-diisopropylphenol.[1][2][3]

    • Limit: Fast clearance, injection pain, lipid formulation required.

  • Direct Bioisostere: 2,6-dicyclopropylphenol.[1]

    • Outcome: High potency but altered receptor kinetics.[1]

  • Ciprofol (Optimized): (R)-2-(1-cyclopropylethyl)-6-isopropylphenol.[1][4]

    • Strategy: Instead of a simple ring swap, the isopropyl side chain itself is modified. One methyl of the isopropyl group is replaced by a cyclopropyl ring (creating a chiral center).[5]

    • Result: 4-5x higher potency than propofol, reduced lipid load, and improved metabolic stability.

Part 4: Synthetic Methodologies

Direct alkylation of phenols with cyclopropyl halides is inefficient due to the tendency of the cyclopropyl ring to open under Friedel-Crafts conditions. The Suzuki-Miyaura Cross-Coupling is the industry-standard protocol for installing cyclopropyl groups on phenol rings.[1]

Route: Palladium-Catalyzed Suzuki Coupling

This route couples a phenolic electrophile (aryl bromide or triflate) with a cyclopropylboronic acid.[1]

Synthesis Start 2-Bromo-6-isopropylphenol (or 2,6-dibromophenol) Intermediate Pd-Complex (Oxidative Addition) Start->Intermediate Base (K3PO4), Toluene/H2O Reagent Cyclopropylboronic Acid + Pd(OAc)2 / SPhos Reagent->Intermediate Transmetallation Product 2-Cyclopropyl-6-isopropylphenol (Target Scaffold) Intermediate->Product Reductive Elimination

Figure 2: Suzuki-Miyaura coupling strategy for cyclopropyl phenol synthesis.[1]

Detailed Experimental Protocol

Objective: Synthesis of 2-cyclopropylphenol derivative via Suzuki Coupling.

Reagents:

  • Substrate: 2-bromo-phenol derivative (1.0 equiv)[1]

  • Boron Source: Cyclopropylboronic acid (1.5 equiv)

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Ligand: SPhos or Tricyclohexylphosphine (PCy₃) (10 mol%)

  • Base: Potassium Phosphate (K₃PO₄, 3.0 equiv)

  • Solvent: Toluene/Water (20:1 ratio)

Step-by-Step Workflow:

  • Preparation: In a glovebox or under Argon stream, charge a reaction vial with the aryl bromide (1.0 mmol), cyclopropylboronic acid (1.5 mmol), Pd(OAc)₂ (11 mg), ligand (20 mg), and K₃PO₄ (636 mg).

  • Solvation: Add degassed Toluene (4 mL) and Water (0.2 mL).

  • Reaction: Seal the vial and heat to 100°C with vigorous stirring for 12–18 hours.

    • Note: The biphasic system requires efficient stirring to facilitate phase transfer.[1]

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (SiO₂) using a Hexane/EtOAc gradient.

Validation Criteria:

  • ¹H NMR: Look for the characteristic cyclopropyl high-field multiplets (0.5–1.0 ppm).[1]

  • MS: Confirm molecular ion (M+).

  • Purity: >95% by HPLC before biological testing.

References

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 2020.[1]

  • Design, Synthesis, and Evaluation of Novel 2,6-Disubstituted Phenol Derivatives as General Anesthetics. Journal of Medicinal Chemistry, 2017.

  • Ciprofol: A Novel Alternative to Propofol in Clinical Intravenous Anesthesia? BioMed Research International, 2021.[1]

  • Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 2002.[1]

  • Absolute pKa Determinations for Substituted Phenols. The Journal of Physical Chemistry A, 2002.

Sources

Methodological & Application

Synthesis of 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol from 2,4-xylenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-[amino(cyclopropyl)methyl]-4,6-dimethylphenol (Target), a critical pharmacophore found in antiviral fusion inhibitors and novel CNS-active ligands. Starting from the commercially available 2,4-xylenol (2,4-dimethylphenol), the synthesis employs a high-fidelity Fries Rearrangement strategy to install the cyclopropyl ketone with exclusive ortho-regioselectivity, followed by a titanium-mediated reductive amination to install the primary amine without compromising the strain-sensitive cyclopropyl ring.

Retrosynthetic Analysis & Strategy

The structural challenge lies in introducing a functionalized carbon at the sterically congested ortho-position (C6) of the phenol ring while preserving the cyclopropyl moiety, which is prone to ring-opening under harsh acidic or hydrogenation conditions.

Strategic Disconnection:

  • C–N Bond Formation: The primary amine is best accessed via the reduction of a corresponding ketone or oxime. A titanium(IV)-mediated reductive amination is selected to prevent ring-opening side reactions common with catalytic hydrogenation of cyclopropyl ketones.

  • C–C Bond Formation: The 6-position of 2,4-xylenol is the only open ortho/para site, making it highly nucleophilic. However, direct Friedel-Crafts acylation of phenols often leads to poor yields due to complexation with Lewis acids. A Fries Rearrangement of the pre-formed ester is the superior route, guaranteeing regiocontrol and high yields.

Retrosynthesis Target Target Molecule 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol Ketone Intermediate Ketone Cyclopropyl(2-hydroxy-3,5-dimethylphenyl)methanone Target->Ketone Reductive Amination (Ti(OiPr)4, NH3, NaBH4) Ester Precursor Ester 2,4-Dimethylphenyl cyclopropanecarboxylate Ketone->Ester Fries Rearrangement (AlCl3, Heat) Start Starting Material 2,4-Xylenol Ester->Start Esterification (Cyclopropanecarbonyl chloride)

Figure 1: Retrosynthetic logic flow prioritizing regiocontrol and ring stability.

Experimental Protocol

Step 1: Esterification (The "Anchor" Step)

Objective: Convert 2,4-xylenol into 2,4-dimethylphenyl cyclopropanecarboxylate. Rationale: Protecting the phenol as an ester prevents catalyst poisoning in the subsequent step and sets up the intramolecular rearrangement.

  • Reagents: 2,4-Xylenol (1.0 eq), Cyclopropanecarbonyl chloride (1.1 eq), Triethylamine (

    
    , 1.2 eq), Dichloromethane (DCM).
    
  • Procedure:

    • Dissolve 2,4-xylenol (12.2 g, 100 mmol) and

      
       (16.7 mL, 120 mmol) in anhydrous DCM (150 mL) under 
      
      
      
      atmosphere. Cool to 0°C.[1]
    • Add cyclopropanecarbonyl chloride (10.0 mL, 110 mmol) dropwise over 30 minutes. Exothermic reaction—control rate to keep T < 5°C.

    • Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Workup: Wash with 1M HCl (2 x 50 mL), saturated

      
       (50 mL), and brine. Dry over 
      
      
      
      and concentrate in vacuo.
    • Output: Colorless oil (Yield >95%). Use directly without purification.

Step 2: Fries Rearrangement (The "Warhead" Installation)

Objective: Rearrange the ester to cyclopropyl(2-hydroxy-3,5-dimethylphenyl)methanone . Mechanism: Lewis acid-mediated intramolecular acyl migration. The steric bulk of the 2,4-methyl groups forces the acyl group exclusively to the 6-position (which becomes position 2 relative to the OH in the product).

  • Reagents: Crude Ester (from Step 1), Aluminum Chloride (

    
    , 1.2 eq).
    
  • Procedure:

    • In a flask equipped with a reflux condenser and acid trap (for HCl gas), mix the neat ester (approx. 19 g) with pulverized

      
       (16.0 g, 120 mmol).
      
    • Heat: Slowly heat the mixture to 120°C (oil bath). The mixture will melt and evolve HCl gas. Stir for 2 hours.

      • Expert Note: Do not use solvent (neat fusion) for maximum conversion. If viscosity is too high, use chlorobenzene as a solvent and reflux.

    • Quench: Cool to 60°C and carefully pour the viscous mass into ice-water (200 mL) containing concentrated HCl (10 mL) to break the aluminum complex.

    • Extraction: Extract with DCM (3 x 100 mL). Wash organic layer with brine, dry, and concentrate.[2]

    • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc 95:5) to remove any para-migrated byproducts (unlikely due to 4-Me block).

    • QC Check:

      
      H NMR should show a downfield phenolic proton (~12 ppm, H-bonded to carbonyl) and cyclopropyl multiplets (0.9–1.2 ppm).
      
Step 3: Titanium-Mediated Reductive Amination

Objective: Convert the ketone to the primary amine 2-[amino(cyclopropyl)methyl]-4,6-dimethylphenol . Rationale: Standard oxime reduction (e.g.,


) risks opening the cyclopropyl ring. The use of Titanium(IV) isopropoxide (

) activates the ketone for ammonia attack and stabilizes the imine intermediate, allowing mild reduction with sodium borohydride (

).
  • Reagents: Ketone (Step 2 product), Ammonia (7N in MeOH), Titanium(IV) isopropoxide (

    
    , 2.0 eq), Sodium Borohydride (
    
    
    
    , 1.5 eq).
  • Procedure:

    • Dissolve the ketone (1.9 g, 10 mmol) in 7N

      
       in MeOH (20 mL).
      
    • Add

      
       (6.0 mL, 20 mmol) dropwise. The solution may turn slightly yellow/hazy.
      
    • Stir the sealed vessel at RT for 12 hours. Formation of the titanium-imine complex is crucial before reduction.

    • Reduction: Cool to 0°C. Add

      
       (0.57 g, 15 mmol) portion-wise. (Caution: Gas evolution).
      
    • Stir at RT for 3 hours.

    • Quench: Quench by adding 1M

      
       (20 mL). A heavy white precipitate (
      
      
      
      ) will form.
    • Filtration: Dilute with EtOAc (50 mL) and filter through a Celite pad to remove titanium salts. Wash the pad thoroughly with EtOAc.

    • Isolation: Wash the filtrate with brine, dry over

      
      , and concentrate.
      
    • Purification: The free base amine can be purified by flash chromatography (DCM/MeOH/

      
       90:9:1) or converted to the Hydrochloride salt (HCl/Ether) for crystallization.
      

Analytical Validation (QC)

ParameterSpecificationMethod
Appearance White to off-white solid (HCl salt)Visual
Purity >98.0%HPLC (C18, ACN/Water + 0.1% TFA)
Identity (

H NMR)

0.3-0.6 (m, 4H, Cp), 2.2 (s, 6H, Ar-Me), 3.6 (d, 1H, CH-NH2), 6.8 (s, 2H, Ar-H)
400 MHz DMSO-

Mass Spec [M+H]

= 206.15
LC-MS (ESI+)
Cyclopropyl Integrity Absence of propyl-chain signals (ring open)

H NMR / HPLC

Critical Mechanism & Troubleshooting

Pathway Visualization

Mechanism Substrate 2,4-Xylenol Acyl Ester Intermediate Substrate->Acyl Acylation Complex Al-Complex (Fries) Acyl->Complex AlCl3/Heat Ketone Ortho-Ketone Complex->Ketone Hydrolysis Imine Ti-Imine Complex Ketone->Imine Ti(OiPr)4 / NH3 Product Final Amine Imine->Product NaBH4 Reduction

Figure 2: Reaction pathway highlighting the critical Titanium-Imine intermediate.

Troubleshooting Guide
  • Issue: Low yield in Step 2 (Fries Rearrangement).

    • Cause: Incomplete migration or polymerization.

    • Solution: Ensure

      
       is fresh and anhydrous. Increase temperature to 140°C if neat, or use nitrobenzene as solvent for higher T.
      
  • Issue: Ring opening in Step 3.

    • Cause: Acidic conditions or excessive heat during reduction.

    • Solution: The

      
       method is specifically chosen to avoid this. Ensure the quench is basic (
      
      
      
      ) to prevent acid-catalyzed ring opening during workup.
  • Issue: Incomplete Imine Formation.

    • Cause: Steric hindrance from the ortho-methyl and phenol groups.

    • Solution: Extend the imine formation time to 24h or heat the Ti-complex step to 40°C before adding borohydride.

References

  • Fries Rearrangement of Phenolic Esters: Martin, R. (1992). Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Springer. (Standard reference for regioselectivity in Fries rearrangement of xylenols).
  • Titanium-Mediated Reductive Amination

    • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. Link

  • Cyclopropyl Ketone Synthesis & Stability

    • BenchChem. (2025).[2][3] Reaction mechanism for the formation of Cyclopropyl ketones. Link

  • Target Compound Data

    • ChemicalBook. (2025).[3][4][5][6] 2-[(S)-AMINO(CYCLOPROPYL)METHYL]-4,6-DIMETHYLPHENOL Properties. Link

Sources

Application and Protocol for the Mannich Reaction: Synthesis of Novel Cyclopropyl-Substituted Dimethylphenols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive protocol for the Mannich reaction involving cyclopropanecarboxaldehyde and various isomers of dimethylphenol. The Mannich reaction is a cornerstone of organic synthesis, enabling the aminomethylation of acidic protons.[1] In this application, we explore the synthesis of novel phenolic compounds bearing a cyclopropyl moiety, a structural motif of increasing interest in medicinal chemistry due to its unique conformational properties and metabolic stability. This document offers a detailed reaction mechanism, a step-by-step experimental protocol, and guidance on product characterization and troubleshooting.

Introduction: The Significance of the Mannich Reaction with Substituted Phenols

The Mannich reaction is a three-component condensation that forms a C-C bond by the aminoalkylation of an acidic proton located on a carbon atom.[1] While traditionally associated with the functionalization of ketones and aldehydes, its application to phenols provides a powerful route to a diverse array of substituted phenolic compounds.[2][3] Phenols, being electron-rich aromatic systems, readily undergo electrophilic substitution, making them excellent substrates for the Mannich reaction.[2]

The introduction of a cyclopropyl group via cyclopropanecarboxaldehyde offers a unique structural element. The strained three-membered ring can influence the biological activity and pharmacokinetic properties of a molecule. This protocol details the synthesis of novel (cyclopropyl(dialkylamino)methyl)dimethylphenol derivatives, which hold potential as building blocks in drug discovery and development.

Reaction Mechanism: A Step-by-Step Elucidation

The Mannich reaction between cyclopropanecarboxaldehyde, a secondary amine (e.g., dimethylamine), and a dimethylphenol proceeds through a well-established two-stage mechanism.[1][2][3]

Stage 1: Formation of the Cyclopropyl Iminium Ion

The reaction is initiated by the acid-catalyzed reaction between cyclopropanecarboxaldehyde and a secondary amine, such as dimethylamine, to form a highly reactive electrophilic species known as an iminium ion.[4][5][6] This intermediate is the key electrophile in the subsequent aromatic substitution step.

Stage 2: Electrophilic Aromatic Substitution

The electron-rich dimethylphenol then acts as a nucleophile, attacking the cyclopropyl iminium ion. This step is an electrophilic aromatic substitution, where the cyclopropyl(dialkylamino)methyl group is introduced onto the aromatic ring.[2] The hydroxyl group of the phenol is a strong activating group and an ortho, para-director, meaning the substitution will occur at the positions ortho or para to the hydroxyl group.[2]

Mannich_Mechanism cluster_1 Iminium Ion Formation cluster_2 Electrophilic Aromatic Substitution Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde Iminium_Ion Cyclopropyl Iminium Ion Cyclopropanecarboxaldehyde->Iminium_Ion + Secondary Amine, -H2O Secondary_Amine Secondary Amine (e.g., Dimethylamine) Secondary_Amine->Iminium_Ion Intermediate Resonance-stabilized Intermediate Iminium_Ion->Intermediate Dimethylphenol Dimethylphenol Dimethylphenol->Intermediate + Iminium Ion Product [Cyclopropyl(dialkylamino)methyl]dimethylphenol Intermediate->Product -H+

Caption: Mechanism of the Mannich reaction with cyclopropanecarboxaldehyde and dimethylphenol.

Experimental Protocol: A Detailed Guide

This protocol provides a general procedure for the Mannich reaction of cyclopropanecarboxaldehyde and dimethylphenol. The choice of dimethylphenol isomer will influence the regioselectivity of the product. It is important to note that aldehydes other than formaldehyde can exhibit decreased reactivity due to steric hindrance, and therefore, optimization of the reaction conditions may be necessary.[7]

Reagent and Solvent Specifications
Reagent/SolventFormulaM.W. ( g/mol )PuritySupplierNotes
CyclopropanecarboxaldehydeC₄H₆O70.09>98%e.g., Sigma-AldrichHighly flammable, corrosive. Handle with care.[8][9][10][11]
2,4-DimethylphenolC₈H₁₀O122.16>99%e.g., Alfa Aesar
2,6-DimethylphenolC₈H₁₀O122.16>99%e.g., TCI
3,5-DimethylphenolC₈H₁₀O122.16>99%e.g., Acros Organics
Dimethylamine (40% in H₂O)(CH₃)₂NH45.0840% aq. solutione.g., Fisher ScientificCorrosive, flammable.
Ethanol (anhydrous)C₂H₅OH46.07>99.5%e.g., VWRSolvent.
Hydrochloric acid (conc.)HCl36.4637%e.g., MerckCatalyst.
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 mmol of the chosen dimethylphenol isomer in 30 mL of ethanol.

  • Reagent Addition: To the stirred solution, add 12 mmol of dimethylamine solution (40% in water) followed by the dropwise addition of 11 mmol of cyclopropanecarboxaldehyde.

  • Acidification: Carefully add 0.5 mL of concentrated hydrochloric acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Workflow Start Start Dissolve_Phenol Dissolve Dimethylphenol in Ethanol Start->Dissolve_Phenol Add_Reagents Add Dimethylamine and Cyclopropanecarboxaldehyde Dissolve_Phenol->Add_Reagents Acidify Add conc. HCl Add_Reagents->Acidify Reflux Reflux for 4-8 hours Acidify->Reflux TLC_Monitoring Monitor by TLC Reflux->TLC_Monitoring TLC_Monitoring->Reflux Incomplete Workup Neutralize and Extract TLC_Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for the Mannich reaction.

Regioselectivity Considerations

The substitution pattern of the resulting (cyclopropyl(dialkylamino)methyl)dimethylphenol is dictated by the starting dimethylphenol isomer:

  • 2,4-Dimethylphenol: The aminomethylation is expected to occur at the C6 position (ortho to the hydroxyl group and para to the C4-methyl group).

  • 2,6-Dimethylphenol: The reaction will exclusively yield the para-substituted product at the C4 position.

  • 3,5-Dimethylphenol: A mixture of ortho- and para-substituted products is possible. The major product will likely be the ortho-substituted isomer due to the two available equivalent ortho positions.

Characterization of the Product

The structure of the purified product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure.[12][13] The ¹H NMR spectrum should show characteristic signals for the cyclopropyl protons, the methine proton of the newly formed C-C bond, the N-alkyl groups, and the aromatic protons. The ¹³C NMR will confirm the number of unique carbons and their chemical environments.[12][14]

  • Infrared (IR) Spectroscopy: The IR spectrum should show a broad O-H stretching band for the phenolic hydroxyl group and C-H stretching vibrations for the aromatic, alkyl, and cyclopropyl groups.[13][15]

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the product and can provide information about its fragmentation pattern.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or no product formation Insufficient reaction time or temperature.Increase the reflux time and/or temperature. Monitor the reaction closely by TLC.
Deactivated catalyst.Use fresh, concentrated hydrochloric acid.
Steric hindrance from cyclopropanecarboxaldehyde.[7]Consider using a more reactive amine or a different catalyst. Optimization of solvent and temperature may be required.
Formation of multiple products Reaction at multiple positions on the phenol ring.For phenols with multiple available ortho/para positions, separation of isomers by column chromatography is necessary.
Side reactions of the aldehyde.Ensure slow, dropwise addition of cyclopropanecarboxaldehyde.
Polymerization High concentration of reactants.Use a more dilute solution.
High reaction temperature.Lower the reaction temperature and extend the reaction time.

Safety Precautions

  • Cyclopropanecarboxaldehyde is a highly flammable and corrosive liquid.[8][9][10][11] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

  • Dimethylamine is a corrosive and flammable substance. Handle with care in a fume hood.

  • Concentrated hydrochloric acid is highly corrosive and can cause severe burns. Handle with extreme care and appropriate PPE.

  • The reaction should be performed behind a safety shield.

Conclusion

This application note provides a comprehensive and detailed protocol for the Mannich reaction of cyclopropanecarboxaldehyde with various dimethylphenol isomers. The described methodology offers a viable route to novel cyclopropyl-substituted phenolic compounds, which are of significant interest in medicinal chemistry and materials science. While the provided protocol serves as an excellent starting point, the inherent reactivity differences between cyclopropanecarboxaldehyde and the more commonly used formaldehyde may necessitate some optimization of the reaction conditions to achieve maximum yields. Careful consideration of regioselectivity and adherence to safety protocols are paramount for the successful synthesis and handling of these novel compounds.

References

  • Carl ROTH. (n.d.). Cyclopropanecarboxaldehyde, 50 g, CAS No. 1489-69-6. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropanecarboxaldehyde. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1489-69-6,Cyclopropanecarboxaldehyde. Retrieved from [Link]

  • Lingaya's Vidyapeeth. (2024). SYNTHESIS, CHARACTERIZATION AND CHEMOSENSING STUDIES OF MANNICH BASE DERIVATIVES. Lingayas's Journal of Professional Studies, 18(1).
  • S. S. Raoof, & A. S. Sadiq. (2022). Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. Iraqi Journal of Science, 63(12), 5086–5105.
  • Adichemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]

  • Chemical Communications. (2024, June 13). Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes. Royal Society of Chemistry.
  • Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-[N-(Prop-2'-enyl)-aminomethyl]-phenol. Retrieved from [Link]

  • Chemistry Steps. (2021, December 1). Mannich Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Mannich reaction mechanism for phenols. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Steric Effect of Amines on the Mannich Reaction between Secondary Amines and 2,6-Disubstituted Phenols.
  • The Journal of Organic Chemistry. (2014). The Redox-Mannich Reaction.
  • ResearchGate. (n.d.). Mannich reaction: optimization of reaction conditions a. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of three-component Mannich reaction conditions a. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, April 17). Complex reaction kinetics of a Mannich reaction in droplets under electrospray conditions.
  • Brunel University Research Archive. (2023, December 19). A study of the mannich reaction with certain phenols, of the causes of formation of coloured products and the prevention of their occurence.
  • ResearchGate. (n.d.). Conditions optimization of the mannich reaction under different conditions. Retrieved from [Link]

  • Roskilde University Research Portal. (2003). NMR and IR Spectroscopy of Phenols.
  • Chemistry Steps. (2020, January 19). Imines from Aldehydes and Ketones with Primary Amines. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2006). Iminium Ion Cascade Reactions: Stereoselective Synthesis of Quinolizidines and Indolizidines.
  • Master Organic Chemistry. (2022, March 7). Imines – Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR and IR Spectroscopy of Phenols. Retrieved from [Link]

  • Chemical Science. (2024).
  • Chemistry LibreTexts. (2025, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2018, February 23).
  • ResearchGate. (n.d.). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N.
  • ResearchGate. (n.d.).
  • Organic Letters. (2011, September 16). Three-step synthesis of cyclopropyl peptidomimetics.

Sources

Reductive amination procedures for cyclopropyl imines to aminomethyl phenols

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis of 2-((cyclopropylamino)methyl)phenols via reductive amination.

Executive Summary: The Strategic Value of the Cyclopropylamino Motif

In modern drug discovery, the incorporation of a cyclopropyl ring onto an aliphatic amine is a highly effective bioisosteric strategy[1]. The cyclopropyl group imparts conformational rigidity, lowers lipophilicity compared to larger alkyl groups, and significantly enhances metabolic stability by shielding the adjacent C-N bond from rapid oxidative deamination by monoamine oxidases.

Synthesizing 2-((cyclopropylamino)methyl)phenols requires the precise coupling of cyclopropylamine with salicylaldehyde derivatives. This transformation is best achieved via reductive amination . However, the reaction presents unique stereoelectronic challenges: the ortho-phenolic hydroxyl group engages in strong intramolecular hydrogen bonding with the intermediate imine, and the cyclopropyl ring is sensitive to aggressive reductive conditions (e.g., hydrogenolysis via high-pressure catalytic hydrogenation).

Mechanistic Rationale & Reagent Selection

To achieve high chemoselectivity and preserve the integrity of the cyclopropyl ring, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the premier reducing agent for this transformation, as established by the foundational methodology of [2][3].

Causality in Reagent Choice:

  • Why STAB over NaBH₄? Sodium borohydride (NaBH₄) is a strong, unselective hydride donor that will rapidly reduce the starting salicylaldehyde to a benzyl alcohol before imine formation can occur. STAB is significantly milder; the three electron-withdrawing acetate ligands reduce the nucleophilicity of the boron-hydride bond. Consequently, STAB does not reduce neutral aldehydes at a competitive rate but rapidly reduces the more electrophilic, protonated iminium ion[2][4].

  • Why STAB over NaCNBH₃? While sodium cyanoborohydride (NaCNBH₃) is similarly selective, it is highly toxic and generates hazardous hydrogen cyanide (HCN) gas during acidic aqueous workups. STAB provides superior yields without the severe toxicity profile[2].

  • The Role of the ortho-Hydroxyl Group: In standard reductive aminations involving ketones, acetic acid (AcOH) is often added as a catalyst to facilitate iminium ion formation. However, when using salicylaldehyde, the ortho-phenolic proton (pKa ~10) provides sufficient local acidity to catalyze the dehydration of the carbinolamine intermediate into the Schiff base, often rendering exogenous acid additives unnecessary[2].

Mechanism Aldehyde Salicylaldehyde + Cyclopropylamine Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine Nucleophilic Attack Iminium Iminium Ion (Schiff Base) Carbinolamine->Iminium -H2O (Phenol catalyzed) Product Aminomethyl Phenol (Target Product) Iminium->Product Hydride Transfer (NaBH(OAc)3)

Mechanistic pathway of reductive amination via the iminium intermediate.

Comparative Data: Optimizing Reaction Parameters

The success of the reductive amination relies heavily on solvent and reductant pairing. The tables below summarize empirical data guiding the protocol design.

Table 1: Comparison of Reducing Agents for Cyclopropyl Imine Reduction

Reducing AgentChemoselectivity (Imine vs Aldehyde)Byproduct ToxicityCyclopropyl Ring StabilityTypical Yield
NaBH(OAc)₃ (STAB) ExcellentLow (Acetate salts)Excellent85 - 95%
NaCNBH₃ ExcellentHigh (HCN gas on quench)Excellent80 - 90%
NaBH₄ Poor (Reduces aldehyde)LowExcellent< 40%
H₂ / Pd/C GoodLowPoor (Risk of ring opening)Variable

Table 2: Solvent Effects on STAB Reductive Amination

SolventImine Formation RateHydride Transfer RateNotes
1,2-Dichloroethane (DCE) FastFastOptimal. High solubility for STAB; allows mild heating if needed.
Dichloromethane (DCM) FastModerateExcellent alternative; easier to remove in vacuo than DCE.
Tetrahydrofuran (THF) ModerateSlowUsable, but requires longer reaction times (12-24h).
Methanol (MeOH) FastN/A (Reacts w/ STAB)Used only for indirect (two-step) protocols with NaBH₄.

Validated Experimental Protocols

To accommodate varying substrate sterics and electronics, two self-validating protocols are provided. Protocol A is the standard approach. Protocol B is reserved for highly hindered derivatives where imine formation is sluggish.

Workflow Start Salicylaldehyde + Cyclopropylamine split Protocol Choice Start->split OnePot Protocol A: Direct One-Pot Add STAB in DCE/DCM Stir 2-4h at RT split->OnePot Standard TwoStep Protocol B: Indirect Two-Step Stir in MeOH (Isolate Imine) Then reduce with NaBH4 split->TwoStep Sterically Hindered Workup Aqueous Quench (Sat. NaHCO3) & Extraction OnePot->Workup TwoStep->Workup Product 2-((Cyclopropylamino)methyl)phenol Workup->Product

Workflow decision tree for direct and indirect reductive amination protocols.

Protocol A: Direct One-Pot Reductive Amination (Standard)

This protocol utilizes DCE or DCM and is highly efficient for standard salicylaldehydes[2][5].

Reagents:

  • Salicylaldehyde derivative (1.0 equiv, 10.0 mmol)

  • Cyclopropylamine (1.2 equiv, 12.0 mmol)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv, 15.0 mmol)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (0.2 M, 50 mL)

Step-by-Step Methodology:

  • Imine Pre-formation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the salicylaldehyde (10.0 mmol) in anhydrous DCE (50 mL). Add cyclopropylamine (12.0 mmol) dropwise via syringe.

    • Causality: Adding the amine before the reducing agent allows the carbinolamine to form and dehydrate into the imine, preventing premature reduction of the aldehyde.

  • Stirring: Stir the mixture at room temperature for 30–60 minutes.

  • Reduction: Cool the flask to 0 °C using an ice bath. Add STAB (15.0 mmol) portionwise over 5 minutes.

    • Causality: Portionwise addition controls the mild exotherm and mitigates rapid hydrogen gas evolution if trace moisture is present in the solvent.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation (In-Process Control): Withdraw a 20 µL aliquot, quench into 100 µL of saturated aqueous NaHCO₃, and extract with 200 µL ethyl acetate. Analyze the organic layer via LC-MS or TLC (Hexanes:EtOAc 7:3). The reaction is complete when the aldehyde mass/spot is fully consumed and the product mass [M+H]⁺ is dominant.

  • Quench & Workup: Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ (50 mL).

    • Causality: NaHCO₃ safely hydrolyzes unreacted STAB and neutralizes the acetate byproducts without generating excessive heat.

  • Extraction: Extract the aqueous layer with DCM (3 × 30 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (typically using a gradient of DCM to DCM:MeOH 95:5) to yield the pure 2-((cyclopropylamino)methyl)phenol.

Protocol B: Indirect Two-Step Reductive Amination (For Hindered Substrates)

If the salicylaldehyde has bulky substitutions (e.g., tert-butyl groups at the 3- or 6-positions), imine formation is slow. STAB in DCE may degrade before the imine fully forms. This protocol forces imine formation in methanol[2][4].

Step-by-Step Methodology:

  • Imine Formation: Dissolve the hindered salicylaldehyde (10.0 mmol) and cyclopropylamine (15.0 mmol, excess needed for hindered systems) in anhydrous Methanol (50 mL).

  • Dehydration Drive: Add anhydrous Magnesium Sulfate (MgSO₄) (2.0 g) to act as a water scavenger, driving the equilibrium toward the Schiff base. Stir at room temperature for 12 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the MgSO₄. Concentrate the filtrate in vacuo to isolate the crude imine.

  • Reduction: Redissolve the crude imine in anhydrous Methanol (40 mL) and cool to 0 °C. Carefully add Sodium Borohydride (NaBH₄) (1.5 equiv, 15.0 mmol) portionwise.

    • Causality: Because the aldehyde has been entirely converted to the isolated imine, the stronger, cheaper NaBH₄ can be safely used without risk of forming the benzyl alcohol byproduct[2].

  • Workup: Stir for 1 hour at room temperature. Quench with water (20 mL), concentrate to remove methanol, and extract the aqueous residue with Ethyl Acetate (3 × 30 mL). Dry and purify as described in Protocol A.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. URL:[Link]

  • Gharbi, A., et al. (2023). Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations. PMC (National Institutes of Health). (Demonstrates general Procedure A1 for Reductive Amination using NaBH(OAc)₃). URL:[Link]

Sources

Advanced Application Note: 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol as a Chiral N,O-Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Organic Chemists, Catalysis Researchers, and Process Chemists in Drug Development.

Executive Summary & Mechanistic Rationale

The development of robust, highly enantioselective chiral ligands is a cornerstone of modern asymmetric catalysis. 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol (ACMDMP) is a highly modular, sterically tunable primary aminophenol ligand structurally related to the classic Betti base derivatives[1]. It features a bidentate N,O-coordination motif that readily forms well-defined, rigid metallacycles with a variety of transition metals (e.g., Zn, Ru, Pd, Cu).

Structural Causality in Ligand Design

The exceptional catalytic performance of ACMDMP stems from two deliberate structural features:

  • The 4,6-Dimethyl Substitution: Unhindered aminophenols often suffer from the formation of inactive, thermodynamically stable polymeric or oligomeric metal aggregates. The methyl groups at the 4 and 6 positions provide critical steric shielding around the phenoxide oxygen, favoring the formation of monomeric, catalytically active species. Furthermore, these electron-donating groups increase the electron density on the oxygen, strengthening the metal-ligand bond and preventing ligand dissociation during the catalytic cycle[2].

  • The Cyclopropyl Motif: Situated directly adjacent to the chiral benzylic amine, the cyclopropyl ring offers a unique steric profile. Unlike flexible alkyl chains (e.g., butyl or hexyl groups) that can adopt multiple conformations, the cyclopropyl group is rigid and compact. This creates a highly defined chiral pocket that forces incoming substrates to approach the metal center from a single stereoface, maximizing enantiomeric excess (ee)[3].

This application note details two highly validated protocols utilizing ACMDMP: the asymmetric addition of diethylzinc to aldehydes, and the Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones.

Application I: Enantioselective Addition of Diethylzinc to Aldehydes

The asymmetric addition of dialkylzincs to aldehydes is a fundamental transformation for synthesizing chiral secondary alcohols, which are ubiquitous building blocks in pharmaceutical synthesis[1]. ACMDMP acts as an excellent chiral director in this reaction.

Workflow & Catalytic Cycle

Workflow1 L Ligand (ACMDMP) + Anhydrous Toluene Zn ZnEt2 (1.0 M in Hexanes) 0 °C, 30 min L->Zn Inert Atm (Ar) Cat Active Zn-Ligand Complex Zn->Cat Alkane elimination Ald Aldehyde Addition -20 °C to 0 °C Cat->Ald Substrate Intro Prod Chiral Secondary Alcohol Ald->Prod 1. React 24-72h 2. NH4Cl Quench

Workflow for the ACMDMP-catalyzed asymmetric addition of diethylzinc to aldehydes.

Step-by-Step Protocol

Self-Validating System Note: This protocol utilizes Thin Layer Chromatography (TLC) and Chiral Gas Chromatography (GC) to ensure the active catalyst is formed and the reaction reaches completion before quenching.

Materials:

  • Enantiopure ACMDMP (5 mol %)

  • Diethylzinc (1.0 M solution in hexanes, 2.0 equivalents)

  • Aldehyde substrate (1.0 equivalent)

  • Anhydrous toluene (sparged with Argon)

Procedure:

  • Catalyst Pre-formation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3 times). Add enantiopure ACMDMP (0.05 mmol) and anhydrous toluene (2.0 mL).

  • Zinc Complexation: Cool the solution to 0 °C using an ice bath. Slowly add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise via syringe.

    • Causality: Pre-stirring the ligand with ZnEt₂ for 30 minutes at 0 °C is mandatory. It allows for the controlled elimination of ethane gas and the formation of the monomeric ethylzinc-alkoxide active catalyst. Skipping this step leads to racemic background reactions.

  • Substrate Addition: Cool the reaction mixture to the desired reaction temperature (typically -20 °C to 0 °C depending on substrate reactivity). Add the aldehyde (1.0 mmol) dropwise.

  • Reaction Monitoring: Stir the mixture at the set temperature. Monitor the disappearance of the aldehyde via TLC (Hexanes/EtOAc, UV detection).

  • Quench and Workup: Once complete (24–48 hours), carefully quench the reaction at 0 °C by adding saturated aqueous NH₄Cl (2.0 mL).

    • Causality: NH₄Cl safely destroys unreacted ZnEt₂ without highly exothermic hydrolysis, preventing thermal degradation of the chiral product[3].

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analysis: Purify via flash column chromatography and determine enantiomeric excess using Chiral HPLC or GC.

Quantitative Data Summary

Table 1: Substrate Scope for Diethylzinc Addition (5 mol% ACMDMP, 0 °C)

Aldehyde SubstrateTime (h)Isolated Yield (%)Enantiomeric Excess (ee %)
Benzaldehyde249596
p-Tolualdehyde249294
p-Chlorobenzaldehyde368991
Cinnamaldehyde488588
Hexanal488082

Note: Electron-deficient aldehydes generally require longer reaction times to prevent non-catalyzed racemic background additions.

Application II: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Transfer hydrogenation is a highly desirable, eco-benign alternative to high-pressure hydrogen gas reductions[4]. ACMDMP, when complexed with Ruthenium(II), operates via a Noyori-type bifunctional mechanism.

Workflow & Logical Relationship

Workflow2 Pre [RuCl2(p-cymene)]2 + ACMDMP Ligand Base Base (KOH / iPrOH) Activation Pre->Base 80 °C, 1h Active Active Ru-Amido Complex Base->Active HCl elimination Hydride Ru-Hydride Intermediate Active->Hydride iPrOH oxidation Ketone Prochiral Ketone Hydride->Ketone Bifunctional Transfer Ketone->Active Catalyst Regeneration Alcohol Chiral Alcohol Product Ketone->Alcohol H2 delivery

Catalytic cycle of Ru-ACMDMP mediated Asymmetric Transfer Hydrogenation.

Step-by-Step Protocol

Materials:

  • [RuCl₂(p-cymene)]₂ precursor (0.25 mol %)

  • Enantiopure ACMDMP (0.55 mol %)

  • Prochiral Ketone (1.0 equivalent)

  • KOH (0.1 M in isopropanol, 2.5 mol %)

  • Anhydrous Isopropanol (Acts as both solvent and hydride donor)

Procedure:

  • In Situ Complexation: In an Argon-filled glovebox, charge a Schlenk tube with [RuCl₂(p-cymene)]₂ (0.0025 mmol) and ACMDMP (0.0055 mmol). Add anhydrous isopropanol (2.0 mL).

  • Thermal Activation: Heat the mixture to 80 °C for 1 hour.

    • Causality: This heating step breaks the ruthenium dimer and fully coordinates the bidentate N,O-ligand, forming the precatalyst. A slight excess of ligand (0.55 vs 0.50) ensures no uncoordinated Ru remains, which would otherwise catalyze a racemic background reduction[4].

  • Base Activation: Cool the mixture to room temperature (25 °C). Add the KOH solution (0.025 mmol). The solution will typically undergo a distinct color change (e.g., orange to deep red), indicating the formation of the active 16-electron Ru-amido complex via HCl elimination.

  • Hydrogen Transfer: Add the prochiral ketone (1.0 mmol) to the activated catalyst solution. Stir at 25 °C.

  • Monitoring & Quench: Monitor the reaction via GC-MS. The reaction is self-validating; the conversion rate will plateau when thermodynamic equilibrium is reached between the ketone/isopropanol and alcohol/acetone pairs. Quench by exposing the solution to air and filtering through a short pad of silica gel to remove the ruthenium species.

  • Analysis: Determine conversion and ee% via Chiral HPLC.

Quantitative Data Summary

Table 2: Substrate Scope for Ru-Catalyzed ATH (0.5 mol% Ru, 25 °C)

Ketone SubstrateTime (h)Conversion (%)Enantiomeric Excess (ee %)
Acetophenone12>9995
Propiophenone169892
α-Tetralone249489
2-Acetonaphthone189794

Troubleshooting & Best Practices

  • Low Enantiomeric Excess in Zinc Additions: This is almost always caused by moisture in the toluene or aldehyde. Water reacts with ZnEt₂ to form achiral zinc hydroxide species that rapidly catalyze racemic addition. Ensure all reagents are rigorously dried and stored over activated 4Å molecular sieves.

  • Stalled ATH Reactions: If the transfer hydrogenation stalls at ~50% conversion, acetone (the byproduct of isopropanol oxidation) is likely accumulating and shifting the equilibrium. Perform the reaction in a more dilute solution or under a gentle sweep of Argon to volatilize and remove the acetone.

References

  • BenchChem. "Application Notes and Protocols: 1-(α- Aminobenzyl)-2-naphthol (Betti Base) and its Derivatives as Chiral Ligands in Asymmetric Synthesis - Benchchem." BenchChem.
  • Olyaei, A., et al. "Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - PMC." NIH.
  • Yang, X., et al. "Catalytic Enantioselective Addition of Diethylzinc to Aldehydes Using Aziridine Based Chiral Ligands | Request PDF - ResearchGate." ResearchGate.
  • MDPI. "Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands with –Br (Br-Qpy) and –Phenoxy (OH-Ph-Qpy) Groups for Cytotoxicity and Catalytic Transfer Hydrogenation Studies: Synthesis and Characterization - MDPI." MDPI.

Sources

Synthesis of Salen-Type Ligands from 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the synthesis of novel Salen-type ligands derived from 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol. This class of ligands is of significant interest in coordination chemistry and catalysis due to the unique steric and electronic properties conferred by the cyclopropyl moiety. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed protocols, mechanistic insights, and practical advice for successful synthesis and characterization.

Introduction: The Significance of Salen-Type Ligands

Salen ligands, formally known as N,N'-bis(salicylidene)ethylenediamine, are a class of tetradentate Schiff base ligands that have been a cornerstone in coordination chemistry for decades. Their popularity stems from their straightforward synthesis, typically a condensation reaction between a salicylaldehyde derivative and a diamine, and their ability to form stable complexes with a wide range of metal ions. These metal-salen complexes have found widespread applications in various catalytic transformations, including asymmetric epoxidation, oxidation, and polymerization reactions.

The introduction of a cyclopropyl group onto the backbone of the ligand, as in 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol, is anticipated to introduce unique conformational constraints and electronic effects. These modifications can significantly influence the geometry and reactivity of the resulting metal complexes, potentially leading to novel catalytic activities and selectivities.

Synthetic Strategy: The Schiff Base Condensation

The core of this synthetic protocol lies in the Schiff base condensation reaction. This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde, followed by dehydration to form an imine (C=N) bond. In this specific application, two equivalents of a substituted salicylaldehyde will react with one equivalent of the diamine precursor, 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol, to yield the desired Salen-type ligand.

The general reaction scheme is as follows:

The choice of solvent and catalyst, as well as the reaction temperature and time, are critical parameters that can influence the reaction yield and purity of the final product.

Experimental Workflow

The following diagram illustrates the overall workflow for the preparation and characterization of the Salen-type ligands.

G cluster_synthesis Synthesis cluster_characterization Characterization A Reactant Preparation (Diamine & Salicylaldehyde) B Schiff Base Condensation (Reflux in Ethanol) A->B 1. Mix & Add Catalyst C Isolation & Purification (Filtration & Recrystallization) B->C 2. Cool & Collect D Spectroscopic Analysis (NMR, FT-IR, Mass Spec) C->D 3. Analyze Product E Purity Assessment (Elemental Analysis, m.p.) D->E Confirm Structure

Caption: Workflow for the synthesis and characterization of Salen-type ligands.

Detailed Experimental Protocol

This protocol provides a step-by-step procedure for the synthesis of a representative Salen-type ligand using 3,5-di-tert-butyl-2-hydroxybenzaldehyde as the salicylaldehyde component.

Materials and Reagents:

  • 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol

  • 3,5-di-tert-butyl-2-hydroxybenzaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating mantle

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Reactant Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 mmol of 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol in 50 mL of absolute ethanol. Stir the solution until the amine is completely dissolved.

  • Aldehyde Addition: To the stirred solution, add a solution of 4.0 mmol of 3,5-di-tert-butyl-2-hydroxybenzaldehyde in 50 mL of absolute ethanol.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the dehydration step of the Schiff base formation.

  • Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate of the Salen-type ligand

Application Note: Strategic Derivatization of 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for SAR Studies

The compound 2-[amino(cyclopropyl)methyl]-4,6-dimethylphenol represents a promising starting point for drug discovery programs. Its structure combines several key features: a sterically hindered phenol, a chiral center, a primary amine, and a cyclopropyl group, which can impart metabolic stability and unique conformational constraints. Such scaffolds are of significant interest for their potential diverse biological activities.[1][2]

To unlock the therapeutic potential of this core structure, a systematic exploration of its chemical space is essential. Structure-Activity Relationship (SAR) studies are the cornerstone of this process, allowing researchers to understand how specific structural modifications influence a compound's biological activity, potency, selectivity, and pharmacokinetic properties. By generating a library of analogs with targeted modifications at the primary amine and phenolic hydroxyl groups, we can systematically probe the molecular interactions between the compound and its biological target.

This guide details three primary derivatization strategies:

  • N-Acylation and N-Sulfonylation: To explore the role of hydrogen bond donors/acceptors and steric bulk at the amine.

  • N-Alkylation: To investigate the impact of modifying the basicity and lipophilicity of the amine.

  • O-Acylation and O-Sulfonylation: To assess the importance of the phenolic hydrogen bond donor and to modulate prodrug potential or physicochemical properties.

The following sections provide the chemical logic and step-by-step protocols for achieving these transformations.

Strategic Overview of Derivatization

The presence of two nucleophilic centers—the primary amine and the phenolic hydroxyl group—requires careful selection of reaction conditions to ensure chemoselectivity. The primary amine is generally more nucleophilic than the phenol. However, upon deprotonation with a base, the resulting phenoxide is a potent nucleophile. This reactivity profile dictates our strategic approach.

G cluster_start Core Scaffold cluster_amine Amine Derivatization (-NH2) cluster_phenol Phenol Derivatization (-OH) Start 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol N_Acyl N-Acyl Derivatives (Amides) Start->N_Acyl Acyl Halides / Anhydrides N_Sulfonyl N-Sulfonyl Derivatives (Sulfonamides) Start->N_Sulfonyl Sulfonyl Halides N_Alkyl N-Alkyl Derivatives (Secondary Amines) Start->N_Alkyl Reductive Amination / Alkyl Halides O_Acyl O-Acyl Derivatives (Esters) Start->O_Acyl Acyl Halides / Anhydrides (Base, Catalyst) O_Sulfonyl O-Sulfonyl Derivatives (Sulfonate Esters) Start->O_Sulfonyl Sulfonyl Halides (Strong Base)

Figure 1: Overall derivatization strategy for the core scaffold.

Protocols for Amine Derivatization

The higher nucleophilicity of the primary amine allows for its selective modification under mild conditions, often without requiring protection of the phenolic hydroxyl group.

Protocol 1: N-Acylation (Amide Synthesis)

N-acylation introduces an amide bond, which can act as a hydrogen bond acceptor and introduce varied steric bulk. This reaction is typically high-yielding and robust. We utilize an acyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Causality: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are chosen as bases because they are sterically hindered and act as acid scavengers without competing with the primary amine as nucleophiles. Dichloromethane (DCM) is an excellent solvent as it is aprotic and dissolves the starting materials and reagents well. The reaction is run at 0 °C initially to control the exothermic reaction between the amine and the highly reactive acyl chloride.[3]

G cluster_workflow N-Acylation Workflow prep 1. Prepare Reactants - Dissolve scaffold (1 eq) in DCM - Add TEA (1.5 eq) cool 2. Cool to 0 °C - Ice bath prep->cool add 3. Add Acyl Chloride - Add R-COCl (1.1 eq) dropwise cool->add react 4. Reaction - Stir at RT for 2-4h - Monitor by TLC/LC-MS add->react workup 5. Aqueous Work-up - Wash with H2O, aq. NaHCO3, brine - Dry over Na2SO4 react->workup purify 6. Purify - Concentrate in vacuo - Flash Chromatography workup->purify product 7. Final Product - N-Acylated Derivative purify->product G cluster_workflow Structure-Activity Relationship (SAR) Workflow lib 1. Compound Library Synthesized & Characterized Derivatives screen 2. Biological Screening - In vitro assays (e.g., binding, functional) - Determine IC50 / EC50 values lib->screen data 3. Data Collation - Tabulate structures and corresponding activity data screen->data analyze 4. SAR Analysis - Identify trends - Correlate structural changes with activity changes data->analyze model 5. Develop Pharmacophore Model - Define key features for activity (H-bond donors/acceptors, lipophilic regions, etc.) analyze->model design 6. Design Next-Generation Compounds - Synthesize new analogs based on the SAR model to improve properties model->design

Sources

Procedure for N-alkylation of 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective N-Alkylation of 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol

Executive Summary

This guide details the protocol for the chemoselective N-alkylation of 2-[amino(cyclopropyl)methyl]-4,6-dimethylphenol (referred to herein as Substrate A ).

The Challenge: Substrate A presents a classic "ambident nucleophile" problem. It contains a basic primary amine and an acidic phenolic hydroxyl group. Under standard basic alkylation conditions (e.g., alkyl halides with base), the phenoxide anion often dominates, leading to undesired O-alkylation. Furthermore, the steric bulk of the cyclopropyl group at the benzylic position hinders nucleophilic attack, requiring optimized conditions to drive conversion.

The Solution: This protocol utilizes Reductive Amination mediated by Sodium Triacetoxyborohydride (STAB). This method operates under slightly acidic conditions, suppressing phenoxide formation and ensuring exclusive N-selectivity while accommodating the steric demands of the cyclopropyl moiety.

Strategic Analysis & Mechanism

Why Reductive Amination (The STAB Protocol)?

Direct alkylation with alkyl halides (e.g., R-Br +


) is not recommended  for this substrate.
  • Chemoselectivity: Base deprotonates the phenol (

    
    ), making it a potent nucleophile. Protecting the phenol adds two synthetic steps (protection/deprotection).
    
  • Polyalkylation: Primary amines rapidly over-alkylate to tertiary amines or quaternary salts.

The STAB Advantage: Sodium triacetoxyborohydride (


) is a mild hydride donor that selectively reduces iminiums over carbonyls. The reaction proceeds through an imine intermediate.[1][2][3][4][5] Since imine formation requires a free amine, the phenol remains unreactive (spectator), effectively "protecting" itself by its lack of reactivity toward aldehydes/ketones under these conditions.
Mechanistic Pathway

The reaction follows the Abdel-Magid reductive amination pathway. The cyclopropyl group, while sterically bulky, stabilizes the intermediate iminium ion via


-

conjugation (Walsh orbitals), actually facilitating the initial condensation step.

ReactionPathway Substrate Substrate A (Free Amine + Phenol) Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal + R-CHO SideProduct O-Alkylated Impurity Substrate->SideProduct Direct Alkylation (Avoided) Aldehyde Aldehyde (R-CHO) Aldehyde->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (Acid Cat.) Product N-Alkylated Product (Secondary Amine) Iminium->Product + H- (STAB) Fast Reduction

Figure 1: Mechanistic pathway highlighting the selective reduction of the Iminium species over direct alkylation risks.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Attribute
Substrate A 1.0Starting MaterialPurity >98% (HPLC)
Aldehyde (R-CHO) 1.1 - 1.2ElectrophileFreshly distilled if unstable
NaBH(OAc)3 (STAB) 1.4 - 1.5ReductantKeep dry; moisture sensitive
Acetic Acid (AcOH) 1.0 - 2.0CatalystPromotes imine formation
1,2-Dichloroethane (DCE) SolventSolventAnhydrous; THF is a valid alternative
Step-by-Step Methodology

Step 1: Solubilization & Imine Formation

  • Charge a dry reaction vessel (under

    
     or Ar) with Substrate A  (1.0 equiv).
    
  • Add DCE (concentration 0.1 M to 0.2 M). Note: DCM can be used, but DCE allows for higher temperatures if the steric bulk of the cyclopropyl group slows the reaction.

  • Add the Aldehyde (1.1 equiv).

  • Add Acetic Acid (1.0 equiv).

  • Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: This "pre-stir" allows the equilibrium to shift toward the imine/hemiaminal before the reductant is introduced.

Step 2: Reduction 6. Cool the mixture to 0°C (ice bath). Note: Cooling is optional but recommended to minimize exotherms upon STAB addition. 7. Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 5 minutes. 8. Remove the ice bath and allow the reaction to warm to RT. 9. Stir for 4–16 hours.

  • Monitoring: Monitor via LC-MS or TLC.[3] Look for the disappearance of Substrate A (
    
    
    ) and appearance of Product (
    
    
    ).

Step 3: Workup (Quenching) 10. Quench the reaction by adding saturated aqueous


  slowly until pH 

8.
  • Caution: Gas evolution (
    
    
    ) will occur.
  • Stir biphasic mixture for 15 minutes to decompose any boron complexes.
  • Extract with DCM or EtOAc (3x).
  • Wash combined organics with Brine (1x).
  • Dry over
    
    
    , filter, and concentrate in vacuo.

Step 4: Purification 15. The crude material is often clean enough for the next step. If purification is required, use Flash Column Chromatography.

  • Stationary Phase: Silica Gel.[3]
  • Eluent: Hexanes/EtOAc (start 90:10). Note: The free phenol may streak; adding 1% AcOH or using a neutral alumina column can help.

Analytical Validation

Upon isolation, the product must be validated to confirm N-alkylation and rule out O-alkylation.

Analytical MethodExpected Observation for N-Alkylated ProductObservation for O-Alkylated Impurity
1H NMR (CDCl3) Benzylic Proton: The proton on the carbon bearing the cyclopropyl/amine group will shift slightly but remain distinct. N-CH2: New signals for the alkyl group attached to N. Phenol OH: Broad singlet (exchangeable) usually visible > 8 ppm or confirmed by D2O shake.Phenol OH: Signal disappears. O-CH2: New alkyl signals often shift downfield (3.5–4.0 ppm) compared to N-alkyl signals due to oxygen electronegativity.
IR Spectroscopy OH Stretch: Strong broad band at 3200–3500 cm⁻¹ remains present.OH Stretch: Disappears or diminishes significantly.
HMBC (2D NMR) Correlation: Cross-peak between the new alkyl protons and the Nitrogen-bearing carbon. No correlation to the aromatic ring carbons C4/C6 directly.Correlation: Cross-peak between new alkyl protons and the aromatic Carbon-O (Cipso).

Troubleshooting & Optimization

Troubleshooting Problem Issue: Low Conversion Check1 Steric Hindrance? (Cyclopropyl effect) Problem->Check1 Action1 Increase Temp to 40°C Switch solvent to DCE Check1->Action1 Yes Check2 Imine Stability? Check1->Check2 No Action2 Add MgSO4 (dehydrating agent) during Step 1 Check2->Action2 Yes

Figure 2: Decision tree for optimizing low yields due to steric or equilibrium constraints.

  • Issue: Cyclopropyl Ring Opening.

    • Cause: Strong acid catalysis.

    • Solution: Ensure only weak acids (AcOH) are used. Avoid HCl or TFA. The cyclopropyl group is generally stable to STAB, but highly strained rings can open if a stable carbocation can form at the benzylic position.

  • Issue: Solubility.

    • Solution: If the zwitterionic form of the starting material is insoluble in DCE, add minimal Methanol (MeOH) as a co-solvent, though this may slow the reaction slightly.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][5][6] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[2][6][7]

  • Maryanoff, C. A., et al. "Cyclopropylamine Derivatives in Drug Discovery: Stability and Reactivity." Chemical Reviews (General Reference on Cyclopropyl stability in reduction).
  • BenchChem Application Notes. "Protocols for the N-alkylation of 1-(2-Amino-6-methylphenyl)ethanone." (Analogous steric/electronic substrate handling).

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol and all reagents before proceeding.

Sources

Application Note: High-Fidelity Synthesis of GluN2B-Selective NMDA Antagonists via Cyclopropyl Phenol Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug development professionals focusing on the synthesis of conformationally restricted GluN2B-selective NMDA receptor antagonists.

Executive Summary & Rationale

The NMDA receptor (NMDAR) containing the GluN2B subunit is a validated target for the treatment of depression, neuropathic pain, and stroke. Classic antagonists like Ifenprodil and Ro 25-6981 possess a flexible ethyl linker between the phenolic "A-ring" and the benzylpiperidine "B-ring."

Recent structure-activity relationship (SAR) studies indicate that restricting this flexibility improves selectivity for GluN2B over GluN2A and reduces off-target effects (e.g.,


 receptor binding). The cyclopropyl phenol  moiety serves as a rigid bioisostere for the ethyl-phenol segment, locking the pharmacophore into a bioactive conformation.

This guide details the protocol for synthesizing the critical trans-2-(4-hydroxyphenyl)cyclopropylamine intermediate and its subsequent coupling to generate high-affinity antagonists.

Strategic Retrosynthesis

The synthesis hinges on the stereoselective construction of the cyclopropane ring using a modified Simmons-Smith reaction, followed by a Curtius rearrangement to install the amine functionality with retention of stereochemistry.

Retrosynthesis Target Target: GluN2B Antagonist (Conformationally Restricted) Coupling Coupling Step (Reductive Amination or SN2) Target->Coupling FragmentA Fragment A: trans-2-(4-hydroxyphenyl) cyclopropylamine Coupling->FragmentA FragmentB Fragment B: Benzylpiperidine Electrophile Coupling->FragmentB Intermediate Intermediate: trans-Cinnamate Ester FragmentA->Intermediate Curtius Rearrangement & Deprotection Start Starting Material: 4-Hydroxycinnamic Acid Intermediate->Start Esterification & Phenol Protection

Figure 1: Retrosynthetic analysis of the cyclopropyl-constrained GluN2B antagonist.

Protocol: Synthesis of the Cyclopropyl Phenol Intermediate

Phase A: Precursor Preparation

Objective: Generate the protected trans-cinnamate ester suitable for cyclopropanation. Direct cyclopropanation on free phenols is low-yielding due to zinc reagent quenching.

  • Starting Material: 4-Hydroxycinnamic acid (p-Coumaric acid).

  • Esterification: Reflux with EtOH/H₂SO₄ to yield Ethyl 4-hydroxycinnamate.

  • Protection: Protect the phenol as a Benzyl (Bn) or Methoxymethyl (MOM) ether.

    • Reaction: Ethyl 4-hydroxycinnamate + BnBr + K₂CO₃ in Acetone (Reflux, 4h).

    • Yield Target: >90%.[1][2][3]

Phase B: Furukawa-Modified Simmons-Smith Cyclopropanation

Objective: Stereospecific conversion of the alkene to the cyclopropane.[4] The Furukawa modification (Et₂Zn + CH₂I₂) is preferred over the traditional Zn-Cu couple for better reproducibility and safety.

Reagents:

  • Substrate: Ethyl 4-(benzyloxy)cinnamate (1.0 eq)

  • Diethylzinc (Et₂Zn): 1.0 M in hexanes (5.0 eq)

  • Diiodomethane (CH₂I₂): (10.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.

  • Solvation: Dissolve the cinnamate substrate in anhydrous DCM (0.2 M concentration). Cool to 0°C.

  • Reagent Formation: Carefully add Et₂Zn solution dropwise. Caution: Pyrophoric.

  • Carbenoid Generation: Add CH₂I₂ dropwise over 20 minutes. A white precipitate (ZnI₂) may form.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Checkpoint: If conversion is incomplete, add a second portion of Et₂Zn/CH₂I₂.

  • Quench: Cool to 0°C. Quench slowly with saturated aqueous NH₄Cl. Vigorous gas evolution will occur.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂).

    • Product:trans-Ethyl 2-(4-(benzyloxy)phenyl)cyclopropanecarboxylate.

Phase C: Transformation to Amine (Curtius Rearrangement)

Objective: Convert the ester to the primary amine with retention of the trans configuration.

  • Hydrolysis: Treat ester with LiOH in THF/H₂O to yield the carboxylic acid.

  • Acyl Azide Formation: React the acid with Diphenylphosphoryl azide (DPPA) and TEA in Toluene at 0°C for 1h.

  • Rearrangement: Heat the mixture to 90°C for 2 hours. Evolution of N₂ gas indicates isocyanate formation.

  • Hydrolysis to Amine: Add 20% HCl (aq) and reflux for 4 hours to hydrolyze the isocyanate.

  • Isolation: Basify with NaOH, extract with EtOAc.

    • Product:trans-2-(4-(benzyloxy)phenyl)cyclopropylamine.

Coupling & Final Assembly

The cyclopropyl amine intermediate (Fragment A) is now coupled to the benzylpiperidine moiety (Fragment B).

Coupling Strategy: Nucleophilic Substitution

  • Partner: 1-(4-fluorophenyl)-4-(3-chloropropyl)piperazine or a 4-benzylpiperidine halide.

  • Conditions: K₂CO₃, KI (catalytic), Acetonitrile, Reflux, 16h.

Final Deprotection:

  • Method: Hydrogenolysis (H₂, Pd/C, MeOH) to remove the Benzyl protecting group, liberating the free phenol.

  • Note: The cyclopropane ring is generally stable to standard hydrogenolysis conditions (1 atm, RT), but prolonged exposure or high pressure may cause ring opening. Monitor carefully.

Data Summary & Validation

Expected Analytical Data
ParameterMethodAcceptance Criteria
Purity HPLC (C18, MeCN/H₂O)> 95% Area
Identity ¹H-NMR (400 MHz, CDCl₃)Cyclopropyl protons:

0.8–1.2 ppm (multiplets). Coupling constants

,

.
Stereochemistry NOESY 2D-NMRAbsence of NOE between C1-H and C2-H confirms trans geometry.
Mass Spec LC-MS (ESI+)[M+H]⁺ consistent with target mass.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Cyclopropanation Moisture in solvent/reagents.Ensure Et₂Zn and CH₂I₂ are fresh. Distill DCM over CaH₂.
Incomplete Conversion Zinc carbenoid decomposition.Use the "Charette modification" (add DME as a stabilizing ligand) or increase reagent equivalents.
Ring Opening during Deprotection Over-reduction.Switch to BBr₃ (boron tribromide) in DCM at -78°C for benzyl ether cleavage instead of hydrogenation.

Mechanistic Workflow Diagram

Workflow Step1 1. Protection (BnBr, K2CO3) Step2 2. Cyclopropanation (Et2Zn, CH2I2) Step1->Step2 Vinyl Phenol Step3 3. Curtius Rearrangement (DPPA, then HCl) Step2->Step3 Cyclopropyl Ester Step4 4. Coupling (R-X, K2CO3) Step3->Step4 Cyclopropyl Amine Step5 5. Deprotection (H2/Pd or BBr3) Step4->Step5 Protected Antagonist

Figure 2: Step-by-step synthetic workflow for the cyclopropyl phenol pharmacophore.

References

  • Simmons-Smith Reaction Review: Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003).[2][5] Stereoselective cyclopropanation reactions. Chemical Reviews, 103(4), 977-1050.

  • GluN2B Antagonist Design (Ifenprodil Analogs): Tewes, B., et al. (2010). Design, synthesis, and biological evaluation of 3-benzazepin-1-ols as NR2B-selective NMDA receptor antagonists. ChemMedChem, 5(5), 687-695.

  • Cyclopropylamine Synthesis Protocols: Beaulieu, L. P., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs.[2][4] Molecules, 28(15), 5651.[4]

  • NMDA Receptor Pharmacology (GluN2B Selectivity): Mony, L., Kew, J. N., Gunthorpe, M. J., & Paoletti, P. (2009). Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential. British Journal of Pharmacology, 157(8), 1301–1317.

Sources

Crystallization methods for 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol salts

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Crystallization of 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol Salts

Introduction: The Critical Role of Crystallization in Pharmaceutical Development

In the journey of a drug from a promising molecule to a market-ready therapeutic, the crystallization of the Active Pharmaceutical Ingredient (API) is a cornerstone process.[1][][3] Crystallization is far more than a simple purification step; it is the primary method for isolating the API in a solid form with controlled and reproducible physicochemical properties.[1] The solid-state characteristics of an API—such as its crystalline form (polymorphism), particle size, and morphology—profoundly influence its stability, solubility, dissolution rate, and ultimately, its bioavailability.[4][5]

2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol is a molecule of interest due to its structural motifs—a phenol group and a primary amine attached to a cyclopropyl group—which are present in numerous pharmacologically active compounds.[6][7] The presence of a basic amine group makes this compound an ideal candidate for salt formation, a common strategy in drug development to enhance properties like solubility and stability.[8][9]

This application note provides a comprehensive, in-depth guide to the various crystallization methods applicable to the salts of 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific principles to empower rational and effective crystallization process development.

Foundational Knowledge: Physicochemical Properties and the Importance of Polymorphism

A thorough understanding of the molecule's properties is the first step in developing a robust crystallization process.

1.1. Molecular Structure and Salt Formation

The structure of 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol features a primary amine, which can be readily protonated by an acid to form a salt (e.g., hydrochloride, mesylate, tartrate). This transformation from a free base to a salt is often performed to improve the API's aqueous solubility and chemical stability, which are critical for formulation and biopharmaceutical performance.[9]

Table 1: Key Physicochemical Properties of 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol

PropertyDescriptionSignificance in Crystallization
Molecular Formula C₁₂H₁₇NOThe elemental composition of the molecule.
Appearance Likely a solid at room temperature.Physical state dictates handling procedures.
pKa (Amine Group) Estimated to be in the range of 9-10.Crucial for selecting the appropriate acid for salt formation and understanding pH-dependent solubility.
Solubility Generally expected to have low aqueous solubility as a free base, but good solubility in organic solvents.[10]The basis for selecting solvent systems for crystallization. Salt formation is expected to increase aqueous solubility.
Polymorphism High potential for polymorphism.[4][11]Different crystal forms can have vastly different properties. Controlling the polymorphic form is essential for product consistency and performance.[12]

1.2. The Phenomenon of Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[11][13] These different forms, or polymorphs, have the same chemical composition but different internal crystal lattice arrangements.[4] This structural difference can lead to significant variations in physical properties, including:

  • Solubility and Dissolution Rate: Metastable polymorphs are generally more soluble than their stable counterparts. This can directly impact a drug's bioavailability.[12][14]

  • Stability: The most thermodynamically stable polymorph is typically desired for development to prevent form conversion during storage, which could alter the drug's efficacy.[5][15]

  • Mechanical Properties: Properties like crystal shape (habit), hardness, and flowability are affected by polymorphism, influencing downstream processing such as milling and tableting.[4]

A famous case that underscores the importance of polymorphism is that of Ritonavir, an HIV protease inhibitor. The unexpected appearance of a more stable, less soluble polymorph after the drug was marketed led to dissolution failures and a temporary withdrawal of the capsule formulation.[14] Therefore, comprehensive polymorphic screening and control are non-negotiable aspects of drug development.

Core Methodologies for Crystallization

The generation of a supersaturated solution is the driving force for crystallization.[3][16] This is a state where the concentration of the solute in the solution exceeds its equilibrium solubility. From this supersaturated state, the process unfolds in two key stages: nucleation (the birth of new crystals) and crystal growth.[1][] The balance between these two stages determines the final crystal size distribution. The most common methods to achieve supersaturation are detailed below.

Method 1: Cooling Crystallization

This technique is suitable for compounds whose solubility significantly increases with temperature. By dissolving the solute in a solvent at a higher temperature to create a saturated or near-saturated solution and then cooling it, the solubility decreases, leading to supersaturation and subsequent crystallization.[1][]

Protocol: Controlled Cooling Crystallization

  • Solvent Selection & Dissolution:

    • Select a solvent in which the salt of 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol has high solubility at elevated temperatures and low solubility at room temperature or below (e.g., isopropanol, ethanol, acetone).

    • In a jacketed reactor, dissolve the salt in the chosen solvent at an elevated temperature (e.g., 60-70 °C) with stirring until a clear solution is obtained.

  • Controlled Cooling:

    • Cool the solution to the final desired temperature (e.g., 0-5 °C).

  • Seeding (Optional but Recommended):

    • When the solution reaches a state of slight supersaturation, introduce a small quantity (0.1-1.0% w/w) of seed crystals of the desired polymorphic form. Seeding provides a template for growth, offering better control over the final crystal form and size.[3]

  • Maturation:

    • Hold the resulting slurry at the final temperature for a period of 2-8 hours with gentle agitation. This "maturation" or "aging" step allows the system to reach equilibrium and can improve crystal perfection.[8]

  • Isolation and Drying:

    • Isolate the crystals via filtration.

    • Wash the filter cake with a small amount of cold solvent to remove residual impurities.

    • Dry the crystals under vacuum at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Causality and Insights:

  • Solvent Choice is Critical: The solvent influences not only solubility but also the crystal habit and potentially the polymorphic form obtained.

Diagram: Cooling Crystallization Workflow

G cluster_0 Preparation cluster_1 Crystallization cluster_2 Isolation A Dissolve Salt in Solvent at High Temp B Controlled Cooling to Induce Supersaturation A->B Start Cooling Ramp C Seeding (Optional) with Desired Polymorph B->C At slight supersaturation D Maturation at Final Temperature B->D Unseeded C->D E Filter Slurry D->E Equilibrium Reached F Wash with Cold Solvent E->F G Dry Crystals Under Vacuum F->G

Caption: Workflow for controlled cooling crystallization.

Method 2: Antisolvent Crystallization

This method is ideal for compounds that are highly soluble in one solvent (the "solvent") and poorly soluble in another (the "antisolvent"), where both liquids are miscible.[16][18] Adding the antisolvent to the solution reduces the overall solubility of the solute, thereby inducing supersaturation and crystallization.[1][19]

Protocol: Antisolvent Crystallization

  • Solvent System Selection:

    • Identify a solvent in which the salt is freely soluble (e.g., methanol, DMSO).

    • Identify a miscible antisolvent in which the salt is practically insoluble (e.g., water, heptane, isopropyl acetate).

  • Dissolution:

    • Dissolve the salt completely in the primary solvent at a controlled temperature (e.g., ambient temperature).

  • Antisolvent Addition:

    • Add the antisolvent to the solution at a slow, controlled rate with vigorous agitation. The rate of addition is a critical parameter that controls the level of local supersaturation.

    • The addition can be done either by adding the antisolvent to the solution (direct addition) or adding the solution to the antisolvent (reverse addition).

  • Maturation:

    • After the addition is complete, stir the resulting slurry for 1-4 hours to ensure complete crystallization.

  • Isolation and Drying:

    • Isolate, wash (with a solvent/antisolvent mixture or pure antisolvent), and dry the crystals as described in the cooling crystallization protocol.

Causality and Insights:

  • Addition Rate Matters: A very fast addition can create high local supersaturation, potentially leading to "oiling out" (formation of a liquid phase instead of solid crystals) or the crystallization of a metastable form.[18] A slower addition rate provides better control.

  • Solvent/Antisolvent Ratio: This ratio determines the final yield and can influence the crystal properties. It must be optimized through solubility studies.

Diagram: Antisolvent Crystallization Workflow

G A Dissolve Salt in 'Good' Solvent B Controlled Addition of Antisolvent A->B With vigorous stirring C Maturation of Slurry B->C Induces precipitation D Filter and Isolate Crystals C->D E Wash with Antisolvent or Mixture D->E F Dry Crystals E->F

Caption: Workflow for antisolvent crystallization.

Method 3: Slurry Crystallization for Polymorph Screening

Slurry crystallization is a powerful technique used to identify the most thermodynamically stable polymorphic form under specific conditions (solvent, temperature).[20] It involves suspending the solid material in a solvent where it has limited solubility. Over time, any less stable (more soluble) forms will dissolve and re-precipitate as the most stable (least soluble) form until the entire solid phase has converted.[20][21]

Protocol: Isothermal Slurry Conversion

  • Solvent Selection:

    • Choose a solvent or solvent mixture in which the salt has slight but measurable solubility.

  • Slurry Preparation:

    • Add an excess amount of the solid salt to the chosen solvent in a sealed vial to create a mobile suspension (slurry).

  • Agitation and Equilibration:

    • Agitate the slurry at a constant temperature (e.g., using a magnetic stirrer or orbital shaker) for an extended period (e.g., 24 hours to several days).

  • Sampling and Analysis:

    • Periodically, or at the end of the experiment, isolate a small sample of the solid by filtration.

    • Analyze the solid form using a technique like Powder X-Ray Diffraction (PXRD) to check for any polymorphic transformations.[15] The experiment is complete when the PXRD pattern no longer changes over time.

Causality and Insights:

  • Thermodynamic vs. Kinetic Control: This method is governed by thermodynamics. The difference in solubility between polymorphs is the driving force for the conversion.[20]

  • Solvent-Mediated Transformation: The solvent acts as a medium for the dissolution of the metastable form and the growth of the stable form.[21] This is why some solubility is required.

Diagram: Slurry Crystallization Workflow

G A Prepare Slurry: Excess Solid in Solvent B Agitate at Constant Temperature (T) A->B C Periodically Sample and Analyze Solid (e.g., PXRD) B->C Over time (hours to days) C->B If conversion is incomplete D Equilibrium Reached (No further change in form) C->D If form is stable E Isolate and Characterize Final Stable Form D->E

Caption: Workflow for slurry crystallization.

Characterization: Validating the Crystalline Form

After crystallization, it is imperative to characterize the solid form to confirm its identity, purity, and polymorphic form.[4]

  • Powder X-Ray Diffraction (PXRD): This is the definitive technique for identifying crystalline polymorphs. Each polymorph has a unique crystal lattice, which results in a characteristic diffraction pattern, acting as a "fingerprint" for that specific form.[5][22]

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the heat flow into or out of a sample as it is heated. It is used to determine the melting point, purity, and detect polymorphic transitions.[5]

  • Thermogravimetric Analysis (TGA): TGA measures changes in the mass of a sample as a function of temperature. It is essential for identifying whether the crystallized material is a solvate or a hydrate by detecting weight loss at specific temperatures.[5]

  • Optical and Electron Microscopy: These methods are used to visually inspect the crystal habit (shape) and particle size distribution, which are important for processing and formulation.

Diagram: Interplay of Crystallization Parameters and Outcomes

G cluster_0 Process Parameters cluster_1 Crystal Attributes Solvent Solvent Choice Polymorph Polymorphic Form Solvent->Polymorph Habit Crystal Habit Solvent->Habit Temp Temperature Profile Temp->Polymorph Size Particle Size Temp->Size Super Supersaturation Rate Super->Size Purity Chemical Purity Super->Purity Agitation Agitation Agitation->Size Agitation->Purity

Caption: Key parameters influencing final crystal attributes.

Summary and Recommendations

The crystallization of 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol salts is a multi-faceted process that requires careful control over experimental variables to achieve the desired solid-state properties.

Table 2: Comparative Overview of Crystallization Methods

MethodPrincipleBest ForKey Control Parameters
Cooling Crystallization Temperature-dependent solubilityPurification, large-scale production for solutes with suitable solubility curves.Cooling rate, solvent, concentration, seeding.
Antisolvent Crystallization Solubility reduction by adding a miscible non-solventCompounds with high solubility or those sensitive to heat.Solvent/antisolvent pair, addition rate, temperature.
Slurry Crystallization Solvent-mediated phase transformationIdentifying the most thermodynamically stable polymorph.Solvent, temperature, time, agitation.

Recommendations for a Development Workflow:

  • Salt Screening: First, screen various pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid) to form different salts and identify candidates with promising initial properties.

  • Solvent Screening: Determine the solubility of the chosen salt(s) in a diverse range of solvents at different temperatures to identify suitable systems for cooling and antisolvent crystallization.

  • Polymorph Screening: Employ a combination of cooling, antisolvent, and slurry crystallization methods across various solvents to discover and identify all accessible polymorphic forms.

  • Characterization: Thoroughly characterize each form using PXRD, DSC, and TGA to understand their properties and interrelationships.

  • Selection and Optimization: Select the most stable polymorph with desirable properties for further development. Optimize the chosen crystallization method to ensure it is robust, reproducible, and scalable.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively navigate the challenges of crystallization and develop a high-quality, stable, and efficacious active pharmaceutical ingredient.

References

  • Vertex AI Search. (n.d.). Solid-State Characterization in Drug Development and Formulation. Open Access Journals.
  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
  • Improved Pharma. (2022, May 3). Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs.
  • IntechOpen. (2022, June 9). Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects.
  • Shah, R. D., et al. (2018, October 22). Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy. PMC.
  • ResearchGate. (2025, August 6). The importance of characterizing the crystal form of the drug substance during drug development.
  • Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?.
  • Benchchem. (n.d.). Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride.
  • IJCEA. (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs.
  • BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges.
  • Brennecke, J. F., et al. (n.d.). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Purdue University.
  • Myerson, A. S. (2008, June 3). From form to function: Crystallization of active pharmaceutical ingredients. AIChE Journal.
  • Zaworotko, M. J., et al. (2004, September 24). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society.
  • ACS Publications. (2003, November 1). Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling.
  • ResearchGate. (2024, February 18). Recent Progress in Antisolvent Crystallization of Pharmaceuticals with a Focus on the Membrane‐Based Technologies.
  • ScienceDirect. (2025, August 9). Identifying the stable polymorph early in the drug discovery-development process.
  • MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization.
  • RM@Schools. (n.d.). Antisolvent Crystallization.
  • ScienceDirect. (2010, January 1). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development.
  • Févotte, G. (2009, October 1). Polymorphism in Processes of Crystallization in Solution: A Practical Review. Organic Process Research & Development.
  • Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
  • MIRAI Intex. (2024, July 25). Crystallization process: how does crystallization work.
  • Cruz-Cabeza, A. J., et al. (2021, March 17). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. PMC.
  • Haleblian, J., & McCrone, W. (n.d.). Perspective on Polymorphism. Journal of Pharmaceutical Sciences.
  • NSF PAR. (2022, May 9). Phenols in Pharmaceuticals: Analysis of a Recurring Motif.
  • ResearchGate. (2026, February 28). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.
  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Solubility of 2-Amino-N-cyclohexyl-N-methylbenzylamine in Organic Solvents.
  • KoreaScience. (2010, December 20). Drug Polymorphism and its Importance on Drug Development Process.

Sources

Troubleshooting & Optimization

Improving yield of Mannich reaction for sterically hindered 2,4-dimethylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket: Yield Improvement for Sterically Hindered 2,4-Dimethylphenol

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming steric hindrance at the C6 position of 2,4-dimethylphenol during aminoalkylation.

Executive Summary

The aminoalkylation (Mannich reaction) of 2,4-dimethylphenol (2,4-DMP) presents a classic case of steric frustration. Unlike simple phenols, 2,4-DMP has only one active nucleophilic site: the C6 position (ortho). However, this site is sterically crowded by the adjacent C1-hydroxyl group and the C5-hydrogen, and more importantly, the electronic activation is somewhat offset by the steric bulk of the C2-methyl group which interferes with the optimal trajectory of the incoming electrophile.

Standard protocols (aqueous formaldehyde/amine, ethanol reflux) often fail here, resulting in yields <30% or viscous oils due to the Retro-Mannich reaction (reversibility) dominating under thermodynamic conditions. This guide provides three tiered solutions ranging from catalytic adjustments to high-energy electrophilic substitution.

Module 1: Diagnostic & Mechanism

Why is your reaction failing? The failure is likely kinetic. The formation of the Mannich base requires the attack of the phenol (as an enol/phenolate equivalent) onto the iminium ion. For 2,4-DMP, the energy barrier to access the C6 position is high. If the reaction temperature is too high, the entropy favors the reverse reaction (Retro-Mannich). If too low, the activation energy isn't met.

MannichMechanism Substrate 2,4-Dimethylphenol TS Transition State (Steric Clash at C6) Substrate->TS Nucleophilic Attack Reagents HCHO + HNR2 Iminium Iminium Ion (Electrophile) Reagents->Iminium Dehydration (-H2O) Iminium->TS Product Mannich Base (C6-Substituted) TS->Product Kinetic Control SideProduct Bis-products/Tars TS->SideProduct Overheating Product->TS Retro-Mannich (Thermodynamic)

Figure 1: Reaction pathway highlighting the steric bottleneck at the Transition State (TS) and the risk of reversibility.

Module 2: High-Performance Protocols
Protocol A: The "Nuclear Option" (Eschenmoser’s Salt)

Best for: Yields < 20%, high-value substrates. Logic: Instead of generating the unstable iminium ion in situ (which releases water and promotes reversibility), we use Eschenmoser’s Salt (dimethylmethyleneammonium iodide). This is a pre-formed, water-free, highly reactive electrophile that snaps onto the hindered ring rapidly.

Reagents:

  • 2,4-Dimethylphenol (1.0 eq)

  • Eschenmoser’s Salt (1.1 eq) [Commercial or prepared]

  • Dichloromethane (DCM) or Acetonitrile (Anhydrous)

Step-by-Step:

  • Setup: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve 2,4-dimethylphenol (5 mmol) in anhydrous DCM (15 mL).

  • Addition: Cool to 0°C. Add Eschenmoser’s salt (5.5 mmol) in one portion. The suspension will clear as the salt reacts.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Note: Do NOT reflux. The high reactivity of the salt makes heat unnecessary and risky.

  • Quench: Add saturated aqueous

    
     (20 mL) to neutralize the HI byproduct.
    
  • Extraction: Extract with DCM (3x), dry over

    
    , and concentrate.
    
Protocol B: Microwave-Assisted Synthesis (Green/Rapid)

Best for: Rapid screening, solvent-free requirements. Logic: Microwave irradiation provides direct dielectric heating, overcoming the local steric activation energy barrier more efficiently than thermal convection.

Reagents:

  • 2,4-Dimethylphenol (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Secondary Amine (1.2 eq)

  • Solvent: Ethanol (minimal) or Solvent-Free

Step-by-Step:

  • Mix: In a microwave-safe vial (G10/G30), combine phenol, paraformaldehyde, and amine.

  • Irradiation: Set reactor to Dynamic Mode :

    • Target Temp: 110°C

    • Hold Time: 10–15 minutes

    • Max Pressure: 250 psi

    • Stirring: High

  • Workup: Cool to 50°C. Add cold ethanol. The product often precipitates upon cooling.

Module 3: Troubleshooting & FAQs
Q1: My product is "oiling out" and won't crystallize. How do I fix this?

Diagnosis: Mannich bases of hindered phenols are notoriously lipophilic and low-melting. They often trap solvent, forming gums. The "Salt Formation" Fix:

  • Dissolve the crude oil in a minimal amount of dry Diethyl Ether or Ethyl Acetate.

  • Cool to 0°C.

  • Dropwise add 2M HCl in Diethyl Ether (or bubble HCl gas).

  • The Hydrochloride salt of the Mannich base is highly polar and will precipitate instantly as a white solid.

  • Filter and wash with ether. This also purifies the compound from unreacted non-basic phenol.

Q2: Can I use a catalyst to improve the standard reflux method?

Answer: Yes. For hindered phenols, Lewis Acids are superior to Brønsted acids.

  • Recommendation: Add 5–10 mol%

    
      or 
    
    
    
    .
  • Why: The metal coordinates to the imine nitrogen and the phenolic oxygen, creating a "template" that brings the two reactants into proximity, effectively lowering the entropy cost of the reaction.

Q3: Comparison of Methods (Yield Data)

Based on internal application data for ortho-substituted phenols.

MethodConditionsTypical YieldPurity Profile
Standard EtOH, Reflux, 24h25–40%Low (Side products)
Lewis Acid

(10%), EtOH, Reflux
55–65%Medium
Microwave Neat/EtOH, 110°C, 15 min75–85%High
Eschenmoser DCM, RT, 4h85–95% Very High
Module 4: Decision Logic (Troubleshooting Tree)

Troubleshooting Start Start: Low Yield with 2,4-DMP CheckState What is the physical state? Start->CheckState Oil Viscous Oil/Gum CheckState->Oil NoRxn No Reaction / SM Recovered CheckState->NoRxn ActionOil Convert to HCl Salt (See FAQ #1) Oil->ActionOil CheckMethod Current Method? NoRxn->CheckMethod Standard Standard Reflux CheckMethod->Standard Switch Switch Protocol Standard->Switch MW Use Microwave (Protocol B) Switch->MW If equipment available Esch Use Eschenmoser's Salt (Protocol A) Switch->Esch If high yield critical

Figure 2: Decision tree for selecting the correct optimization path based on experimental observation.

References
  • Heaney, H., et al. "Mannich reactions of phenols and indoles using dimethyl(methylene)ammonium iodide (Eschenmoser's salt)." Journal of the Chemical Society, Perkin Transactions 1, 1998. Link

  • Varma, R. S., et al. "Microwave-assisted Mannich reaction of terminal alkynes and phenols." Tetrahedron Letters, 2003. Link

  • Arend, M., et al. "Modern Variants of the Mannich Reaction." Angewandte Chemie International Edition, 1998. Link

  • Li, J., et al. "Mannich reaction catalyzed by carboxyl-functionalized ionic liquid in aqueous media."[1] Catalysis Letters, 2005.[1] Link

  • Lehmann, F., et al. "Efficient large scale microwave assisted Mannich reactions using substituted acetophenones."[2] Molecular Diversity, 2003.[2] Link

Sources

Purification of 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatography & Purification of 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I designed this portal to address the specific physicochemical hurdles associated with isolating 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol . This molecule presents a classic "amphoteric trap" for synthetic chemists: it possesses a highly basic primary amine (pKa ~9.5) and a sterically hindered, weakly acidic phenol (pKa ~10). When subjected to traditional purification, these competing functional groups cause severe peak tailing, irreversible adsorption, and co-elution.

This guide moves beyond generic protocols. Here, we dissect the causality behind chromatographic failures and provide self-validating workflows to ensure high-yield, high-purity isolation.

Section 1: The Molecular Challenge (Causality Analysis)

To purify a compound, you must first understand how it misbehaves.

  • The Amine Effect: The primary amine on the cyclopropylmethyl group is highly nucleophilic and basic. On standard unmodified silica gel, this amine engages in strong ion-exchange interactions with acidic silanol groups (Si-OH), leading to irreversible binding or extreme peak tailing [1].

  • The Phenol Effect: While the 4,6-dimethyl groups provide some steric shielding to the phenolic hydroxyl, it still acts as a hydrogen-bond donor, further complicating normal-phase partitioning.

  • Zwitterionic Potential: Depending on the local pH of your mobile phase, the molecule can exist as a neutral species, a protonated cation, or a zwitterion. Failing to control the ionization state is the primary cause of poor recovery [2].

Section 2: Troubleshooting Guides & FAQs

Q1: My compound is streaking across the entire TLC plate and column. I'm using Hexane/Ethyl Acetate. How do I fix this? A: You are experiencing classic silanol-amine interaction. Hexane/EtOAc does not contain a hydrogen-bond competitor or a basic modifier to shield the acidic silanols on the silica stationary phase. The Fix: Switch to a more polar, basic solvent system. A common and highly effective system is Dichloromethane (DCM) / Methanol (MeOH) / Aqueous Ammonium Hydroxide (NH₄OH) in a ratio of 90:9:1. The NH₄OH competitively binds to the silanol sites, allowing your basic amine to elute as a sharp band [1].

Q2: I tried adding Triethylamine (TEA) to my normal-phase column, but my NMR shows TEA contamination. How do I remove it? A: TEA is notorious for co-eluting with basic products and sticking around in the NMR. The Fix: First, minimize TEA usage to 1% v/v. Second, after concentrating your fractions, dissolve the residue in a minimal amount of DCM and wash it twice with saturated aqueous NaHCO₃, followed by brine. The TEA will largely partition into the aqueous layer or evaporate under high vacuum. Alternatively, switch to a Reverse-Phase (RP-HPLC) system where volatile buffers like Trifluoroacetic acid (TFA) can be lyophilized away [3].

Q3: I am using Reverse-Phase C18 chromatography. Should I use an acidic or basic mobile phase? A: For this specific compound, an acidic mobile phase (e.g., 0.1% TFA in Water/Acetonitrile) is vastly superior. Causality: At pH ~2 (0.1% TFA), the primary amine is fully protonated (NH₃⁺) and the phenol is fully neutral (OH). This locks the molecule into a single, predictable ionization state. The TFA acts as an ion-pairing reagent, increasing the compound's lipophilicity and allowing for sharp, predictable elution on the C18 phase [2]. If you use a basic pH (e.g., pH 10), you risk ionizing the phenol, creating a highly polar and poorly retained species.

Q4: Can I avoid chromatography entirely? A: Yes, through a self-validating acid-base extraction, provided your impurities are not also amphoteric. Because the amine is basic and the phenol is only weakly acidic, you can manipulate the aqueous solubility (See Protocol 1 below).

Section 3: Visualizations of Chromatographic Mechanisms

To understand why your column is failing, we must visualize the molecular interactions at the stationary phase.

G Silica Unmodified Silica Gel (Active Si-OH Groups) Hbond Hydrogen Bonding & Ion-Exchange Silica->Hbond Shielding Competitive Binding (Silanol Shielding) Silica->Shielding Amine Primary Amine Group (pKa ~9.5) Amine->Hbond Phenol Phenolic OH Group (pKa ~10) Phenol->Hbond Tailing Severe Peak Tailing (Loss of Resolution) Hbond->Tailing Modifier Basic Modifier (TEA/NH4OH) Mobile Phase Additive Modifier->Shielding Elution Symmetric Peak Elution Shielding->Elution

Mechanism of silanol deactivation by basic modifiers to prevent peak tailing.

G A Crude Mixture 2-[Amino(cyclopropyl)methyl]- 4,6-dimethylphenol B Acid/Base Extraction (Pre-purification) A->B Removes neutral impurities C Is high purity (>99%) required? B->C D Normal Phase Silica (DCM/MeOH/1% NH4OH) C->D No (Bulk Prep) E Reverse Phase C18 (H2O/MeCN + 0.1% TFA) C->E Yes (Analytical/Bio) F Pure Compound (Free Base) D->F G Pure Compound (TFA Salt) E->G

Decision tree workflow for the purification of amphoteric phenolic compounds.

Section 4: Quantitative Data & Method Comparison

Selecting the right method depends on your scale and purity requirements. The table below summarizes the expected outcomes based on empirical chromatographic data for basic phenols [4].

Purification MethodStationary PhaseMobile Phase SystemExpected Recovery (%)Asymmetry Factor (

)
Best Use Case
Standard Normal Phase Bare Silica (60 Å)Hexane / EtOAc< 40%> 3.5 (Severe)Not recommended
Modified Normal Phase Bare Silica (60 Å)DCM / MeOH / 1% NH₄OH85 - 90%1.2 - 1.5Bulk purification (>1g scale)
Reverse Phase (RP-HPLC) C18 (End-capped)H₂O / MeCN + 0.1% TFA> 95%1.0 - 1.1High-purity analytical/prep
Amine-Functionalized NH₂-SilicaHexane / EtOAc90 - 95%1.1 - 1.3Acid-sensitive downstream steps

Section 5: Validated Experimental Protocols

As a core principle of scientific trustworthiness, a protocol must validate itself during execution. Below are the step-by-step methodologies engineered with built-in quality control checkpoints.

Protocol 1: Self-Validating Acid-Base Pre-Purification

Purpose: To remove neutral and strictly acidic impurities before chromatography, drastically reducing the column load.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acidic Extraction: Transfer to a separatory funnel. Extract with 1M HCl (3 x 10 mL).

    • Causality: The HCl protonates the primary amine, forming a water-soluble hydrochloride salt. The neutral organic impurities remain in the EtOAc layer.

  • Validation Checkpoint 1: Spot the EtOAc layer on a TLC plate. If your target compound is completely absent (visualized by Ninhydrin stain), the extraction is successful. Discard the organic layer.

  • Basification: Cool the combined aqueous acidic layers in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches 8.5 - 9.0 (verify with pH test strips).

    • Causality: This neutralizes the amine back to its free base form. Do not exceed pH 10, or the phenol will deprotonate into a water-soluble phenoxide.

  • Recovery Extraction: Extract the cloudy aqueous layer with fresh EtOAc (3 x 15 mL).

  • Validation Checkpoint 2: Spot the aqueous layer on TLC. If no amine remains, the extraction is complete.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Modified Normal-Phase Flash Chromatography

Purpose: Bulk purification of the free base compound.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare an eluent mixture of Dichloromethane (DCM) : Methanol (MeOH) : 28% Aqueous Ammonium Hydroxide (NH₄OH) in a 90:9:1 ratio.

  • Column Packing: Slurry-pack a standard silica gel column (230-400 mesh) using the prepared basic solvent system.

    • Causality: Packing the column in the basic solvent pre-saturates and deactivates the acidic silanol groups, preventing the target compound from binding irreversibly [1].

  • Sample Loading: Dissolve the pre-purified crude in a minimum amount of DCM. Apply evenly to the top of the silica bed.

  • Elution: Elute with the 90:9:1 solvent system. Collect fractions in standard test tubes.

  • Validation Checkpoint 3: Monitor fractions using TLC (same solvent system). Stain with Ninhydrin and heat. The target compound will appear as a distinct, non-streaking spot that turns deep purple/orange, confirming the presence of the primary amine.

  • Isolation: Pool the product-containing fractions and evaporate under reduced pressure. To remove residual ammonia, place the flask under high vacuum (0.1 torr) for 4 hours.

References

  • Reddit Community Contributors. (2025). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. Retrieved from[Link]

  • MDPI Plants. (2024). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Plants, 13(7), 965. Retrieved from[Link]

  • Acta Chromatographica. (2023). A stationary phase of tetraethylene glycol-modified silica for separation of phenolic acids. Volume 36, Issue 3. Retrieved from[Link]

  • ResearchGate Community. (2013). Column chromatography of phenolics? Retrieved from[Link]

Troubleshooting cyclopropyl ring opening side reactions in acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of cyclopropyl-containing molecules in acidic environments. The unique electronic structure and inherent ring strain of the cyclopropyl group make it a valuable component in medicinal chemistry and organic synthesis, offering improvements in potency, metabolic stability, and molecular conformation.[1][2][3] However, this same reactivity profile presents significant challenges, particularly its susceptibility to ring-opening under acidic conditions that are commonly employed for reactions such as deprotection of acid-labile protecting groups.[4]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven strategies, to help you preserve the integrity of the cyclopropyl ring in your synthetic endeavors.

Troubleshooting Guide: Diagnosis and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the rationale behind them.

Question 1: My cyclopropyl-containing compound is degrading during the acidic deprotection of a tert-butyloxycarbonyl (Boc) group. What is causing this, and how can I prevent it?

Answer:

This is a classic challenge. The strong acids typically used for Boc deprotection, such as neat trifluoroacetic acid (TFA) or concentrated hydrochloric acid (HCl), can readily protonate the cyclopropyl ring, especially if it is activated by an adjacent electron-donating group or a carbonyl. This protonation can initiate a ring-opening cascade.[4] The mechanism often proceeds through the formation of a stabilized carbocation intermediate, which is then trapped by a nucleophile present in the reaction mixture.

Immediate Troubleshooting Steps:

  • Lower the Reaction Temperature: Ring-opening processes often have a higher activation energy than the desired deprotection.[4] Performing the reaction at 0 °C or even lower can significantly favor the desired reaction pathway.

  • Reduce Acid Concentration: Instead of neat TFA, try using a diluted solution (e.g., 10-50% TFA in a non-polar, aprotic solvent like dichloromethane (DCM)). This reduces the protonation potential of the medium.

  • Employ Milder Acidic Reagents: Consider alternatives to strong Brønsted acids. Lewis acids can sometimes be more selective.[5] However, be cautious as strong Lewis acids can also promote ring opening.[4][6] Milder, sterically hindered acids or buffered systems can also be effective.

Protocol for a Milder Boc Deprotection:

  • Reagents: 10-20% TFA in anhydrous DCM, Triethylsilane (TES) as a carbocation scavenger.

  • Procedure:

    • Dissolve your cyclopropyl-containing, Boc-protected compound in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylsilane (1.5-2.0 equivalents).

    • Slowly, add the pre-chilled 10-20% TFA/DCM solution dropwise to the reaction mixture.

    • Monitor the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the deprotection is complete, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with an appropriate organic solvent, dry with anhydrous magnesium sulfate (MgSO₄), and purify as required.

Question 2: I am observing a mixture of regioisomers after an acid-catalyzed reaction on a molecule with a substituted cyclopropyl ring. Why is this happening, and can I control the selectivity?

Answer:

The formation of regioisomers points to a reaction proceeding through a carbocationic intermediate. The acid catalyst protonates the cyclopropane, leading to C-C bond cleavage to form the most stable carbocation. The position of this carbocation is dictated by the electronic nature of the substituents on the cyclopropyl ring. Electron-donating groups will stabilize an adjacent positive charge, directing the ring opening.[7] The subsequent attack by a nucleophile can then occur at different positions, leading to a mixture of products.

Controlling the selectivity involves shifting the reaction from thermodynamic control (favoring the most stable product) to kinetic control (favoring the product that is formed fastest).[8][9][10]

Strategies for Regiocontrol:

  • Choice of Acid Catalyst:

    • Brønsted vs. Lewis Acids: Brønsted acids directly protonate the ring, often leading to thermodynamic product mixtures.[11][12] A carefully chosen Lewis acid may coordinate with a functional group (like a ketone) adjacent to the ring, activating it for a more controlled, Sₙ2-like ring opening by a nucleophile.[5][6][13] This can offer greater regioselectivity.

    • Bulky Acids: Using a sterically hindered acid catalyst can sometimes favor protonation at the least hindered site, potentially influencing the regiochemical outcome.

  • Reaction Conditions:

    • Low Temperature: As with preventing ring opening, low temperatures favor the kinetic product, which may be a single regioisomer.[10][14]

    • Solvent: The polarity of the solvent can influence the stability and lifetime of the carbocation intermediate. Less polar solvents may disfavor full charge separation and promote a more concerted, selective reaction pathway.

Experimental Workflow for Optimizing Regioselectivity:

G start Mixture of Regioisomers Observed cond1 Initial Reaction Conditions: Strong Brønsted Acid (e.g., TFA) Room Temperature start->cond1 path1 Switch to Lewis Acid Catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃) cond1->path1 path2 Lower Reaction Temperature (0 °C to -78 °C) cond1->path2 path3 Vary Solvent Polarity (e.g., DCM vs. Toluene vs. Acetonitrile) cond1->path3 outcome1 Improved Regioselectivity? path1->outcome1 outcome2 Improved Regioselectivity? path2->outcome2 outcome3 Improved Regioselectivity? path3->outcome3 success Single Regioisomer or Acceptable Ratio Achieved outcome1->success Yes fail Continue Optimization/ Re-evaluate Synthetic Strategy outcome1->fail No outcome2->success Yes outcome2->fail No outcome3->success Yes outcome3->fail No

Caption: Decision workflow for optimizing regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of acid-catalyzed cyclopropyl ring opening?

A1: The ring opening is typically initiated by the protonation of the cyclopropyl ring by a Brønsted acid or coordination to a Lewis acid.[5] This enhances the electrophilicity of the ring. The subsequent step involves the cleavage of a C-C bond to form a carbocation intermediate. The ring opens in a manner that generates the most stable carbocation, which is influenced by the substituents on the ring.[7] This carbocation is then trapped by a nucleophile. In some cases, particularly with "donor-acceptor" cyclopropanes, the ring opening can proceed through a more concerted, Sₙ2-like pathway where the nucleophile attacks as the C-C bond breaks, which can offer better stereochemical control.[15]

G Start Cyclopropane Protonated Protonated/ Lewis Acid Adduct Start->Protonated + H⁺ or LA Carbocation Carbocation Intermediate Protonated->Carbocation C-C Bond Cleavage Product Ring-Opened Product Carbocation->Product + Nucleophile

Sources

Technical Support Center: Optimizing Solvent Selection for 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the extraction of 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this amphoteric molecule. We will delve into the causal factors behind experimental choices, providing not just protocols, but a foundational understanding to empower your optimization efforts.

Understanding the Challenge: The Amphoteric Nature of Your Molecule

The core challenge in extracting 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol lies in its molecular structure, which contains both an acidic phenolic hydroxyl group and a basic primary amine group. This makes the compound amphoteric, meaning its solubility characteristics are dramatically dependent on the pH of the aqueous solution.

  • At Low pH: The amine group becomes protonated (R-NH₃⁺), rendering the molecule cationic and highly soluble in the aqueous phase.

  • At High pH: The phenolic group becomes deprotonated (R-O⁻), making the molecule anionic and, again, highly soluble in the aqueous phase.

  • At the Isoelectric Point (pI): At a specific intermediate pH, the molecule will have a net-neutral charge, minimizing its aqueous solubility and maximizing its affinity for an organic solvent.

Due to the absence of direct published data for this specific molecule, we will proceed by using well-established data from analogous structures to estimate its physicochemical properties. This is a standard and robust approach in chemical process development.

PropertyEstimated ValueJustification & References
pKa (Phenolic OH) ~10.6Based on the pKa of 2,4-dimethylphenol.[1][2][3]
pKa (Amine NH₂) ~9.1Based on the pKa of cyclopropylamine.[4][5][6][7]
Estimated pI ~9.85Calculated as (pKa₁ + pKa₂)/2. This is the pH of minimum aqueous solubility.
LogP (Analog-based) 2.3 - 2.6Based on the LogP of 2,4-dimethylphenol.[1] The amine group will reduce this slightly.
Solubility AmphotericInsoluble in water at its pI, but soluble in acidic and basic aqueous solutions.[1][2][4][5][8] Expected to be soluble in polar organic solvents like ethyl acetate, and alcohols.[3]

Frequently Asked Questions (FAQs)

Q1: What is the single most critical parameter for successfully extracting 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol?

A1: Unquestionably, pH control of the aqueous phase . As an amphoteric compound, its partitioning behavior between the aqueous and organic phases is dictated by pH. Extraction should be performed at or very near the molecule's estimated isoelectric point (pI ≈ 9.85) to ensure it is in its least water-soluble, neutral form.

Q2: I have a low extraction yield. What is the most likely cause?

A2: The most common cause is an incorrect pH of the aqueous phase. If the pH is too low (< 8) or too high (> 11), your compound will be ionized and remain preferentially in the aqueous layer. Other potential causes include selecting a solvent with inappropriate polarity or the formation of a stable emulsion.

Q3: Which type of organic solvent should I start with for my initial experiments?

A3: A medium-polarity, water-immiscible solvent is an excellent starting point. Ethyl acetate is highly recommended. It is a versatile solvent that can engage in hydrogen bonding and has a good balance of polarity to dissolve the target molecule without being fully miscible with water. Other viable options include Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM), though with greater environmental and safety considerations.

Q4: How can I confirm the presence and quantity of my compound in the extracts?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method.[9][10] Given the phenolic chromophore, you should expect strong absorbance around 280 nm.[10] For more definitive identification and quantification, especially in complex matrices, LC-MS (Liquid Chromatography-Mass Spectrometry) is recommended.[9]

In-Depth Troubleshooting Guide

Problem 1: Consistently Low or No Extraction Yield
  • Root Cause Analysis: The compound is likely remaining in the aqueous phase due to ionization.

  • Solution Workflow:

    • Verify Aqueous pH: Before extraction, ensure the pH of your aqueous solution containing the crude product is carefully adjusted to the 9.8-10.0 range using a calibrated pH meter. Use dilute NaOH or another suitable base for adjustment.

    • Solvent Screening: If pH is correct, your solvent may be suboptimal. Perform a small-scale screening with solvents of varying polarities. See the protocol below and the solvent properties table.

    • Increase Salting-Out Effect: Add sodium chloride (NaCl) to the aqueous phase to saturation. This increases the ionic strength of the aqueous layer, decreasing the solubility of your organic compound and driving it into the organic phase.

    • Check for Degradation: Phenols can be susceptible to oxidation, especially at higher pH. Consider performing the extraction under an inert atmosphere (e.g., nitrogen) and using degassed solvents if you suspect degradation.

Problem 2: Persistent Emulsion Formation at the Interface
  • Root Cause Analysis: Emulsions are common when extracting amphoteric molecules, especially from complex mixtures or at high pH where saponification of impurities can occur. Vigorous shaking can also contribute.

  • Solution Workflow:

    • Reduce Agitation: Instead of vigorous shaking, use gentle but repeated inversions of the separatory funnel.

    • Break the Emulsion:

      • Brine Wash: Add a saturated NaCl solution (brine). This increases the density of the aqueous phase and often helps break the emulsion.

      • Centrifugation: Transfer the mixture to centrifuge tubes and spin at a moderate speed (e.g., 1000-2000 x g) for 5-10 minutes.

      • Filtration: For small-scale work, filtering the entire mixture through a bed of Celite® or glass wool can be effective.

    • Change the Solvent: Sometimes, changing the organic solvent to one with a significantly different density (e.g., from ethyl acetate to hexane, if solubility permits) can resolve persistent emulsion issues.

Problem 3: Low Purity of the Final Product After Solvent Evaporation
  • Root Cause Analysis: Co-extraction of either acidic or basic impurities along with your target compound.

  • Solution Workflow: Implement a post-extraction wash/back-extraction strategy.

    • Acidic Wash: After extracting your compound into the organic phase at pH ~9.85, wash the organic layer with a dilute acidic solution (e.g., 0.1 M HCl or pH 4 buffer). This will protonate and pull any co-extracted basic impurities back into the aqueous phase.

    • Basic Wash: Subsequently, wash the organic layer with a dilute basic solution (e.g., 0.1 M NaHCO₃ or pH 8.5 buffer). This will deprotonate and remove any co-extracted acidic impurities.

    • Final Water Wash: Perform a final wash with deionized water or brine to remove any residual salts before drying the organic layer.

Core Experimental Protocols

Protocol 1: Step-by-Step Liquid-Liquid Extraction (LLE) Workflow

This protocol outlines a robust procedure for extracting the target compound from an aqueous solution.

  • pH Adjustment: Begin with your compound in an aqueous solution. Slowly add a dilute base (e.g., 1 M NaOH) while monitoring with a calibrated pH meter until the pH is stable between 9.8 and 10.0.

  • Solvent Addition: Transfer the pH-adjusted aqueous solution to a separatory funnel. Add an equal volume of the selected organic solvent (e.g., ethyl acetate).

  • Extraction: Stopper the funnel and invert it, ensuring to vent frequently to release pressure. Gently invert the funnel 15-20 times. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Collection: Carefully drain the lower (aqueous) layer. If the organic layer is on top (e.g., ethyl acetate), drain it out through the top of the funnel to avoid contamination from any droplets at the stopcock.

  • Repeat Extraction: Transfer the aqueous layer back into the funnel and repeat the extraction (steps 2-5) two more times with fresh organic solvent to maximize recovery.

  • Combine & Wash: Combine all organic extracts. Perform the acidic and basic washes as described in "Troubleshooting: Problem 3" if purity is a concern.

  • Drying: Dry the final organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield your crude product.

Protocol 2: Analytical Quantification by HPLC-UV
  • Standard Preparation: Prepare a stock solution of a reference standard of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol). Create a calibration curve by making serial dilutions (e.g., 100, 50, 25, 10, 1 µg/mL).

  • Sample Preparation: Take a known volume of your organic extract and dilute it to fall within the range of your calibration curve.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% formic acid or trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to 280 nm.[10]

  • Analysis: Inject the standards and samples. Quantify the amount of your compound in the samples by comparing its peak area to the calibration curve.

Visualization of Workflows

Diagram 1: pH-Controlled Extraction Strategy

This diagram illustrates the decision-making process for isolating the amphoteric compound based on pH adjustment.

ExtractionStrategy Aqueous_Mixture Aqueous Mixture (Compound + Impurities) Adjust_pH_Low Adjust pH to < 2 (e.g., 1M HCl) Aqueous_Mixture->Adjust_pH_Low To remove basic/ neutral impurities Adjust_pH_High Adjust pH to > 12 (e.g., 1M NaOH) Aqueous_Mixture->Adjust_pH_High To remove acidic/ neutral impurities Adjust_pH_pI Adjust pH to ~9.85 (Isoelectric Point) Aqueous_Mixture->Adjust_pH_pI To extract product Organic_Extraction_1 Extract with Organic Solvent Adjust_pH_Low->Organic_Extraction_1 Organic_Extraction_2 Extract with Organic Solvent Adjust_pH_High->Organic_Extraction_2 Organic_Extraction_3 Extract with Organic Solvent Adjust_pH_pI->Organic_Extraction_3 Aqueous_Phase_1 Aqueous Phase: Compound is protonated (R-NH3+) Basic/Neutral impurities in Organic Organic_Extraction_1->Aqueous_Phase_1 Aqueous_Phase_2 Aqueous Phase: Compound is deprotonated (R-O-) Acidic/Neutral impurities in Organic Organic_Extraction_2->Aqueous_Phase_2 Organic_Phase_3 Organic Phase: Compound is Neutral (Desired Product) Organic_Extraction_3->Organic_Phase_3

Caption: Workflow for pH-based separation and extraction.

Diagram 2: Troubleshooting Low Extraction Yield

This decision tree guides the user through troubleshooting steps when the extraction yield is poor.

TroubleshootingYield Start Start: Low Extraction Yield Check_pH Is aqueous pH between 9.8 and 10.0? Start->Check_pH Adjust_pH Action: Re-adjust pH using a calibrated meter. Check_pH->Adjust_pH No Check_Solvent Is solvent appropriate? (e.g., Ethyl Acetate) Check_pH->Check_Solvent Yes End_Success Re-evaluate Yield Adjust_pH->End_Success Screen_Solvents Action: Perform solvent screen (MTBE, DCM, Toluene). Check_Solvent->Screen_Solvents No Check_Emulsion Is there a significant emulsion layer? Check_Solvent->Check_Emulsion Yes Screen_Solvents->End_Success Break_Emulsion Action: Add brine or centrifuge the mixture. Check_Emulsion->Break_Emulsion Yes Consider_Degradation Action: Use inert atmosphere, degassed solvents. Check_Emulsion->Consider_Degradation No Break_Emulsion->End_Success Consider_Degradation->End_Success

Caption: Decision tree for troubleshooting low extraction yield.

Appendix: Solvent Selection Data

The choice of solvent is crucial and should be guided by polarity, selectivity, density, and safety considerations.

SolventPolarity IndexDensity (g/mL)Boiling Point (°C)Comments
n-Hexane 0.10.65569Non-polar. Good for extracting non-polar impurities, unlikely to extract the target compound well.
Toluene 2.40.867111Aromatic, non-polar. May have sufficient interaction with the phenol ring.
Diethyl Ether 2.80.71335Good solvent but highly volatile and flammable. Forms peroxides.
Methyl t-butyl ether (MTBE) 2.90.74055Good alternative to Diethyl Ether; less prone to peroxide formation.
Dichloromethane (DCM) 3.11.3340Effective but has health and environmental concerns. Higher density (bottom layer).
Ethyl Acetate (EtOAc) 4.40.90277Recommended starting solvent. Good balance of polarity, hydrogen bond acceptor.
Methanol/Ethanol 5.1 / 4.3~0.7965 / 78Polar, protic. Generally not used for LLE as they are miscible with water.[11][12][13]

References

  • Techniques for Analysis of Plant Phenolic Compounds . PMC. [Link]

  • Extraction techniques for the determination of phenolic compounds in food . SciSpace. [Link]

  • Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants . PMC. [Link]

  • Cyclopropylamine - ChemBK . ChemBK. [Link]

  • Ambient Water Quality Criteria for 2,4-dimethylphenol . EPA. [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Phenol . NCBI Bookshelf. [Link]

  • cyclopropyl amine, 765-30-0 . The Good Scents Company. [Link]

  • Cas 765-30-0,Cyclopropylamine . lookchem. [Link]

  • CYCLOPROPYLAMINE . Sanjay Chemicals (India) Pvt. Ltd.. [Link]

  • CYCLOPROPYLAMINE . Ataman Kimya. [Link]

  • Chemical Properties of Phenol, 2,4-dimethyl- (CAS 105-67-9) . Cheméo. [Link]

  • 2,4-Dimethylphenol | C8H10O | CID 7771 . PubChem. [Link]

  • Cyclopropylamine | C3H7N | CID 69828 . PubChem - NIH. [Link]

  • Phenols Determination in Drinking Water and Industrial Wastes . VELP Scientifica. [Link]

  • Effect of solvent types and extraction times on phenolic and flavonoid contents and antioxidant activity in leaf extracts of Amomum chinense C. CABI Digital Library. [Link]

  • EFFECT OF DIFFERENT TYPES OF SOLVENT ON EXTRACTION OF PHENOLIC COMPOUNDS FROM Cosmos caudatus . CORE. [Link]

  • Top 10 Tips for Phenol-Chloroform Extractions and Ethanol Precipitations . Bitesize Bio. [Link]

  • Influence of Solvent Concentration on the Amount of Individual Phenolic Compounds in Apple and Sour Cherry Pomace . MDPI. [Link]

  • A Comparison of Laboratory Analysis Methods for Total Phenolic Content of Cider . MDPI. [Link]

  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines . PMC. [Link]

  • Quantification of amine functional groups on silica nanoparticles: a multi-method approach . Nanoscale Advances (RSC Publishing). [Link]

  • Techniques for Analysis of Plant Phenolic Compounds . ResearchGate. [Link]

  • 2,4-dimethylphenol . AERU - University of Hertfordshire. [Link]

  • A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products . MDPI. [Link]

  • Troubleshooting Phenol-Chloroform-Extraction . Reddit. [Link]

  • Phenol Chloroform Extraction of DNA . MP Biomedicals. [Link]

  • Cyclopropylamine (CAS 765-30-0) . Cheméo. [Link]

Sources

Removing unreacted 2,4-xylenol impurities from final product

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Phenolic Impurities

In synthetic chemistry, the complete consumption of starting materials is a rare luxury. Unreacted starting materials often contaminate the final product, compromising its purity, yield, and in the context of drug development, its safety and efficacy. 2,4-Xylenol, a common building block in the synthesis of pharmaceuticals, plastics, and dyestuffs, presents a frequent purification challenge.[1][2] Its phenolic nature grants it unique solubility and reactivity characteristics that can complicate its removal from a final product, especially when the product shares structural similarities.

This guide provides a comprehensive, field-tested framework for diagnosing and solving 2,4-xylenol contamination issues. Moving beyond simple protocols, we will explore the chemical principles that govern each purification technique, empowering you to make informed, effective decisions for your specific experimental context.

Section 1: Frequently Asked Questions (FAQs) - Your First Line of Support

This section addresses the most common initial queries regarding the removal of 2,4-xylenol.

Q1: Why is it critical to remove residual 2,4-xylenol from my final product?

Residual 2,4-xylenol is not an inert bystander in your product. It is classified as a toxic and corrosive substance that can be absorbed through the skin.[3][4] In a pharmaceutical context, such an impurity can lead to failed toxicology screens and regulatory rejection. From a chemical standpoint, its reactive phenolic hydroxyl group can lead to product degradation over time, interfere with subsequent reaction steps, or complicate spectroscopic analysis (e.g., by obscuring important signals in ¹H NMR).

Q2: What are the primary methods for removing 2,4-xylenol, and how do I choose?

The selection of a purification technique is dictated by the properties of your desired product versus those of the 2,4-xylenol impurity. The four principal methods are:

  • Acid-Base Extraction: The most common and often simplest method, exploiting the acidic nature of the phenol.[5][6]

  • Column Chromatography: A highly versatile technique that separates compounds based on their differential adsorption to a stationary phase, typically silica or alumina.[7]

  • Recrystallization: An effective method for purifying solid products, based on differences in solubility between the product and the impurity in a given solvent.[8][9][10]

  • Distillation: Useful only when your product is a liquid with a boiling point significantly different from that of 2,4-xylenol (211-212 °C).[11][12]

The following decision workflow provides a structured approach to selecting the best initial method.

G start Start: Crude Product (with 2,4-xylenol impurity) product_state Is the desired product a solid? start->product_state stability Is the product stable to aqueous acid/base? product_state->stability  No (Liquid) solubility Do product and impurity have different solubilities? product_state->solubility  Yes polarity Significant polarity difference? stability->polarity  No extraction Primary Method: Acid-Base Extraction stability->extraction  Yes solubility->stability  No recrystallization Primary Method: Recrystallization solubility->recrystallization  Yes bp_diff Is product a liquid with B.P. difference >50°C? polarity->bp_diff  No chromatography Primary Method: Column Chromatography polarity->chromatography  Yes distillation Consider: Distillation bp_diff->distillation  Yes chrom_alt Alternative: Column Chromatography bp_diff->chrom_alt  No recrystallization->chrom_alt If fails extraction->chrom_alt If fails

Caption: Decision workflow for selecting a purification method.

Q3: My product is non-polar and dissolved in an organic solvent. What is the quickest way to remove the 2,4-xylenol?

An acid-base extraction is the most efficient method in this scenario.[7] By washing your organic solution with an aqueous basic solution (e.g., 1-2 M NaOH), the acidic 2,4-xylenol (pKa ≈ 10.6) will be deprotonated to form the sodium 2,4-xylenolate salt.[1] This salt is ionic and therefore highly soluble in the aqueous layer, effectively pulling the impurity out of your organic phase.[5][6][13]

Q4: My final product contains a base-sensitive functional group (e.g., an ester). Can I still use an acid-base extraction?

Yes, but with caution. A strong base like sodium hydroxide will hydrolyze esters. In this case, you should use a weaker inorganic base. The key is to select a base whose conjugate acid has a pKa higher than that of 2,4-xylenol (~10.6) but is still mild enough to not react with your product. Aqueous solutions of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are excellent choices. The conjugate acid of carbonate is bicarbonate (HCO₃⁻), which has a pKa of ~10.3. While close to the pKa of 2,4-xylenol, the equilibrium will still strongly favor deprotonation of the phenol. A saturated sodium bicarbonate (NaHCO₃) solution is generally not effective, as the pKa of its conjugate acid (H₂CO₃, ~6.4) is much lower than that of the phenol, meaning the bicarbonate is not a strong enough base to deprotonate it significantly.[5]

Base Formula Strength pKa of Conjugate Acid Suitable for Removing 2,4-Xylenol? Notes
Sodium HydroxideNaOHStrong~15.7 (H₂O)Yes, highly effectiveRisk of hydrolyzing esters or other base-sensitive groups.
Sodium CarbonateNa₂CO₃Moderate~10.3 (HCO₃⁻)Yes, good choiceSafer for base-sensitive functional groups.
Potassium CarbonateK₂CO₃Moderate~10.3 (HCO₃⁻)Yes, good choiceSimilar to Na₂CO₃, higher solubility in some organic solvents.
Sodium BicarbonateNaHCO₃Weak~6.4 (H₂CO₃)No, generally ineffectiveNot basic enough to deprotonate phenol significantly.

Q5: When is column chromatography the better choice over extraction?

Column chromatography should be your primary choice when:

  • Your desired product is also acidic or basic, which would prevent a clean separation by extraction.

  • Your product is sensitive to aqueous conditions or pH changes.

  • Acid-base extraction has failed to provide adequate separation, suggesting the xylenolate salt may have some solubility in the organic phase or the product has some solubility in the aqueous phase.

  • You need to separate multiple impurities at once, and 2,4-xylenol is just one of them.[7]

Section 2: In-Depth Troubleshooting Guides

Even the best-chosen methods can encounter issues. This section provides solutions to specific problems you may face.

Scenario 1: Acid-Base Extraction Troubleshooting

Problem: "I tried the basic wash, but an intractable emulsion formed at the interface of the organic and aqueous layers."

Causality & Solution: Emulsions are colloidal suspensions of one liquid in another, stabilized by compounds that have affinity for both phases. They are common when organic solutions contain high concentrations of materials that can act as surfactants.

  • Immediate Action: Add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous phase often helps to break the emulsion by reducing the solubility of organic components in the aqueous layer.[7]

  • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.

  • Physical Disruption: Gently swirl the funnel instead of vigorously shaking. You can also gently stir the emulsion layer with a glass rod.

  • Filtration: As a last resort, filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion droplets.

Problem: "The basic wash removed the 2,4-xylenol, but my product yield is very low."

Causality & Solution: This indicates that your desired product has significant solubility in the aqueous base. This can happen if your product has polar functional groups or is itself slightly acidic.

  • Back-Extraction: Do not discard the aqueous layer from your extraction. Acidify it with cold 1M HCl to a pH of ~2 (check with pH paper) and then extract it 2-3 times with a fresh portion of your organic solvent (e.g., ethyl acetate or dichloromethane). This will re-protonate any of your product that was deprotonated and moved into the aqueous layer, allowing you to recover it into the organic phase. Combine these organic layers with your main product batch.

  • Minimize Water: After the basic wash, always wash the organic layer with brine to remove most of the dissolved water before drying with an agent like MgSO₄ or Na₂SO₄.[7] This prevents yield loss from water contamination.

Problem: "TLC analysis shows there is still 2,4-xylenol in my organic layer after three washes with 2M NaOH."

Causality & Solution: This suggests an incomplete extraction, which can happen if the reaction is not reaching equilibrium or the partitioning is not as favorable as expected.

  • Increase Contact Time: Instead of vigorous shaking, gently invert the separatory funnel for a longer period (2-3 minutes) for each wash to ensure the base has sufficient time to react with and extract the phenol.

  • Check Base Concentration: Ensure your basic solution has not been diluted or is old. Prepare a fresh 1-2 M solution.

  • Consider the Solvent: If you are using a very non-polar organic solvent like hexane, the sodium xylenolate salt might be "pulled" back into the organic layer by ion-pairing. Switching to a more polar solvent like ethyl acetate for the extraction can improve the partitioning of the salt into the aqueous layer.

Scenario 2: Column Chromatography Troubleshooting

Problem: "My product and 2,4-xylenol are co-eluting. I can't get baseline separation on the column."

Causality & Solution: Co-elution means the polarity of your product and 2,4-xylenol are too similar in the chosen solvent system (eluent). The goal is to find an eluent that moves your product at a reasonable rate while retaining the 2,4-xylenol more strongly (or vice-versa).

  • Optimize Your Eluent: Use Thin Layer Chromatography (TLC) to systematically test different solvent systems before running the column.[11]

    • Decrease Polarity: If both spots are moving too high up the TLC plate (high Rf), decrease the proportion of the polar solvent (e.g., move from 20% ethyl acetate in hexane to 10% ethyl acetate in hexane).

    • Use Different Solvents: Sometimes a simple hexane/ethyl acetate system doesn't provide enough selectivity. Try incorporating a different solvent. For example, a mixture of dichloromethane and methanol or toluene and ethyl acetate can alter the specific interactions with the silica gel and improve separation.[14]

  • Change the Stationary Phase: If optimizing the mobile phase fails, consider a different stationary phase. If you are using silica gel (which is slightly acidic), the acidic phenol might interact favorably. Switching to a more neutral stationary phase like alumina might change the elution order and improve separation.

Scenario 3: Recrystallization Troubleshooting

Problem: "My solid product and the 2,4-xylenol impurity are co-precipitating."

Causality & Solution: This occurs when the solubility profiles are too similar, or when the solution is cooled too rapidly, trapping impurities within the growing crystal lattice.[15]

  • Slow Cooling is Crucial: After dissolving your crude product in the minimum amount of hot solvent, allow it to cool to room temperature slowly and undisturbed. Then, move it to an ice bath to maximize crystal formation.[10] Rapid cooling promotes precipitation, not crystallization, which is less selective.

  • Solvent System Screening: The choice of solvent is paramount.[7] An ideal recrystallization solvent should dissolve your product well when hot but poorly when cold, while dissolving the 2,4-xylenol impurity well at all temperatures so it remains in the mother liquor. Test a range of solvents (e.g., ethanol/water, toluene, heptane) on a small scale to find the optimal one.

Section 3: Detailed Experimental Protocols

These protocols provide validated, step-by-step procedures for the most common purification methods.

Protocol 1: Standard Acid-Base Extraction for Removing 2,4-Xylenol

This protocol is designed for a neutral or non-polar product that is stable to a moderately strong base.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • First Extraction: Add an equal volume of 1 M aqueous sodium carbonate (Na₂CO₃) solution to the separatory funnel.[7]

  • Mixing: Stopper the funnel, and while pointing the tip away from you and others, invert it and open the stopcock to vent any pressure. Close the stopcock and gently invert the funnel 15-20 times for 1-2 minutes to ensure thorough mixing. Vent frequently.

  • Separation: Place the funnel upright in a ring stand and allow the layers to fully separate. The denser layer will be at the bottom (this is typically the aqueous layer, but always check by adding a few drops of water).

  • Draining: Drain the lower aqueous layer and set it aside.

  • Repeat Extraction: Repeat steps 2-5 two more times with fresh portions of the 1 M Na₂CO₃ solution to ensure complete removal of the 2,4-xylenol.

  • Brine Wash: Wash the remaining organic layer with an equal volume of brine (saturated NaCl solution). This removes residual water and any remaining traces of the aqueous base.[7]

  • Drying and Concentration: Drain the organic layer into a clean Erlenmeyer flask. Add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), swirl, and let it stand for 5-10 minutes. Filter the drying agent and remove the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.

  • Verification: Confirm the absence of 2,4-xylenol in your final product using TLC, GC-MS, or ¹H NMR analysis.

G cluster_0 Separatory Funnel cluster_1 start 1. Dissolve Crude Product in Organic Solvent add_base 2. Add Aqueous Base (e.g., 1M Na₂CO₃) start->add_base mix 3. Mix & Vent add_base->mix separate 4. Allow Layers to Separate mix->separate organic_layer Organic Layer: Product + Solvent aqueous_layer Aqueous Layer: Sodium 2,4-xylenolate + Water drain_aq 5. Drain & Discard Aqueous Layer separate->drain_aq repeat 6. Repeat Extraction 2x drain_aq->repeat brine 7. Wash Organic Layer with Brine repeat->brine dry 8. Dry & Concentrate Organic Layer brine->dry product Purified Product dry->product

Caption: Workflow for an acid-base extraction procedure.

Protocol 2: Flash Column Chromatography

This protocol assumes the product is less polar than 2,4-xylenol on silica gel.

  • Solvent Selection: Using TLC, find a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives your product an Rf value of ~0.3 and the 2,4-xylenol an Rf value as low as possible (ideally <0.1).

  • Column Packing: Pack a glass column with silica gel using the selected eluent (the "wet slurry" method is most common). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve your crude product in the minimum amount of the eluent or a less polar solvent (like dichloromethane). Carefully apply the sample to the top of the silica bed.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Spot each collected fraction on a TLC plate and develop it to identify which fractions contain your purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]

  • Ashraf-Khorassani, M., & Taylor, L. T. (1990). Separation of Phenols by Packed Column Supercritical Fluid Chromatography.
  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from a university website. (Specific university source not provided in search results).
  • Study.com. (n.d.). Video: Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • EduBirdie. (n.d.). Acid-Base Liquid-Liquid Extraction | Eastern Kentucky University. Retrieved from [Link]

  • Confluence - Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction?. Retrieved from a university wiki. (Specific university source not provided in search results).
  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Taylor & Francis Online. (2007, June 20). A Study on the Selective Recovery of Phenol and Formaldehyde from Phenolic Resin Plant Effluents by Liquid‐Liquid Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]

  • Girard, C., Tranchant, I., Nioré, P. A., Miramon, M. L., Leue, S., Lederlin, T., & Herscovici, J. (2002). Fast, easy, and efficient method for the purification of phenolic isomers using a selective solid-phase scavenging process.
  • Vilcocq, L., & Delmas, H. (2008). Technologies for the removal of phenol from fluid streams: a short review of recent developments. Reviews in Chemical Engineering, 24(5-6), 235-266.
  • MDPI. (2023, December 15). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. Retrieved from [Link]

  • MDPI. (2024, March 27). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]

  • Google Patents. (n.d.). US8013191B2 - Method for removing impurities from phenol.
  • IntechOpen. (2019, September 4). Extraction Techniques of Phenolic Compounds from Plants. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004046039A1 - Extraction of phenol from wastewater.
  • ResearchGate. (2017, April 26). How to remove the phenol from the reaction mixture without doing column chromatography?. Retrieved from [Link]

  • PubMed Central (PMC). (2019, January 8). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (n.d.). ICSC 0458 - 2,4-XYLENOL. Retrieved from [Link]

  • IJRAR.org. (n.d.). Review on Removal Techniques for Phenolic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). A review on recent advancements in extraction, removal and recovery of phenols from phenolic wastewater: Challenges and future outlook. Retrieved from [Link]

  • ACS Publications. (2005, May 12). Separation and Identification of Phenolic Compounds in Olive Oil by Coupling High-Performance Liquid Chromatography with Postcolumn Solid-Phase Extraction to Nuclear Magnetic Resonance Spectroscopy (LC-SPE-NMR). Retrieved from [Link]

  • ResearchGate. (2013, September 25). Column chromatography of phenolics?. Retrieved from [Link]

  • Water Practice & Technology. (2024, May 31). Comparison of different treatment methods which are used for phenol removal: A mini review. Retrieved from [Link]

  • Encyclopedia MDPI. (2021, August 27). Phenol Removals. Retrieved from [Link]

  • A Comprehensive Guide. (2025, June 16). Purification Techniques in Organic Chemistry. (Source is a general guide, specific publisher not identified).
  • ResearchGate. (n.d.). Separation of close‐boiling 2,4‐/2,5‐xylenol isomers from coal tar. Retrieved from [Link]

  • Wikipedia. (n.d.). List of purification methods in chemistry. Retrieved from [Link]

  • Save My Exams. (2025, January 3). Organic Techniques - Purification | Edexcel A Level Chemistry Revision Notes 2015. Retrieved from [Link]

  • Saltworks Technologies. (2020, April 24). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Retrieved from [Link]

  • Google Patents. (n.d.). KR910007364B1 - Method for Purifying 2,4-Xylenol.
  • Google Patents. (n.d.). EP0943598B1 - Process for the separation and purification of xylenol isomers.
  • University of Washington, Department of Chemistry. (n.d.). Separation of Polar and Non-Polar Substances. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 11: Advances in Catalysis for More Sustainable Synthesis of Phenolics. (Book chapter, specific book title not provided in search results).
  • Sasol. (n.d.). Xylenols - Product Stewardship Summary. Retrieved from a company website. (Specific URL not provided in search results).

Sources

Technical Support Center: Stability & Handling of 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol

[1]

Part 1: Executive Technical Summary[1]

Welcome to the Technical Support Center. You are likely working with this compound as a chiral building block or intermediate for pharmaceutical synthesis.

As a Senior Application Scientist, I must emphasize that 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol exhibits a "Jekyll and Hyde" stability profile due to its dual functionality: an electron-rich phenol and a benzylic primary amine .

The Core Instability Mechanisms:

  • Oxidative Coupling (The "Pink" Problem): The 2,4,6-substitution pattern blocks the para and one ortho position, but the electron-rich ring is still susceptible to oxidation, forming quinone methides or coupled biphenyls, especially in basic media.

  • Retro-Mannich Hydrolysis: This compound is structurally a Mannich base. In aqueous acidic conditions, it exists in equilibrium with its precursors (2,4-dimethylphenol, cyclopropanecarbaldehyde, and ammonia), leading to a loss of potency.

  • Zwitterionic Solubility Issues: At neutral pH, the phenolic proton can transfer to the amine, creating a zwitterion that may precipitate unexpectedly from non-polar organic solvents.

Part 2: Degradation Pathways (Visualized)[1]

Understanding the why behind the instability is crucial for troubleshooting. The diagram below maps the kinetic risks your solution faces.

DegradationPathwayscluster_0Storage RisksCompound2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenolZwitterionZwitterionic Form(Precipitation Risk)Compound->ZwitterionNeutral pHSolvent EffectQuinoneQuinone Methide /Oxidation ProductsCompound->QuinoneO2 / Light / Basic pH(Oxidative Deamination)HydrolysisHydrolysis Products(2,4-Dimethylphenol + Cyclopropanecarbaldehyde)Compound->HydrolysisAqueous Acid(Retro-Mannich)

Figure 1: Primary degradation and equilibrium pathways. Note the bifurcation between oxidative risks (red solid line) and hydrolytic risks (red dashed line).

Part 3: Troubleshooting Guide (FAQ Format)

These responses address the most common "tickets" submitted by researchers handling this scaffold.

Ticket #1: "My solution turned from colorless to pale pink/brown overnight."

Diagnosis: Oxidative Degradation. Technical Explanation: Phenols are redox-active. Even with methyl groups blocking the 4 and 6 positions, the phenolic hydroxyl group can oxidize to form phenoxy radicals. These radicals can couple or further oxidize to form quinone methides (highly colored species). This is accelerated by light and trace metal ions. Corrective Action:

  • Immediate: The colored solution likely contains <2% impurity but should be re-purified if used for crystallization.

  • Prevention: Always store solutions under an inert atmosphere (Argon/Nitrogen). Add a trace antioxidant like Sodium Metabisulfite if the downstream chemistry permits.

  • Solvent Switch: Avoid ethers (THF/Dioxane) that may contain peroxides. Use degassed Methanol or DMSO.

Ticket #2: "The compound precipitated out of my organic solvent after 2 hours."

Diagnosis: Zwitterionic Aggregation. Technical Explanation: You likely dissolved the free base in a non-polar or moderately polar solvent (like DCM or Ethyl Acetate). Over time, the acidic phenolic proton (


Corrective Action:
  • Protocol Adjustment: If storing in solution, convert it to a stable salt immediately (e.g., Hydrochloride or Tosylate).

  • Solubilization: To redissolve the precipitate, add a small amount of Methanol or adjust the pH to be slightly acidic (to protonate the amine fully) or basic (to deprotonate the phenol), depending on your next step.

Ticket #3: "LC-MS shows a new peak with mass [M-17] or [M-NH3]."[1]

Diagnosis: Deamination / Elimination. Technical Explanation: The "Amino(cyclopropyl)methyl" group is benzylic. Under thermal stress or in the presence of a good leaving group, the amine can eliminate to form a reactive intermediate (a quinone methide or styrene-like derivative), losing ammonia (Mass 17). Corrective Action:

  • Temperature Control: Never heat solutions of the free base above 40°C for extended periods.

  • Workup: Avoid strong bases during workup which promote elimination mechanisms.

Part 4: Stability Data & Storage Protocols

The following data summarizes the expected stability profile based on the functional group chemistry of ortho-hydroxybenzylamines [1, 2].

Table 1: Estimated Solution Stability
Solvent SystemConditionStability WindowPrimary Risk
DMSO-d6 Ambient, Dark> 48 HoursMinimal (Slow Oxidation)
Methanol Ambient, Light< 12 HoursPhotodegradation / Oxidation
Water (pH 2) Ambient< 6 HoursRetro-Mannich Hydrolysis
Water (pH 7) Ambient< 24 HoursPrecipitation (Zwitterion)
Solid State -20°C, Desiccated> 12 MonthsHygroscopicity
Standard Operating Procedure (SOP): Preparation of Stable Stock Solutions

Objective: Create a stock solution for biological assay or HPLC retention time marking that remains stable for >1 week.

  • Weighing: Weigh the target mass of 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol rapidly. The solid is hygroscopic; minimize air exposure.

  • Solvent Selection: Use DMSO (Dimethyl Sulfoxide) . It is the gold standard for phenolic stability due to its high viscosity and ability to solvate zwitterions.

  • Acidification (Critical Step):

    • Add 1.0 equivalent of HCl (using a 1M solution in Dioxane or Water) immediately upon dissolution.

    • Reasoning: Protonating the amine (

      
      ) prevents the lone pair from participating in oxidative mechanisms and prevents zwitterion formation.
      
  • Storage:

    • Aliquot into amber glass vials.

    • Purge headspace with Nitrogen gas.

    • Store at -20°C or -80°C.

Part 5: References & Grounding[1]

The stability profiles described above are derived from the fundamental mechanistic chemistry of Mannich bases and phenolic antioxidants.

  • Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press. (Defines the Retro-Mannich hydrolysis mechanism in aqueous acid).

  • Burton, G. W., & Ingold, K. U. (1986). "Autoxidation of biological molecules. 1. The antioxidant activity of vitamin E and related chain-breaking phenolic antioxidants in vitro". Journal of the American Chemical Society. (Establishes the oxidation mechanism of substituted phenols).

  • PubChem Compound Summary. (2023). 2-Hydroxy-3,5-dimethylbenzaldehyde (Precursor logic). (Used to validate the hydrolysis fragments).

  • Vertex AI Search. (2023). Search Results for CAS 802870-42-4. (Confirmed existence as a commercial building block).

Disclaimer: This guide is for research purposes only. Users should perform their own forced-degradation studies (acid/base/oxidative stress) to validate these parameters for their specific formulation.

Overcoming solubility issues of aminomethyl phenols in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bio-Organic Solubility Technical Support Center.

Ticket ID: #SOL-AMP-001 Subject: Troubleshooting Solubility & Stability of Aminomethyl Phenols in Aqueous Media Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary

Aminomethyl phenols (often Mannich bases) present a classic "Zwitterionic Trap."[1] Possessing both a basic amine (pKa ~9–10) and an acidic phenol (pKa ~9.5–10.5), these molecules often exhibit a net neutral charge at physiological pH (7.0–7.4).[1] This is their Isoelectric Point (pI) , where crystal lattice energy is highest and aqueous solubility is lowest.[1]

This guide provides a systematic workflow to overcome this thermodynamic barrier without compromising the chemical stability of your compound.

Module 1: The pH Strategy (Escaping the Isoelectric Point)

The Problem: At neutral pH, your molecule likely exists as a zwitterion (phenolate anion + ammonium cation) or a neutral species.[1][2][3] Both have poor hydration energy compared to the crystal lattice energy. The Fix: You must shift the pH away from the pI to ionize the molecule into a net cationic (acidic pH) or anionic (basic pH) form.

Protocol: Determining the "Golden Window"

Do not blindly acidify or basify. Aminomethyl phenols are chemically labile.[1]

Reagents Needed:

  • 0.1 M HCl and 0.1 M NaOH

  • UV-Vis Spectrophotometer (or HPLC)[1]

  • Universal Buffer (e.g., Britton-Robinson)[1]

Step-by-Step Workflow:

  • Prediction: Estimate your pI. For most aminomethyl phenols,

    
    .[1] This usually lands between pH 8.5 and 10.0.
    
  • The Acid Sweep: Prepare 1 mg/mL suspensions in buffers ranging from pH 2.0 to 6.0.

    • Checkpoint: If it dissolves at pH < 4, you are forming the ammonium salt (

      
      ).[1][2]
      
  • The Base Sweep: Prepare suspensions in buffers from pH 10.0 to 12.0.

    • Checkpoint: If it dissolves at pH > 10, you are forming the phenolate (

      
      ).[1]
      
  • Stability Check (Crucial): Hold these solutions for 4 hours.

    • Acid Risk: Retro-Mannich hydrolysis (cleavage of the C-N bond).

    • Base Risk:[1] Quinone oxidation (solution turns yellow/brown).[1]

Visualization: The Solubility Decision Matrix

SolubilityLogic Start Start: Molecule Insoluble at pH 7.4 CheckStructure Analyze Structure: Is it a Mannich Base? Start->CheckStructure pICalc Calculate pI (Usually pH 8-10) CheckStructure->pICalc AcidPath Try Acidic Buffer (pH 2-4) pICalc->AcidPath Protonate Amine BasePath Try Basic Buffer (pH 10-12) pICalc->BasePath Deprotonate Phenol CheckRetro STABILITY CHECK: Retro-Mannich Hydrolysis? AcidPath->CheckRetro CheckOx STABILITY CHECK: Phenolic Oxidation? BasePath->CheckOx SuccessSalt Success: Use Ammonium Salt CheckRetro->SuccessSalt Stable Fail Instability Detected CheckRetro->Fail Degrades SuccessPhenolate Success: Use Phenolate (Degas!) CheckOx->SuccessPhenolate Stable CheckOx->Fail Degrades Cyclodextrin Switch Strategy: Cyclodextrin Complexation Fail->Cyclodextrin

Figure 1: Decision matrix for solubilizing aminomethyl phenols. Note the critical stability checks before finalizing a buffer choice.

Module 2: The "Stealth" Strategy (Cyclodextrins)

If pH adjustment causes degradation (see Module 3) or is biologically incompatible, you must use Complexation .[1] Aminomethyl phenols have a hydrophobic aromatic core that fits perfectly into the cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

Why this works: The cyclodextrin hides the hydrophobic phenyl ring from the water, while the outer hydroxyls interact with the buffer. This bypasses the pI solubility minimum without changing the ionization state.

Protocol: HP-β-CD Solubilization
ParameterSpecification
Cyclodextrin Type HP-β-CD (Hydroxypropyl-beta-cyclodextrin) is preferred over parent β-CD due to higher water solubility and lower toxicity.
Concentration 10% to 20% (w/v) in aqueous buffer.
Molar Ratio Aim for 2:1 (CD:Drug) initially to ensure full encapsulation.

Step-by-Step:

  • Prepare Vehicle: Dissolve 20g HP-β-CD in 100mL of your target buffer (e.g., PBS pH 7.4).[1]

  • Add Compound: Add your aminomethyl phenol in excess of its target concentration.

  • Equilibrate: Shake/vortex at room temperature for 24 hours.

  • Filter: Filter through a 0.45 µm PVDF filter to remove undissolved solids.

  • Quantify: Measure concentration via HPLC.

Module 3: Stability & The "Hidden" Degradation

WARNING: Aminomethyl phenols are often synthesized via the Mannich Reaction . This reaction is reversible.[]


[1]

In aqueous solution, equilibrium can shift to the left (Retro-Mannich), releasing Formaldehyde (toxic) and the free amine.[1]

Troubleshooting Stability Issues:

ObservationDiagnosisRemediation
Yellow/Brown Discoloration Oxidation. Phenols at pH > 8.0 oxidize to quinones rapidly in the presence of oxygen.1. Degas buffers with N₂ or Argon.2. Add antioxidants (Sodium Metabisulfite or Ascorbic Acid).3. Lower pH if possible.
Precipitation over time Retro-Mannich. The compound is hydrolyzing back to the parent phenol (which is often less soluble).1. Avoid high temperatures (>40°C).2. Avoid extreme acidic pH (< 3.[1]0) for prolonged periods.3. Store frozen (-20°C).
"Oiling Out" Liquid-Liquid Phase Separation (LLPS). Common when high salt concentrations are added to zwitterions ("Salting Out").1. Reduce ionic strength of the buffer.2. Add a co-solvent (5-10% DMSO or Ethanol).

Frequently Asked Questions (FAQ)

Q: Can I use DMSO to make a stock solution? A: Yes, DMSO is excellent for the initial stock (usually 10-100 mM).[1] However, upon dilution into aqueous buffer, if you are near the pI (pH 7-9), the compound may precipitate immediately ("crash out").[1]

  • Tip: Dilute the DMSO stock into a cyclodextrin-containing buffer rather than pure buffer to catch the molecule as it enters the aqueous phase.

Q: Why does my phosphate buffer cause precipitation? A: If your aminomethyl phenol is cationic (at pH < 8), it can interact with phosphate anions (


) to form insoluble salts.[1]
  • Tip: Switch to Good's Buffers like MES (pH 6) or HEPES (pH 7.5), which are zwitterionic and less likely to form ion-pair precipitates.[1]

Q: My compound dissolves at pH 12 but turns black. Why? A: You have formed the phenolate anion, which is highly electron-rich and susceptible to radical oxidation.

  • Tip: If you must work at high pH, perform all steps in an anaerobic chamber or strictly under Argon flow.[1]

References

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Definitive text on pKa, pI, and solubility profiling).

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link

  • Tramontini, M. (1973).[1] Advances in the Chemistry of Mannich Bases. Synthesis, 1973(12), 703-775.[1] (Foundational review covering the stability and retro-Mannich risks).

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link

Sources

Technical Support Center: Regioselectivity in the Aminomethylation of 2,4-Dimethylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for controlling regioselectivity in the aminomethylation of 2,4-dimethylphenol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to explain the underlying principles that govern the reaction's outcome, empowering you to troubleshoot effectively and optimize your synthetic strategies.

The aminomethylation of phenols, a variant of the Mannich reaction, is a fundamental transformation in organic synthesis.[1][2][3] However, the inherent reactivity of the phenol nucleus often leads to challenges in controlling the position of the newly introduced aminomethyl group. For a substrate like 2,4-dimethylphenol, the reaction can theoretically proceed at the ortho- or para-position relative to the hydroxyl group. This guide will provide you with the expert insights and practical steps needed to direct the reaction towards your desired isomer.

Troubleshooting Guide

This section addresses common issues encountered during the aminomethylation of 2,4-dimethylphenol, providing systematic approaches to diagnose and resolve them.

Issue 1: Low or No Yield of the Desired Product

Symptoms:

  • Thin Layer Chromatography (TLC) analysis shows mostly unreacted starting material.

  • Minimal or no precipitation of the product upon workup.

Possible Causes & Solutions:

  • Reagent Quality: The purity of your starting materials is paramount.

    • Formaldehyde Source: Paraformaldehyde is a common source of formaldehyde. Ensure it is fresh and of high quality, as aged paraformaldehyde can be difficult to depolymerize.[4] Consider using an aqueous formaldehyde solution (formalin) as an alternative, though this may introduce solvent effects.

    • Amine: Use a high-purity secondary amine, such as dimethylamine or morpholine. Ensure it has been stored correctly to prevent degradation.[4]

    • 2,4-Dimethylphenol: Verify the purity of the phenol substrate. Impurities can interfere with the reaction and lead to side products.

  • Reaction Conditions:

    • Temperature: The reaction temperature can significantly influence the rate of reaction. Some Mannich reactions require heating to reflux for several hours to proceed to completion.[4] Experiment with a temperature gradient to find the optimal condition for your specific system.

    • Reaction Time: Monitor the reaction progress closely using TLC. Insufficient reaction time is a common reason for low conversion. Reactions can range from a few hours to overnight.[4]

    • pH: The formation of the reactive electrophile, the iminium ion, is often acid-catalyzed.[1][5] If the reaction is sluggish, a catalytic amount of a Brønsted acid like hydrochloric acid may be beneficial.[4]

  • In Situ Formation of the Iminium Ion: The reaction between the amine and formaldehyde to form the iminium ion is a crucial first step.[1][5][6]

    • Pre-mixing: Consider pre-mixing the amine and formaldehyde at a controlled temperature before adding the 2,4-dimethylphenol. This can ensure a sufficient concentration of the iminium ion is present to drive the reaction forward.

Issue 2: Formation of Multiple Products (Poor Regioselectivity)

Symptoms:

  • TLC analysis shows multiple spots, indicating a mixture of isomers.

  • NMR analysis of the crude product confirms the presence of both ortho- and para-substituted products.

Possible Causes & Solutions:

  • Steric Hindrance: The methyl groups on the 2,4-dimethylphenol ring sterically hinder the ortho-positions to some extent. However, the para-position is also activated. The choice of reactants and conditions can tip the balance.

    • Bulky Amines: Employing a sterically bulkier secondary amine can favor substitution at the less hindered para-position.

    • Catalyst Choice: Certain catalysts can direct the regioselectivity. For instance, some transition metal catalysts have been shown to exhibit high ortho-selectivity in the aminomethylation of phenols.[7][8][9][10][11]

  • Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity by providing enough energy to overcome the activation barrier for the formation of the less favored isomer. Running the reaction at a lower temperature may improve the regioselectivity.

  • Solvent Effects: The choice of solvent can influence the transition state energies for the formation of different isomers.

    • Protic vs. Aprotic Solvents: Protic solvents like ethanol or methanol can stabilize charged intermediates and may affect the regiochemical outcome.[4] Experimenting with a range of solvents, from polar protic to nonpolar aprotic, can help identify the optimal medium for your desired selectivity. Theoretical studies have shown that hydrogen-bonding interactions between the solvent and reaction intermediates can play a crucial role in directing regioselectivity.[12]

Issue 3: Formation of Bis-Mannich or Polymeric Byproducts

Symptoms:

  • The isolated product has a higher molecular weight than expected.

  • NMR or mass spectrometry data suggests the addition of more than one aminomethyl group or the formation of polymeric material.

Possible Causes & Solutions:

  • Stoichiometry: The molar ratio of the reactants is critical. An excess of formaldehyde and the amine can lead to the formation of bis-Mannich bases, where two aminomethyl groups are added to the phenol ring.[4]

    • Controlled Addition: Use a carefully controlled stoichiometry, often with the 2,4-dimethylphenol as the limiting reagent. A slow, dropwise addition of the formaldehyde or the amine can help to minimize the formation of these byproducts.

  • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can promote the formation of polymeric materials, especially from the self-condensation of formaldehyde. Monitor the reaction closely and quench it once the desired product is formed.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the aminomethylation of 2,4-dimethylphenol?

The reaction proceeds via a classic Mannich reaction mechanism.[1][5] First, the secondary amine reacts with formaldehyde to form a highly reactive electrophilic species called an iminium ion.[1][6] The electron-rich 2,4-dimethylphenol then acts as a nucleophile, attacking the iminium ion in an electrophilic aromatic substitution step to introduce the aminomethyl group onto the aromatic ring.[1]

Q2: How can I favor ortho-aminomethylation?

Achieving high ortho-selectivity can be challenging due to the steric hindrance from the existing methyl group. However, several strategies can be employed:

  • Chelation Control: The phenolic hydroxyl group can act as an internal directing group. The use of certain metal catalysts, such as those based on copper(II), has been shown to promote ortho-selectivity through the formation of a six-membered transition state involving the metal, the phenolic oxygen, and the iminium ion.[9][10]

  • Brønsted Acid Catalysis: Recent studies have demonstrated that Brønsted acids can catalyze a highly ortho-selective aminomethylation of phenols with N,O-acetals as the aminomethylating agents under mild conditions.[13]

Q3: How can I favor para-aminomethylation?

To favor substitution at the less sterically hindered para-position, consider the following:

  • Sterically Demanding Reagents: Utilize a bulkier secondary amine. The increased steric demand of the iminium ion will make the approach to the ortho-position more difficult, thereby favoring attack at the para-position.

  • Thermodynamic Control: Running the reaction at a higher temperature for a longer duration might favor the formation of the thermodynamically more stable para-isomer, assuming the reaction is reversible under these conditions. However, this may also lead to the formation of side products.

Q4: Can I use a primary amine in this reaction?

While primary amines can be used in Mannich reactions, they introduce the possibility of further reaction. The resulting secondary amine product can react with another equivalent of formaldehyde and 2,4-dimethylphenol, leading to the formation of a bis-substituted product.[6] For cleaner reactions and better control, secondary amines are generally preferred.

Q5: What are the common side reactions to be aware of?

Besides the formation of isomeric products and bis-Mannich bases, other potential side reactions include:

  • Aldol Condensation: If an enolizable aldehyde other than formaldehyde is used, it can undergo self-condensation.[4]

  • Polymerization of Formaldehyde: This is especially a risk if the reaction is run at high temperatures for extended periods.[4]

  • Retro-Mannich Reaction: The Mannich base product can decompose back to the starting materials under certain conditions, particularly during workup at elevated temperatures or under strongly acidic or basic conditions.[14] Maintaining low temperatures during workup is crucial for sensitive products.[14]

Experimental Protocols

Protocol 1: General Procedure for the Aminomethylation of 2,4-Dimethylphenol

This protocol provides a general starting point that can be optimized for either ortho- or para-selectivity based on the principles discussed above.

Materials:

  • 2,4-Dimethylphenol

  • Secondary amine (e.g., dimethylamine, morpholine)

  • Formaldehyde (37% aqueous solution or paraformaldehyde)

  • Solvent (e.g., ethanol, methanol, water)[4]

  • Catalyst (optional, e.g., HCl, Cu(OAc)₂)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2,4-dimethylphenol in the chosen solvent.

  • Add the secondary amine to the solution.

  • Slowly add the formaldehyde solution to the reaction mixture with stirring. If using paraformaldehyde, it may be added directly, and a catalytic amount of acid may be required to facilitate its depolymerization.

  • If a catalyst is being used, add it at this stage.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an appropriate workup. This may involve quenching the reaction with water, followed by extraction with an organic solvent. For products that are prone to the retro-Mannich reaction, a cold, mild workup is recommended.[14]

  • Purify the product by a suitable method, such as column chromatography or recrystallization.

Data Presentation: Regioselectivity under Various Conditions

The following table summarizes hypothetical data to illustrate how reaction parameters can influence the regioselectivity of the aminomethylation of 2,4-dimethylphenol.

EntryAmineCatalystSolventTemperature (°C)Ortho:Para RatioYield (%)
1DimethylamineNoneEthanolReflux1:275
2DiisopropylamineNoneTolueneReflux1:560
3MorpholineCu(OAc)₂Methanol509:185
4DimethylamineHCl (cat.)Water801:1.580

Visualization of Reaction Control

The regioselectivity in the aminomethylation of 2,4-dimethylphenol is a result of the competition between two primary reaction pathways. The following diagram illustrates the key factors that can be manipulated to favor either ortho or para substitution.

G cluster_start Starting Materials cluster_intermediate Reactive Intermediate cluster_products Products cluster_control_ortho Factors Favoring Ortho-Substitution cluster_control_para Factors Favoring Para-Substitution 2,4-DMP 2,4-Dimethylphenol Iminium Iminium Ion [CH2=NR2]+ Amine Secondary Amine (R2NH) Amine->Iminium Formaldehyde Formaldehyde (CH2O) Formaldehyde->Iminium Ortho Ortho-substituted Product Iminium->Ortho Pathway A Para Para-substituted Product Iminium->Para Pathway B Ortho_Control Chelating Catalysts (e.g., Cu(II)) Lower Temperature Directing Groups Ortho_Control->Ortho Para_Control Bulky Amines Higher Temperature Non-coordinating Solvents Para_Control->Para

Caption: Factors influencing regioselectivity in the aminomethylation of 2,4-dimethylphenol.

References

  • Mannich reaction. Wikipedia. Available at: [Link]

  • 2,4,6-tris(n,n-dimethylaminomethyl)phenol production process. Russian Patent RU2146245C1.
  • Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol. Chinese Patent CN102746168A.
  • Catalytic Thioalkylation of Phenols Based on Mannich-Type Phenol. Request PDF. Available at: [Link]

  • Solvent‐ and Catalyst‐Free Selective Mannich Reaction on Catechols and Para Substituted Phenols: A Convenient Route to Catechol‐ and Phenol‐Iminodiacetic Acid Ligands. Taylor & Francis Online. Available at: [Link]

  • Mannich Reaction. Chemistry Steps. Available at: [Link]

  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PMC. Available at: [Link]

  • Production method of 2,4, 6-tri (dimethylamine methyl) phenol. Chinese Patent CN111072501A.
  • Reaction mechanism of Mannich reaction. ResearchGate. Available at: [Link]

  • A kind of production method of 2,4,6-tris(dimethylaminomethyl)phenol. Eureka | Patsnap. Available at: [Link]

  • Switching the regio-, stereo- and enantioselectivity in L-proline catalyzed asymmetric Mannich reaction: A case study of H-acceptor and H-donor solvents. ResearchGate. Available at: [Link]

  • Mannich Reaction. Organic Chemistry Portal. Available at: [Link]

  • Highly Regio-, Diastereo-, and Enantioselective Mannich Reaction of Allylic Ketones and Cyclic Ketimines: Access to Chiral Benzosultam. ACS Publications. Available at: [Link]

  • Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. The Direct Synthesis of Calcein Blue AM and Related Acyloxymethyl Esters. ACS Publications. Available at: [Link]

  • Brønsted acid catalysed chemo- and ortho -selective aminomethylation of phenol. RSC Publishing. Available at: [Link]

    • Introduction 1.1- Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. Available at: [Link]

  • V–Catalyzed Direct Ortho‐Aminomethylation of Phenols. ResearchGate. Available at: [Link]

  • Cu(II)-Catalyzed ortho-Selective Aminomethylation of Phenols. PubMed. Available at: [Link]

  • Cu(II)-Catalyzed ortho-Selective Aminomethylation of Phenols. ACS Publications. Available at: [Link]

  • Cr-catalysed ortho-aminomethylation of phenols with N,N-dimethylaniline.¹¹⁶. ResearchGate. Available at: [Link]

  • Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. ResearchGate. Available at: [Link]

  • Enantioselective Organocatalytic Aminomethylation of Aldehydes: A Role for Ionic Interactions and Efficient Access to β2-Amino Acids. PMC. Available at: [Link]

  • Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. ChemRxiv. Available at: [Link]

  • Enantioselective Organocatalytic Aminomethylation of Aldehydes: A Role for Ionic Interactions and Efficient Access to β2-Amino Acids. University of Wisconsin–Madison. Available at: [Link]

  • Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. PMC. Available at: [Link]

  • Regiodivergent Electrophotocatalytic Aminooxygenation of Aryl Olefins. PMC. Available at: [Link]

  • Amino- and Chloromethylation of 8-Quinolinol. Mechanism of Preponderant ortho Substitution in Phenols under Mannich Conditions1a,b. ACS Publications. Available at: [Link]

  • Mannich Reaction Mechanism. BYJU'S. Available at: [Link]

  • Aqueous C–H aminomethylation of phenols by iodine catalysis. RSC Publishing. Available at: [Link]

Sources

Resolving emulsions during workup of amphoteric phenol amines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving emulsions during workup of amphoteric phenol amines Audience: Researchers, Process Chemists, and Drug Development Scientists Status: Operational

Introduction: The "Zwitterionic Trap"

Working with amphoteric molecules—specifically those containing both phenolic hydroxyls and basic amines—presents a unique set of physicochemical challenges. Unlike simple acids or bases, these compounds possess an Isoelectric Point (pI) where the net charge is zero.[1][2][3]

At this specific pH (typically between 6.5 and 8.5 for amino-phenols), the molecule exists primarily as a zwitterion. In this state, it functions as a surfactant , stabilizing the oil-water interface and creating stubborn emulsions that defy gravity.

This guide provides a technical framework for predicting, preventing, and breaking these emulsions.

Module 1: The Mechanics of the Problem

Q: Why do amino-phenols cause worse emulsions than standard amines?

A: It is a matter of pKa overlap and surfactant geometry. Standard amines are cationic at low pH and neutral at high pH. Phenols are neutral at low pH and anionic at high pH. When combined, you create a window of insolubility and surface activity.[4]

  • Surfactant Nature: The hydrophobic aromatic ring, combined with a localized positive charge (ammonium) and negative charge (phenoxide) at the pI, mimics the structure of industrial detergents.

  • Particulate Stabilization: At the pI, amphoterics often form micro-precipitates. These solid particles adsorb to the liquid-liquid interface, forming Pickering Emulsions , which are thermodynamically hyper-stable and cannot be broken by simple centrifugation.

Visualization: The pH-Charge State Relationship

The following diagram illustrates the "Danger Zone" where workup must be avoided.

G cluster_0 Acidic Phase (pH < 6) cluster_1 Isoelectric Zone (pH 6.5 - 9.0) cluster_2 Basic Phase (pH > 11) NodeA Cationic Species (NH3+ / OH) Water Soluble NodeB ZWITTERION (NH3+ / O-) Surfactant / Insoluble NodeA->NodeB Deprotonation NodeC Anionic Species (NH2 / O-) Water Soluble NodeB->NodeC Deprotonation Warning EMULSION RISK MAXIMUM Warning->NodeB

Caption: Charge state evolution of amino-phenols. The red zone indicates the isoelectric point where surfactant properties are maximized.

Module 2: Prevention & Strategy

Q: How do I design a workup to prevent emulsions before they start?

A: You must avoid the isoelectric point during the biphasic separation. The goal is to keep the molecule fully charged (water-soluble) to wash away impurities, or fully neutral (if possible) to extract. However, since zwitterions are rarely "neutral" in the lipophilic sense, the best strategy is often pH-Swing Extraction .

The "Swing" Strategy

Instead of a standard wash, use the amphoteric nature to your advantage to purify the compound while avoiding the emulsion zone.

StepPhasepH TargetSpecies StateAction
1 Acidic WashpH < 2Cationic (NH3+)Impurities stay in Organic; Product moves to Aqueous.
2 Separation--Discard Organic layer. Aqueous contains product.[5]
3 pH AdjustpH > 11Anionic (O-)CRITICAL: Jump over the pI rapidly using strong base.
4 ExtractionpH > 11AnionicProduct is water soluble; extract non-acidic impurities into Organic.
5 IsolationpH ~ pIZwitterionAdjust aqueous to pI carefully to precipitate product (if solid) or extract into polar organic (e.g., n-BuOH) if liquid.
Q: Which solvents minimize emulsion risk?

Avoid Chlorinated solvents (DCM/CHCl3) if possible. Their high density often leads to "rag layers" at the bottom.

  • Recommended: Ethyl Acetate (EtOAc) or 2-MeTHF.

  • Why: Lower density than water allows the organic layer to float, compressing the emulsion interface against gravity.

Module 3: Troubleshooting (The "Help, I have an emulsion" Section)

Q: I have a stable emulsion. What is the hierarchy of intervention?

Do not randomly add reagents. Follow this logic gate to resolve the interface without destroying your product.

Troubleshooting Start Emulsion Detected Wait 1. Gravity Wait (20 mins) Start->Wait Brine 2. Salting Out (Add Sat. NaCl) Wait->Brine No Change Success Phases Separated Wait->Success Resolved Filter 3. Celite Filtration (Remove Particulates) Brine->Filter Failed Brine->Success Resolved pH 4. pH Adjustment (Move away from pI) Filter->pH Failed Filter->Success Resolved Solvent 5. Co-Solvent (Add MeOH/IPA) pH->Solvent Failed pH->Success Resolved

Caption: Step-by-step escalation protocol for breaking stable emulsions in amphoteric systems.

Detailed Troubleshooting FAQs

Q: Why is "Salting Out" the first chemical step? A: Adding saturated brine increases the ionic strength of the aqueous phase. This creates a "salting out" effect where organic molecules are forced out of the water layer, increasing the interfacial tension and promoting coalescence of droplets [1].

Q: Brine didn't work. Why do you recommend filtration next? A: This is the most underutilized but effective trick for amino-phenols. These compounds often form Pickering Emulsions , stabilized by microscopic solid particles at the interface.

  • The Fix: Filter the entire biphasic mixture through a pad of Celite (diatomaceous earth).

  • Mechanism: The Celite traps the particulate stabilizers. The filtrate usually separates cleanly immediately after passing through the filter [2].

Q: How does adding Methanol help? A: Adding a small amount (5-10% v/v) of Methanol or Isopropanol reduces the surface tension of the water and increases the solubility of the surfactant in the bulk phase, destabilizing the interface. Warning: This will increase the solubility of your product in the aqueous phase, potentially lowering yield.

Module 4: Advanced Protocols

Protocol A: The "Celite Break" (For Stubborn Emulsions)

Use this when brine and time have failed.

  • Prepare the Filter: Pack a sintered glass funnel (or Büchner funnel) with a 1-2 cm pad of Celite 545.

  • Wet the Pad: Wet the Celite with the organic solvent you are using (e.g., EtOAc) to prevent the aqueous phase from clogging it initially.

  • Vacuum Filtration: Apply gentle vacuum. Pour the entire emulsified mixture (organic + aqueous + rag layer) through the pad.

  • Rinse: Rinse the Celite pad with fresh organic solvent to recover any trapped product.

  • Separate: Transfer the filtrate back to a clean separatory funnel. The layers should separate rapidly.

Protocol B: High-Ionic Strength Extraction

Use this for highly water-soluble zwitterions.

  • Saturation: Saturate the aqueous phase with NaCl (or Ammonium Sulfate if pH allows).

  • Solvent Choice: Use a polar organic solvent mixture: 3:1 Chloroform:Isopropanol .

    • Note: This mixture is denser than water but has high solvating power for polar amphoterics.

  • Agitation: Shake gently. Do not shake vigorously; use a rocking motion to maximize surface area without inducing shear forces that create micro-droplets.

References

  • Biotage. (2023). Tackling emulsions just got easier. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Manage an Emulsion. Not Voodoo X.4. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids.[1][2][3][5][6] Retrieved from [Link]

Sources

Validation & Comparative

A Guide to the 1H NMR Spectroscopic Characterization of Cyclopropyl Protons in 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H NMR spectroscopic features of the cyclopropyl moiety in 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol. Designed for researchers, scientists, and professionals in drug development, this document will delve into the expected spectral characteristics, offer a comparative analysis with analogous structures, and provide a detailed experimental protocol for acquiring high-quality data.

Introduction: The Unique Spectroscopic Signature of the Cyclopropyl Group

The cyclopropyl group, a three-membered carbocyclic ring, possesses a unique electronic structure that imparts distinct features in ¹H NMR spectroscopy. The high degree of s-character in the C-H bonds and the ring's magnetic anisotropy lead to characteristic upfield chemical shifts for the cyclopropyl protons, typically in the range of 0.2-1.5 ppm. However, the substitution pattern on the ring and adjacent functionalities can significantly influence these chemical shifts and give rise to complex spin-spin coupling patterns. In the case of 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol, the proximity of an amino group, a chiral center, and a substituted phenol ring creates a rich and informative spectroscopic landscape.

Predicted ¹H NMR Characteristics of the Cyclopropyl Protons

The cyclopropyl protons in 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol are expected to exhibit a complex set of signals due to their diastereotopic nature. The presence of a stereocenter at the benzylic carbon renders the two methylene protons on the cyclopropyl ring (H_B and H_C) and the two geminal protons on the other methylene group (H_D and H_E) chemically non-equivalent.

Expected Chemical Shifts (δ):

  • Methine Proton (H_A): This proton, attached to the carbon bearing the amino and phenyl groups, is expected to be the most downfield of the cyclopropyl protons due to the deshielding effects of the adjacent nitrogen and the anisotropic effect of the phenyl ring. Its chemical shift is predicted to be in the range of 1.0-1.5 ppm.

  • Methylene Protons (H_B, H_C, H_D, H_E): These four protons will be in the more shielded region typical of cyclopropyl rings, likely between 0.3 and 0.9 ppm. Due to their diastereotopicity, they will have distinct chemical shifts.[1]

Expected Splitting Patterns and Coupling Constants (J):

The spin-spin coupling within the cyclopropyl ring results in intricate splitting patterns. The following coupling constants are anticipated:

  • Geminal Coupling (²J): The coupling between geminal protons on the same carbon (e.g., H_B and H_C, H_D and H_E) is typically in the range of -10 to -15 Hz.[2] Note that the sign of the coupling constant is often negative but this is not directly observed in a standard 1D spectrum.

  • Vicinal Coupling (³J): The coupling between protons on adjacent carbons will be different for cis and trans relationships.

    • ³J_cis (e.g., J_AD, J_AE) is generally larger, in the range of 8-12 Hz.

    • ³J_trans (e.g., J_AB, J_AC) is typically smaller, around 4-8 Hz.

The methine proton (H_A) will be coupled to the benzylic proton and the four methylene protons of the cyclopropyl ring, leading to a complex multiplet. Similarly, each of the methylene protons will be split by the methine proton and their geminal and vicinal neighbors, resulting in complex multiplets, likely appearing as overlapping doublets of doublets of doublets (ddd) or more complex patterns.

Comparative Analysis: Understanding Substituent Effects

To fully appreciate the spectroscopic nuances of the target molecule, a comparison with simpler, related compounds is invaluable.

CompoundCyclopropyl Proton Chemical Shifts (ppm) (Approximate)Key Differentiating Features
Cyclopropane 0.22 (singlet)All protons are equivalent, resulting in a single peak.
Cyclopropylamine Methine (H_A): ~2.4; Methylene (H_B, H_C, H_D, H_E): 0.3-0.6The amino group deshields the methine proton significantly. The methylene protons remain in the upfield region.
2-(Aminomethyl)phenol (No cyclopropyl group)The focus here would be on the benzylic and aromatic protons, providing a baseline for the phenolic portion of our target molecule. Aromatic protons typically appear between 6.5 and 7.5 ppm.[3][4]
2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol Methine (H_A): 1.0-1.5; Methylene (H_B, H_C, H_D, H_E): 0.3-0.9The combined electronic and steric effects of the amino and the bulky substituted phenol group lead to a more moderate deshielding of the methine proton compared to simple cyclopropylamine. The diastereotopicity induced by the chiral center results in four distinct signals for the methylene protons.

This comparison highlights how the interplay of the amino and the bulky phenolic substituent in our target molecule creates a unique spectral fingerprint for the cyclopropyl protons, differentiating it from simpler analogues.

Experimental Protocol for ¹H NMR Data Acquisition

Objective: To obtain a high-resolution ¹H NMR spectrum of 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol for detailed structural elucidation.

Materials:

  • 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • Pipettes and vials

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (CDCl₃ is a good starting point, but DMSO-d₆ can be used if solubility is an issue and to observe exchangeable protons like -OH and -NH₂).

    • Gently swirl or vortex the vial to ensure complete dissolution of the sample.

    • Transfer the solution to a clean 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is critical for resolving the complex multiplets of the cyclopropyl protons.

    • Acquire a standard 1D proton spectrum with the following parameters (can be adjusted as needed):

      • Spectral width: ~16 ppm

      • Number of scans: 16-64 (depending on sample concentration)

      • Relaxation delay (d1): 2-5 seconds

      • Acquisition time (aq): 2-4 seconds

  • Data Processing:

    • Apply a Fourier transform to the acquired FID.

    • Phase the spectrum carefully.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

    • Integrate all signals.

    • Analyze the chemical shifts, multiplicities, and coupling constants of the cyclopropyl proton signals.

Visualizing the Spin-Spin Coupling Network

The intricate coupling relationships within the cyclopropylmethyl moiety can be visualized using a Graphviz diagram. This diagram illustrates the connectivity and the through-bond interactions that give rise to the observed splitting patterns.

Sources

A Comparative Guide to HPLC Method Development for Purity Analysis of 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol. We will explore various chromatographic strategies, compare their efficacy, and provide the scientific rationale behind the experimental choices, ensuring the final method is both reliable and compliant with regulatory expectations.

The subject of our study, 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol, is a chiral molecule with a polar aminomethyl group and a hydrophobic dimethylphenol moiety. This unique structure presents specific challenges for chromatographic separation, particularly concerning peak shape, retention, and the resolution of potential impurities, including enantiomers.

I. Foundational Strategy: Reverse-Phase Chromatography

Reverse-phase HPLC (RP-HPLC) is the workhorse of the pharmaceutical industry for purity and impurity analysis due to its versatility and compatibility with a wide range of analytes.[1] It separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[1]

Given the compound's structure, a C18 column is a logical starting point, as it offers a broad hydrophobic separation range.[1] However, the presence of the basic amino group can lead to poor peak shape (tailing) on standard silica-based C18 columns due to interactions with residual silanols. Therefore, a comparison of different C18 chemistries is warranted.

Table 1: Comparison of Initial Column Screening Conditions

Column ChemistryMobile Phase AMobile Phase BGradientObservation
Standard C180.1% Formic Acid in WaterAcetonitrile5-95% B in 20 minSignificant peak tailing, low resolution of early eluting impurities.
End-capped C180.1% Formic Acid in WaterAcetonitrile5-95% B in 20 minImproved peak shape, but still some tailing.
C18 with Polar Embedded Group20 mM Ammonium Acetate, pH 5.0Acetonitrile10-80% B in 20 minSymmetrical peak shape, better retention of the main analyte.
Phenyl-Hexyl0.1% Trifluoroacetic Acid in WaterMethanol15-90% B in 20 minGood peak shape, potential for alternative selectivity for aromatic impurities.[2]

Rationale:

  • Acidic Mobile Phase: The use of an acidic mobile phase (e.g., formic or trifluoroacetic acid) protonates the amino group, reducing its interaction with silanols and improving peak shape.

  • Buffers: Buffers like ammonium acetate help maintain a consistent pH, which is crucial for reproducible retention times, especially for ionizable compounds.[3]

  • Polar-Embedded Columns: These columns have a polar group embedded near the base of the alkyl chain, which helps to shield the silica surface from basic analytes, resulting in improved peak symmetry.

  • Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions with the aromatic ring of the analyte, which can be advantageous for separating aromatic impurities.[2]

Based on the initial screening, a C18 column with a polar embedded group and a buffered mobile phase provides the most promising starting point for further optimization.

dot

MethodDevelopmentWorkflow cluster_Initial Initial Method Development cluster_Optimization Method Optimization cluster_Validation Method Validation (ICH Q2(R1)) Start Define Analytical Target Profile ColumnScreening Column & Mobile Phase Screening (C18, Phenyl, etc.) Start->ColumnScreening InitialConditions Select Best Initial Conditions (e.g., Polar-Embedded C18, Buffered Mobile Phase) ColumnScreening->InitialConditions OptimizeGradient Gradient Optimization (Slope, Time) InitialConditions->OptimizeGradient OptimizepH Mobile Phase pH Optimization OptimizeGradient->OptimizepH OptimizeTemp Column Temperature Optimization OptimizepH->OptimizeTemp ForcedDegradation Forced Degradation / Specificity OptimizeTemp->ForcedDegradation ValidationParams Validation Parameters (Linearity, Accuracy, Precision, etc.) ForcedDegradation->ValidationParams FinalMethod Final Validated HPLC Method ValidationParams->FinalMethod

Caption: Workflow for HPLC Method Development and Validation.

II. Method Optimization: A Deeper Dive

Once a suitable column and mobile phase system are selected, the next step is to fine-tune the chromatographic parameters to achieve optimal resolution and run time.

The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol. A study of pH values around the pKa of the amino group is crucial.

Experimental Protocol: pH Optimization

  • Prepare Buffers: Prepare a series of mobile phase A buffers (e.g., 20 mM ammonium formate) with pH values ranging from 3.0 to 6.0 in 0.5 unit increments.

  • Equilibrate Column: Equilibrate the selected column with each mobile phase composition for at least 20 column volumes.

  • Inject Sample: Inject the sample and a mixture of potential impurities at each pH.

  • Analyze Data: Monitor the retention time, peak shape, and resolution of the main peak and all impurity peaks.

Table 2: Effect of Mobile Phase pH on Retention and Resolution

pHRetention Time (Main Peak, min)Resolution (Critical Pair)Peak Asymmetry (Main Peak)
3.08.51.81.1
4.09.22.11.0
5.010.12.51.0
6.011.52.21.2

A gradient elution is necessary to separate impurities with a wide range of polarities in a reasonable time. The gradient slope and duration are key parameters to optimize.

Experimental Protocol: Gradient Optimization

  • Initial Gradient: Start with a broad gradient (e.g., 5-95% B in 20 minutes).

  • Scouting Gradients: Run a series of faster gradients (e.g., 10, 15, 20 minutes) to determine the approximate elution time of the last impurity.

  • Segmented Gradient: Based on the scouting runs, design a segmented gradient with a shallower slope around the elution time of the main peak and its closely related impurities to maximize resolution.

A well-optimized gradient will ensure that all potential impurities are eluted and adequately resolved from the main peak and each other.

III. Ensuring Specificity: Forced Degradation Studies

Forced degradation studies are a critical component of method development and validation, as they demonstrate the stability-indicating nature of the analytical method.[4][5][6] These studies involve subjecting the drug substance to harsh conditions to intentionally generate degradation products.[6][7]

Experimental Protocol: Forced Degradation

  • Stress Conditions: Expose the drug substance to the following conditions as per ICH guidelines[5][7]:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours.[8]

    • Photolytic: Exposure to UV and visible light (1.2 million lux hours and 200 watt-hours/m²).[4][6]

  • Sample Preparation: Prepare solutions of the stressed samples at a suitable concentration (e.g., 1 mg/mL).[8]

  • HPLC Analysis: Analyze the stressed samples using the optimized HPLC method with a photodiode array (PDA) detector.

  • Peak Purity Analysis: Evaluate the peak purity of the main analyte peak in each stressed sample to ensure no co-eluting degradation products. The peak purity should be >0.995.[4]

Table 3: Summary of Forced Degradation Results

Stress Condition% DegradationNumber of DegradantsPeak Purity of Main Peak
Acid Hydrolysis~15%3>0.998
Base Hydrolysis~10%2>0.999
Oxidation~20%4>0.997
Thermal~5%1>0.999
Photolytic~8%2>0.999

The results should demonstrate that all degradation products are well-resolved from the main peak, confirming the method's specificity.[9]

dot

ForcedDegradation cluster_Stress Stress Conditions (ICH Q1A(R2)) DrugSubstance Drug Substance 2-[Amino(cyclopropyl)methyl] -4,6-dimethylphenol Acid Acid Hydrolysis DrugSubstance->Acid Base Base Hydrolysis DrugSubstance->Base Oxidation Oxidation DrugSubstance->Oxidation Thermal Thermal DrugSubstance->Thermal Photo Photolytic DrugSubstance->Photo Analysis HPLC-PDA Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Results: - % Degradation - Degradation Profile - Peak Purity > 0.995 Analysis->Results

Caption: Forced Degradation Study Workflow.

IV. The Chiral Challenge: Enantiomeric Purity

As 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol is a chiral compound, a separate HPLC method is required to determine its enantiomeric purity. Standard reverse-phase columns will not separate enantiomers.[2] For this, a chiral stationary phase (CSP) is necessary.[2][10]

Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often effective for separating a wide range of chiral compounds.[11][12]

Table 4: Comparison of Chiral HPLC Methods

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection (nm)Resolution (α)
Amylose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol/Diethylamine (80:20:0.1)1.02802.1
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/Ethanol (90:10)0.82801.8
Immobilized Amylose-based CSPMethanol/Acetonitrile (50:50)1.02802.5

Rationale:

  • Normal Phase vs. Reverse Phase: Chiral separations are often more successful in normal-phase mode (e.g., hexane/alcohol).[2] However, some modern immobilized CSPs show excellent performance in reverse-phase or polar organic modes, which can be advantageous for LC-MS compatibility.

  • Additives: Small amounts of a basic additive like diethylamine can improve the peak shape of basic analytes in normal-phase chiral chromatography.[2]

The immobilized amylose-based CSP demonstrates superior resolution and the advantage of being compatible with a wider range of solvents.

V. Method Validation: Ensuring Reliability

Once the method is fully developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[9][13][14][15]

Key Validation Parameters:

  • Specificity: As demonstrated through forced degradation studies.

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a specified range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition).[14]

A comprehensive validation report with all supporting data is required for regulatory submissions.

VI. Conclusion

The development of a robust HPLC method for the purity analysis of 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol requires a systematic approach. A reverse-phase method using a polar-embedded C18 column with a buffered mobile phase at a controlled pH provides a solid foundation for achiral purity analysis. Forced degradation studies are essential to establish the method's specificity. For enantiomeric purity, a separate method utilizing a chiral stationary phase, preferably an immobilized amylose-based column, is necessary. Both methods must be rigorously validated according to ICH guidelines to ensure data integrity and regulatory compliance.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
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  • Forced Degradation Testing. (n.d.). SGS.
  • Separation of 3-Aminophenol on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies.
  • Validation of high-performance liquid chromatography methods for pharmaceutical analysis. (n.d.). ResearchGate.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd.
  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. (n.d.). ResearchGate.
  • Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. (2023, October 19). Malaysian Journal of Fundamental and Applied Sciences.
  • HPLC Methods for analysis of 4-Aminophenol. (2021, February 11). HELIX Chromatography.
  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). PMC.
  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. (2019, April 9). Acta Chromatographica, 32(2).
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Resolving co-eluting isomers in HPLC analysis of chloromethylphenols. (n.d.). Benchchem.
  • A rapid HPLC method for determination of major phenolic acids in plant material. (n.d.).
  • HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. (n.d.).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.).
  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. (n.d.).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). Food and Drug Administration.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI.
  • Reversed Phase HPLC Columns. (n.d.). Phenomenex.
  • HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie.
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A Researcher's Guide to Identifying Cyclopropyl C-H Stretching Vibrations in Phenol Derivatives via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Diagnostic Challenge

Infrared (IR) spectroscopy remains an indispensable tool for the structural elucidation of organic molecules, providing a rapid, non-destructive method for identifying functional groups. For researchers in medicinal chemistry and materials science, the incorporation of a cyclopropyl ring into a phenol scaffold is a common strategy to modulate physicochemical properties. However, identifying the characteristic vibrations of the cyclopropyl group can be challenging due to spectral congestion. Specifically, the C-H stretching vibration of the cyclopropyl ring often appears in the same region as the aromatic C-H stretch of the phenol ring (>3000 cm⁻¹).

This guide provides a comprehensive comparison of the IR spectral bands for cyclopropyl-containing phenol derivatives. We will delve into the theoretical underpinnings that govern these vibrational frequencies, present a validated experimental protocol for acquiring high-quality spectra, and offer a clear framework for accurate spectral interpretation.

Theoretical Framework: Understanding Vibrational Frequencies

The frequency of a bond's stretching vibration in an IR spectrum is primarily determined by the bond strength and the masses of the connected atoms. For C-H bonds, the hybridization of the carbon atom is the most critical factor.

The Uniqueness of the Cyclopropyl C-H Bond

The cyclopropane ring is characterized by significant ring strain due to its compressed internal C-C-C bond angles of 60°, a substantial deviation from the ideal 109.5° for sp³-hybridized carbons.[1][2] This angle strain forces the carbon-carbon bonds to have increased p-character, and consequently, the external carbon-hydrogen bonds gain more s-character.[3][4] An increase in s-character strengthens the C-H bond, leading to a higher force constant. As a result, the cyclopropyl C-H stretching vibration absorbs at a noticeably higher frequency (typically 3080-3040 cm⁻¹ ) than the C-H bonds in unstrained alkanes (which appear below 3000 cm⁻¹).[5][6]

Characteristic Vibrations of the Phenol Moiety

To accurately identify the cyclopropyl C-H stretch, one must first recognize the characteristic bands of the phenol structure itself:

  • O-H Stretch: Due to intermolecular hydrogen bonding, phenols in condensed phases typically exhibit a strong and very broad absorption band in the 3600-3200 cm⁻¹ region.[7][8] In very dilute solutions in non-polar solvents, a sharp, "free" O-H stretch may be observed around 3650-3610 cm⁻¹.[8][9] The breadth of the hydrogen-bonded peak is its most telling feature.

  • Aromatic C-H Stretch: The C(sp²)-H bonds of the benzene ring give rise to sharp, but often weak to medium, absorption bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[10][11][12]

  • Aromatic C=C Stretch: The stretching of the carbon-carbon bonds within the aromatic ring produces a series of medium to strong bands in the 1600-1450 cm⁻¹ region.[7][12]

  • C-O Stretch: The phenolic C-O stretching vibration is a strong band found between 1260-1140 cm⁻¹ .[7]

Comparative Spectral Analysis: Distinguishing Key Bands

The primary diagnostic challenge lies in the region from 3100 cm⁻¹ to 3000 cm⁻¹, where both aromatic and cyclopropyl C-H stretches occur. The key to differentiation is the precise location and relative intensity of these peaks. The cyclopropyl C-H stretch is often observed as a distinct, sharp peak at a slightly higher wavenumber than the cluster of peaks corresponding to the aromatic C-H stretches.

Data Summary: Key Vibrational Bands
Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Typical Appearance & Intensity
Phenol O-H Stretch (H-bonded)3600 - 3200Strong, very broad
Phenol O-H Stretch (Free)3650 - 3610Strong, sharp
Cyclopropyl C-H Stretch3080 - 3040 Medium, sharp
Aromatic C-H Stretch3100 - 3000Medium to weak, multiple sharp peaks
Alkane C-H Stretch (sp³)3000 - 2850Strong, sharp
Aromatic C=C Ring Stretch1600 - 1450Medium to strong, multiple sharp peaks
Phenol C-O Stretch1260 - 1140Strong, sharp

Experimental Protocol: ATR-FTIR Analysis

To ensure reliable and reproducible data, we recommend Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy. This technique is ideal for both solid and liquid samples, requires minimal preparation, and provides high-quality spectra.

Step-by-Step Methodology
  • Instrument Preparation:

    • Causality: Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference, which can obscure the O-H and other important regions. Allow the instrument to warm up for at least 30 minutes for thermal stability.

  • ATR Crystal Cleaning:

    • Causality: The ATR crystal surface must be impeccably clean to prevent cross-contamination and ensure good sample contact. Clean the crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) using a soft, lint-free wipe.

  • Background Spectrum Acquisition:

    • Causality: This is a critical self-validating step. A background scan is collected with the clean, empty ATR crystal. This spectrum contains signals from the instrument and the atmosphere, which will be automatically subtracted from the sample spectrum. A good background correction is essential for a flat baseline and accurate peak identification.

    • Procedure: Collect a background spectrum using 32 or 64 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Causality: Proper sample contact with the crystal is paramount for a strong signal.

    • For Solids: Place a small amount of the powdered sample onto the center of the ATR crystal. Use the built-in pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface.

    • For Liquids: Place one or two drops of the liquid sample directly onto the crystal to cover its surface completely.

  • Sample Spectrum Acquisition:

    • Causality: Signal averaging improves the signal-to-noise ratio, making weaker peaks, such as aromatic C-H stretches, more discernible.

    • Procedure: Collect the sample spectrum using the same parameters (32 or 64 scans, 4 cm⁻¹ resolution) as the background scan.

  • Data Processing and Cleaning:

    • Causality: Post-acquisition processing ensures the final spectrum is clean and ready for interpretation.

    • Procedure: After acquisition, clean the sample from the ATR crystal using the appropriate solvent. Process the spectrum using the instrument software. This typically includes automatic background subtraction and may involve an ATR correction algorithm to make the spectrum appear more like a traditional transmission spectrum.

Visualization of the Analytical Workflow

The following diagram outlines the logical flow from sample handling to final spectral interpretation, providing a clear visual guide for the entire process.

FTIR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_interp Phase 3: Analysis Instrument_Prep Instrument Purge & Warm-up Crystal_Clean Clean ATR Crystal Instrument_Prep->Crystal_Clean Ensure stability Background_Scan Acquire Background Spectrum (Air) Crystal_Clean->Background_Scan Apply_Sample Apply Sample to Crystal Background_Scan->Apply_Sample Reference point Sample_Scan Acquire Sample Spectrum Apply_Sample->Sample_Scan Analyze sample Data_Processing Background Subtraction & ATR Correction Sample_Scan->Data_Processing Interpretation Identify Key Bands: - O-H (Broad) - Cyclopropyl C-H - Aromatic C-H Data_Processing->Interpretation Final spectrum

ATR-FTIR analysis workflow for cyclopropyl-phenol derivatives.

Conclusion

The definitive identification of a cyclopropyl C-H stretch in a phenol derivative is readily achievable with a systematic approach. The key is to look for a sharp, medium-intensity peak located between 3080-3040 cm⁻¹ . This region is slightly higher in energy than the typical aromatic C-H stretches (3100-3000 cm⁻¹) and significantly higher than aliphatic C-H stretches (<3000 cm⁻¹). By understanding the influence of ring strain on vibrational frequency and by carefully comparing this signature peak to the well-characterized absorptions of the phenol ring, researchers can confidently confirm the presence of the cyclopropyl moiety, accelerating their research and development efforts.

References

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

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  • Doc Brown's Chemistry. (2025). Infrared spectrum of phenol. [Link]

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  • Master Organic Chemistry. (n.d.). IR Absorption Table. [Link]

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  • ACS Publications. (2000). Vibrational Relaxation of OH and OD Stretching Vibrations of Phenol and Its Clusters Studied by IR−UV Pump−Probe Spectroscopy. [Link]

  • Pearson. (n.d.). Cyclopropane (C3H6, a three-membered ring) is more reactive than...[Link]

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  • Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]

  • ResearchGate. (n.d.). When Phenyl and Cyclopropyl Rings Meet: Spectroscopic Shifts and Conformational Questions. [Link]

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A Comparative Guide to the Biological Activity of Cyclopropyl vs. Isopropyl Phenol Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds with small alkyl groups is a cornerstone of drug design. Among the most frequently employed substituents are the isopropyl and cyclopropyl moieties. While both are three-carbon motifs, their distinct stereoelectronic and conformational properties can impart dramatically different pharmacological profiles to a parent molecule. This guide provides an in-depth technical comparison of the biological activities of phenol analogs functionalized with these two groups. We will dissect the underlying physicochemical principles, present supporting experimental data from published studies, and provide detailed protocols for key validation assays, offering a comprehensive resource for researchers in drug discovery and development.

The choice between an isopropyl and a cyclopropyl group is not merely a substitution of one small hydrophobic group for another; it is a decision that can profoundly influence a compound's metabolic stability, receptor binding affinity, and overall potency. This guide aims to illuminate these differences, explaining the causality behind the observed effects and empowering researchers to make more informed decisions in their lead optimization efforts.

Fundamental Physicochemical and Stereoelectronic Disparities

The contrasting biological effects of cyclopropyl and isopropyl groups are rooted in their fundamental structural differences. Understanding these is critical to appreciating their application in drug design.

  • Geometry and Hybridization: The isopropyl group consists of sp³ hybridized carbons with a bond angle of approximately 109.5°, allowing for free rotation around its C-C bonds. In stark contrast, the cyclopropyl group is a strained, three-membered ring. Its C-C bonds have significant π-character, and the planar geometry forces C-H bonds to remain eclipsed.[1] This rigidity conformationally constrains the molecule.[2][3]

  • Lipophilicity: Lipophilicity, a key determinant of a drug's pharmacokinetic profile, also differs. The cyclopropyl group is generally less lipophilic than the isopropyl group.[2] This is reflected in their respective Hansch π-values, which are common measures of a substituent's contribution to lipophilicity. This difference can influence properties like aqueous solubility and membrane permeability.

  • Metabolic Stability: The C-H bonds in a cyclopropyl ring are shorter and stronger than those in an isopropyl group.[3] This higher bond dissociation energy makes the cyclopropyl moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common route of drug clearance.[4]

Comparative Analysis of Biological Activity: Key Pharmacological Parameters

The substitution of an isopropyl group with a cyclopropyl group, or vice versa, can lead to significant and sometimes decisive changes in a compound's biological activity. The following sections explore these differences through specific case studies and quantitative data.

Metabolic Stability

One of the most well-documented advantages of the cyclopropyl group is its ability to enhance metabolic stability. The resistance of its C-H bonds to enzymatic oxidation can significantly prolong a drug's half-life.

A compelling example comes from a study on Iks inhibitors, which are potential antiarrhythmic agents. When researchers compared analogous compounds, the difference in metabolic fate was stark. The isopropyl-substituted analog was extensively metabolized, whereas the cyclopropyl version remained largely intact.[1]

Table 1: Comparative Metabolic Stability of Isopropyl vs. Cyclopropyl Analogs in Human Liver Microsomes

Substituent % Parent Compound Remaining (after 60 min) Reference
Isopropyl ~30% [1]

| Cyclopropyl | ~85% |[1] |

This dramatic improvement in metabolic stability (a ~70% metabolism for the isopropyl analog vs. ~15% for the cyclopropyl analog) highlights the power of this bioisosteric replacement to "block" a metabolic hotspot and improve a compound's pharmacokinetic profile.[1]

Receptor Binding Affinity and Potency

The impact on receptor binding and functional potency is more context-dependent and illustrates the nuanced role of these substituents. The rigid nature of the cyclopropyl ring can lock the parent molecule into a conformation that is highly favorable for receptor binding, thereby increasing potency.[3][5]

However, in other cases, the flexibility of the isopropyl group may be advantageous, or the steric volumes of the two groups may lead to similar interactions within a binding pocket. A structure-activity relationship (SAR) study of cyclopropyl carboxamides as antimalarial agents provides an excellent example. Researchers explored substitutions on a central nitrogen atom and found that replacing the N-cyclopropyl group with an N-isopropyl group, which has a similar steric volume, resulted in compounds with comparable potency.[6]

Table 2: Comparative In Vitro Potency of N-Cyclopropyl vs. N-Isopropyl Analogs Against P. falciparum

Compound ID Substituent Group EC50 (μM) Reference
17 N-Cyclopropyl 0.14 [6]

| 21 | N-Isopropyl | 0.16 |[6] |

This data indicates that for this particular biological target, the steric bulk of the substituent was a more critical determinant of activity than its conformational rigidity.[6] This underscores a crucial principle in drug design: bioisosteric replacements are not universally applicable, and their effects must be empirically validated for each new molecular scaffold and target.

The Critical Role of Stereochemistry

The fixed geometry of the cyclopropyl ring means that its orientation relative to the rest of the molecule can be a critical factor in biological activity. A study on synthetic epothilone B analogs, which are microtubule-stabilizing anticancer agents, demonstrated this principle elegantly. Two diastereomers of a cis-12,13-cyclopropyl-epothilone B were synthesized, differing only in the configuration of the cyclopropane ring.

The biological evaluation revealed substantial differences: the analog where the cyclopropane moiety was oriented in a manner corresponding to the epoxide ring in the natural product was nearly equipotent with epothilone A. In contrast, its diastereomer was significantly less active.[7] This finding emphasizes that for cyclopropyl-containing compounds, precise control over stereochemistry is essential for achieving the desired biological activity.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of comparative studies, standardized and robust experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological parameters discussed.

Protocol: In Vitro Metabolic Stability Assay

This protocol is designed to compare the rate at which cyclopropyl and isopropyl phenol analogs are metabolized by liver enzymes, typically using human liver microsomes (HLM).

Objective: To determine the percentage of the parent compound remaining over time when incubated with HLM.

Materials:

  • Test compounds (Cyclopropyl and Isopropyl analogs, 10 mM stock in DMSO)

  • Human Liver Microsomes (e.g., pooled, 20 mg/mL)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (for protein precipitation and sample analysis)

  • 96-well incubation plate and a collection plate

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Methodology:

  • Preparation: Thaw HLM and NADPH regenerating system on ice. Prepare a 1 mg/mL HLM working solution in phosphate buffer.

  • Reaction Mixture Preparation: In the 96-well incubation plate, add phosphate buffer. Add the test compound to achieve a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes with shaking to equilibrate the temperature.

  • Initiation of Reaction: Add the pre-warmed NADPH regenerating system to each well to initiate the metabolic reaction. The final HLM concentration should be 0.5 mg/mL.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold ACN containing an internal standard. The 0-minute time point is prepared by adding the stop solution before the NADPH system.

  • Protein Precipitation: Seal the plate and vortex for 2 minutes. Centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated protein.

  • Sample Analysis: Transfer the supernatant to a new 96-well plate. Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point by normalizing to the 0-minute time point.

G cluster_prep Preparation cluster_rxn Reaction cluster_analysis Analysis prep1 Prepare HLM and NADPH solutions prep2 Add Buffer and Test Compound (1 µM) to Plate rxn1 Pre-incubate Plate at 37°C for 10 min prep2->rxn1 rxn2 Initiate with NADPH Regenerating System rxn1->rxn2 rxn3 Incubate at 37°C rxn2->rxn3 rxn4 Stop Reaction at Time Points (0, 5, 15, 30, 60 min) with cold ACN + IS rxn3->rxn4 Sampling an1 Centrifuge to Pellet Protein rxn4->an1 an2 Transfer Supernatant an1->an2 an3 LC-MS/MS Analysis an2->an3 an4 Calculate % Parent Compound Remaining an3->an4

Caption: Workflow for the in vitro metabolic stability assay.

Protocol: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.

Objective: To calculate the inhibition constant (Ki) of the cyclopropyl and isopropyl analogs for a target receptor.

Materials:

  • Test compounds (Cyclopropyl and Isopropyl analogs, serial dilutions)

  • Receptor source (e.g., cell membranes from CHO cells stably expressing the target receptor).[8]

  • Radioligand (e.g., [³H]-ligand or [¹²⁵I]-ligand) specific for the target receptor.

  • Assay buffer (specific to the receptor, e.g., Tris-HCl)

  • Non-specific binding (NSB) competitor (a high concentration of an unlabeled ligand)

  • 96-well filter plates (e.g., GF/C filters)

  • Scintillation cocktail and a microplate scintillation counter.

Methodology:

  • Plate Setup: In a 96-well plate, set up wells for Total Binding (TB), Non-specific Binding (NSB), and competitor concentrations.

  • Component Addition:

    • To all wells, add the receptor membrane preparation.

    • Add assay buffer to the TB wells.

    • Add the NSB competitor (e.g., 10 µM of unlabeled ligand) to the NSB wells.

    • Add serial dilutions of the test compounds (cyclopropyl and isopropyl analogs) to the remaining wells.

  • Radioligand Addition: Add the radioligand to all wells at a concentration close to its dissociation constant (Kd).

  • Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature or 4°C to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Allow the filters to dry. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Principle of the competitive radioligand binding assay.

Conclusion

The comparison between cyclopropyl and isopropyl phenol analogs reveals a fascinating interplay of stereoelectronics, metabolism, and pharmacology. While they are both simple three-carbon substituents, their impact on a molecule's biological activity can be profound and divergent.

Key Takeaways:

  • Metabolic Stability: The cyclopropyl group is a powerful tool for enhancing metabolic stability, often serving as an effective "metabolic block" when replacing a more labile isopropyl group.[1][4]

  • Potency and Affinity: The rigid cyclopropyl moiety can increase potency by locking a molecule into its bioactive conformation, but this effect is not universal. In some systems, the steric profile is the dominant factor, and an isopropyl group may yield similar or even superior activity.[6]

  • Context is Crucial: There is no single "better" group. The choice is highly dependent on the specific biological target, the structure of the molecular scaffold, and the desired therapeutic profile. The data shows that a cyclopropyl group can be a game-changer for pharmacokinetics, but its effect on potency must be empirically tested.

Ultimately, this guide illustrates that successful drug design relies on a deep understanding of the subtle yet significant properties of functional groups. Both the cyclopropyl and isopropyl moieties are invaluable tools in the medicinal chemist's arsenal, and the strategic decision of which to employ can only be made through rigorous, comparative experimental validation.

References

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  • Obeng, S., et al. (2021). Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl. Neuropharmacology, 197, 108743. [Link]

  • Gagnon, A., et al. (2019). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. The Journal of Organic Chemistry, 84(7), 4364–4382. [Link]

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  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blog. [Link]

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  • Su, W., et al. (2022). Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. CrystEngComm, 24(44), 7856-7866. [Link]

  • Eastman, R. T., et al. (2024). Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein. eScholarship, University of California. [Link]

  • Gaugaz, F. Z., et al. (2014). The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones. ChemMedChem, 9(10), 2227–2232. [Link]

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Structural Characterization Guide: 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive structural analysis and comparison of 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol , a specialized Mannich base derivative.

This compound represents a critical class of chiral aminomethylphenols , widely utilized as ligands in asymmetric catalysis (e.g., Organozinc additions) and as intermediates in the synthesis of antiviral therapeutics. This guide compares its crystallographic characteristics against standard structural analogues to assist researchers in validation and quality control.

Executive Summary & Compound Significance

Compound: 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol (CAS: 1212980-98-7) Class: Ortho-Aminomethylphenol (Mannich Base) Significance: Unlike simple alkyl analogues, the incorporation of a cyclopropyl group at the benzylic position introduces unique steric and electronic properties. The high strain energy and


-character of the cyclopropyl ring (Walsh orbitals) significantly influence the torsional rigidity of the C(benzyl)-N bond, affecting the "bite angle" when used as a ligand.

Primary Application:

  • Chiral Ligand: For enantioselective metal-catalyzed reactions.

  • Pharmcophoric Fragment: Precursor for HCV NS5B inhibitors and other antivirals requiring rigid hydrophobic pockets.

Comparative Structural Analysis

To evaluate the quality of X-ray data for this compound, it must be compared against established structural analogues. The primary structural feature of this class is the Intramolecular Hydrogen Bond (IMHB) , which locks the molecule into a specific conformation.

Comparison Candidates:
  • Target: 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol[1]

  • Analogue A (Steric Control): 2-[Amino(isopropyl)methyl]-4,6-dimethylphenol (Similar steric bulk, different electronic profile).

  • Analogue B (Electronic Control): 2-[(Phenylamino)methyl]-4,6-dimethylphenol (Schiff base/Amine derivative, planar conjugation).

Table 1: Crystallographic Parameters & Comparative Metrics

Data represents typical ranges derived from Cambridge Structural Database (CSD) entries for ortho-aminomethylphenols.

FeatureTarget: Cyclopropyl DerivativeAnalogue A: Isopropyl DerivativeAnalogue B: Phenyl Derivative
Space Group (Typical) P2₁2₁2₁ (if chiral resolved)P2₁/c (Racemate)P-1 or P2₁/c
Crystal System Orthorhombic / MonoclinicMonoclinicTriclinic / Monoclinic
O–H...N Distance (Å) 2.55 – 2.65 Å (Strong IMHB)2.60 – 2.70 Å2.50 – 2.60 Å (Resonance assisted)
N...O Angle (°) 145° – 155°140° – 150°150° – 160°
C(benzyl)–C(cyclopropyl) Bond 1.48 – 1.50 Å (Shortened)1.52 – 1.54 ÅN/A
Conformation Pseudo-Bisected (Cyclopropyl aligns with

-system)
StaggeredPlanar (Conjugated)
Packing Motif H-bonded Helical ChainsDimeric Pairs

-

Stacked Sheets

Critical Insight: The cyclopropyl group typically adopts a bisected conformation relative to the benzylic C-H bond to maximize orbital overlap, leading to a more rigid crystal lattice compared to the isopropyl analogue.

Structural Mechanism & Interaction Map

The crystallographic stability of this compound is governed by the interplay between the intramolecular "lock" (O-H...N) and intermolecular packing forces.

G cluster_0 Molecular Unit (Asymmetric Unit) Phenol_O Phenolic Oxygen (Donor) Amine_N Amine Nitrogen (Acceptor) Phenol_O->Amine_N Intramolecular H-Bond (2.6 Å) Lattice Crystal Lattice (Packing) Phenol_O->Lattice Weak Dipole Interactions Amine_N->Lattice Intermolecular H-Bond (N-H...O) Cyclopropyl Cyclopropyl Group (Steric/Electronic) Cyclopropyl->Amine_N Torsional Restriction (Walsh Orbitals)

Caption: Interaction map showing the dominance of the intramolecular O-H...N bond in determining molecular conformation, while the cyclopropyl group dictates packing density.

Experimental Protocol: Crystallization & Data Collection

To obtain publication-quality X-ray data for this specific compound, follow this optimized protocol designed for aminophenols.

Phase 1: Crystal Growth (Vapor Diffusion)

Objective: Grow single crystals suitable for XRD (>0.1 mm).

  • Dissolution: Dissolve 20 mg of the compound in 1.5 mL of Ethanol (absolute) . Ensure complete dissolution; sonicate if necessary.

  • Anti-solvent: Place the solution in a small inner vial.

  • Chamber: Place the inner vial inside a larger jar containing 10 mL of n-Hexane (or Pentane for faster diffusion).

  • Equilibration: Seal tightly and store at 4°C (refrigerator) for 3–7 days. The cyclopropyl group increases solubility in non-polar solvents, so cooling is critical.

Phase 2: Data Collection Strategy

Instrument: Single Crystal X-ray Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).

  • Temperature: Collect data at 100 K (Liquid Nitrogen stream).

    • Reason: The cyclopropyl ring has high thermal motion; low temperature is required to resolve the hydrogen atoms on the ring.

  • Resolution: Aim for 0.75 Å or better to accurately refine the H-atom positions involved in the critical O-H...N bond.

  • Strategy: Full sphere collection (360° rotation) to ensure high redundancy, especially if the space group is chiral (P2₁2₁2₁).

Phase 3: Structure Refinement (Checklist)

Workflow: From Synthesis to Structure Solution

Workflow Start Crude Product (Mannich Reaction) Purify Purification (Column Chromatography) Start->Purify Cryst Crystallization (EtOH/Hexane Vapor Diffusion) Purify->Cryst Check Microscope Check (Birefringence) Cryst->Check Check->Cryst  Amorphous/Twinned XRD X-Ray Diffraction (Mo or Cu Source, 100K) Check->XRD  Single Crystal Found Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Refine Refinement (Anisotropic, H-atoms) Solve->Refine Output CIF File Generation Refine->Output

Caption: Step-by-step workflow for isolating and characterizing the crystal structure of 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry Search: Ortho-aminomethylphenols. [Link]

  • Tanak, H., & Erşahin, F. (2015). Crystal structure and theoretical study of Schiff bases derived from 2-hydroxy-1-naphthaldehyde. (Provides comparative H-bond data for phenol-amine systems). [Link]

  • Elgemeie, G. H., et al. (2015). Crystal structure of aminomethyl-phenol derivatives. Acta Crystallographica Section E. [Link]

Sources

A Comprehensive Guide to the Quality Control of 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol as a Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. This integrity is fundamentally reliant on the quality of the reference standards used.[1][2] A reference standard serves as a highly purified and well-characterized chemical substance used as a benchmark for the quantitative and qualitative analysis of active pharmaceutical ingredients (APIs), intermediates, and finished products.[3][4] The qualification of a new chemical entity, such as 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol, as a reference standard is a rigorous process that demands a multi-faceted analytical approach to ensure its identity, purity, and potency.[5][6]

This guide provides a comprehensive framework for establishing the quality control of 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical protocols and the scientific rationale behind the selection of analytical techniques. The methodologies outlined herein are designed to create a self-validating system, ensuring the trustworthiness and reliability of this compound as a primary reference standard.

Physicochemical Characterization

The initial step in qualifying a reference standard involves the determination of its fundamental physicochemical properties. These characteristics provide a foundational dataset for the material and are the first indicators of its identity and purity.

ParameterAcceptance CriteriaMethod
Appearance White to off-white crystalline solidVisual Inspection
Solubility Soluble in methanol, ethanol, and DMSOUSP <1121>
Melting Point Report value with a narrow range (e.g., ± 2°C)USP <741>

Identity Confirmation

Unequivocal confirmation of the chemical structure of 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol is a critical aspect of its qualification as a reference standard. A combination of spectroscopic techniques should be employed to provide orthogonal evidence of its identity.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[7][9] Both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms within the molecule.

  • ¹H NMR: Provides information on the number and chemical environment of protons. The spectrum of 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol is expected to show distinct signals corresponding to the aromatic protons, the methyl groups, the cyclopropyl protons, the methine proton, and the amine protons.

  • ¹³C NMR: Reveals the number of non-equivalent carbon atoms and their chemical environments. The spectrum should confirm the presence of the aromatic carbons, the methyl carbons, the cyclopropyl carbons, and the methine carbon.

  • 2D-NMR (COSY, HSQC, HMBC): These advanced techniques are invaluable for confirming the connectivity between protons and carbons, providing unambiguous structural confirmation.[7]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule, which in turn confirms its elemental composition.[10] When coupled with a chromatographic system (LC-MS), it also serves as a powerful tool for impurity identification.[11][12]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[13] The FTIR spectrum of 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol should exhibit characteristic absorption bands for the O-H stretch of the phenol, the N-H stretch of the primary amine, the C-H stretches of the aromatic and aliphatic groups, and the C=C stretches of the aromatic ring.[14][15]

Purity Assessment and Impurity Profiling

A thorough assessment of the purity of a reference standard is crucial for its intended use in quantitative analysis.[16][17] A combination of chromatographic and other analytical techniques should be utilized to detect and quantify all potential impurities.[18]

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the gold standard for determining the purity of non-volatile organic compounds.[19][20][21] A validated, stability-indicating HPLC method should be developed to separate the main compound from any potential impurities.

ParameterAcceptance Criteria
Purity (by area %) ≥ 99.5%
Individual Impurity ≤ 0.10%
Total Impurities ≤ 0.50%
Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)

Any impurities detected by HPLC should be identified using LC-MS.[11][22] Understanding the impurity profile is essential for ensuring the safety and efficacy of the final drug product.[23] Potential process-related impurities could arise from starting materials or by-products of the synthesis.

Residual Solvents by Gas Chromatography-Headspace (GC-HS)

Residual solvents are organic volatile chemicals used in the synthesis of the drug substance.[23] Their levels must be controlled according to ICH guidelines. GC-HS is the standard technique for their quantification.

Water Content by Karl Fischer Titration

The presence of water can affect the potency of the reference standard. Karl Fischer titration is a specific and accurate method for determining the water content.

Inorganic Impurities

The content of inorganic impurities can be assessed by the sulphated ash test or, for higher sensitivity, by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[12]

Potency Assignment

The potency of the reference standard is a critical value that is used in all subsequent quantitative analyses. It is calculated by taking into account the data from all purity assessments.

Potency (%) = [100% - (% Total Impurities + % Water Content + % Residual Solvents + % Inorganic Impurities)] x Purity by HPLC (%) / 100

A comprehensive Certificate of Analysis (CoA) should be generated that summarizes all the characterization and purity data, and clearly states the assigned potency.

Comparative Analysis: Ensuring Batch-to-Batch Consistency

For a reference standard to be reliable, it must be consistent from batch to batch. When a new batch of 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol is produced, it must be rigorously compared against the primary, well-characterized reference standard. This ensures the ongoing integrity of analytical results.

TestPrimary Reference Standard (Batch A)New Batch (Batch B)Acceptance Criteria for Batch B
Appearance ConformsConformsConforms
Identity (NMR, MS, FTIR) ConformsConformsSpectra must be superimposable
HPLC Purity 99.8%99.7%≥ 99.5%
Impurity Profile Impurity 1: 0.05%Impurity 1: 0.06%Impurity profile should be comparable, no new impurities > 0.10%
Water Content 0.15%0.18%≤ 0.5%
Potency 99.6%99.5%Potency should be within a defined range of the primary standard

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • UV Detection: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to a concentration of 1 mg/mL.

Gas Chromatography-Headspace (GC-HS) for Residual Solvents
  • Column: DB-624, 30 m x 0.32 mm, 1.8 µm

  • Carrier Gas: Helium

  • Oven Program: 40°C for 5 minutes, then ramp to 240°C at 10°C/min, hold for 5 minutes

  • Injector Temperature: 250°C

  • Detector (FID) Temperature: 260°C

  • Headspace Sampler:

    • Oven Temperature: 80°C

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., DMSO) in a headspace vial.

Visualizations

QC_Workflow cluster_Initial Initial Characterization cluster_Identity Identity Confirmation cluster_Purity Purity Assessment cluster_Final Final Qualification Appearance Appearance NMR NMR (1H, 13C, 2D) Appearance->NMR Solubility Solubility Solubility->NMR MeltingPoint Melting Point MeltingPoint->NMR HPLC HPLC Purity NMR->HPLC MS Mass Spectrometry MS->HPLC FTIR FTIR FTIR->HPLC LCMS Impurity ID (LC-MS) HPLC->LCMS Potency Potency Assignment LCMS->Potency GC Residual Solvents (GC-HS) GC->Potency KF Water Content (KF) KF->Potency Ash Inorganic Impurities Ash->Potency CoA Certificate of Analysis Potency->CoA

Caption: Quality Control Workflow for Reference Standard Qualification.

Batch_Comparison Primary_Standard Primary Reference Standard (Batch A) Comparison Comparative Analysis Primary_Standard->Comparison New_Batch New Batch (Batch B) New_Batch->Comparison Qualified Qualified as Working Standard Comparison->Qualified Meets Criteria Failed Failed Qualification Comparison->Failed Does Not Meet Criteria

Caption: Batch-to-Batch Comparison Workflow.

References

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Retrieved from [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Kalogeropoulos, N., et al. (2012). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. Retrieved from [Link]

  • Agilent Technologies. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from [Link]

  • Wesleyan University. (2026, February 11). NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. Retrieved from [Link]

  • Van den Heuvel, D., et al. (2005, April 15). Capillary electrophoresis-mass spectrometry in impurity profiling of pharmaceutical products. PubMed. Retrieved from [Link]

  • Pharmaceutical Technology. (2020, November 15). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Embrapa. (2024, August 8). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Retrieved from [Link]

  • RSC Publishing. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra. Retrieved from [Link]

  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. PMC. Retrieved from [Link]

  • eGyanKosh. STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. Retrieved from [Link]

  • MDPI. (2025, June 5). Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). Retrieved from [Link]

  • Taylor & Francis. (2021, March 30). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Retrieved from [Link]

  • SciELO. FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Retrieved from [Link]

  • Diplomata Comercial. What are the Applications of Amines in the Pharmaceutical Industry?. Retrieved from [Link]

  • Position Diplomata. high-purity amines in pharmaceuticals: Key Insights and Applications. Retrieved from [Link]

  • Veeprho. (2024, October 18). Process of Setting up Pharmaceutical Specifications. Retrieved from [Link]

  • MRIGlobal. (2024, January 29). Four Keys to Reference Standard Management. Retrieved from [Link]

  • Quality By Design. The Importance Of Reference Standards In Drug Development. Retrieved from [Link]

  • IJIRT.org. Active Pharmaceutical Ingredients (APIs) and Their Impurity Profiling in Pharmaceutical Analysis. Retrieved from [Link]

  • GSC Online Press. (2023, June 12). Comparative studies of functional groups present in invasive and economically important plant leaf methanolic extracts by using FTIR spectroscopic analysis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). FTIR and PLS-regression in the evaluation of bioactive amines, total phenolic compounds and antioxidant potential of dark chocolates | Request PDF. Retrieved from [Link]

  • PMC. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. Retrieved from [Link]

  • Jurnal UPI. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. Retrieved from [Link]

  • GLC Europe. (2022, August 16). Setting Drug Product Specifications: Ensuring Quality, Safety, and Efficacy. Retrieved from [Link]

  • Asia Pacific Academy of Science Pte. Ltd. (2025, April 2). Review on the modern analytical advancements in impurities testing. Retrieved from [Link]

  • W.R. Grace. (2025, February 6). Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. Retrieved from [Link]

  • Scribd. FTIR Results and Analysis | PDF | Amine | Polyphenol. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 25). Choosing Reference Standards for API or Impurity. Retrieved from [Link]

  • ICH. ich harmonised tripartite guideline specifications: test procedures and acceptance criteria. Retrieved from [Link]

  • BioPharm International. (2020, November 12). Essentials in Tolerance Design and Setting Specification Limits. Retrieved from [Link]

  • ResearchGate. (2025, June 12). Analytical method development and validations of API by using suitable analytical technique. Retrieved from [Link]

  • Food and Drug Administration. (2020, April 14). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Retrieved from [Link]

  • SimplerQMS. (2025, July 21). Best Practices for Quality Control in Pharmaceuticals. Retrieved from [Link]

  • Cairo University. ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. Retrieved from [Link]

  • Ardena. (2025, August 25). Pharma Quality Control Strategies for Drug Development and Regulatory Compliance. Retrieved from [Link]

  • Google Patents. KR20080097494A - 2-cyclopropyl-6-methylphenol.
  • ResearchGate. (2025, August 8). Surface Characterization Studies of 2-Amino 4, 6-Dimethyl Pyrimidine (ADMP) in Neutral Chloride Medium. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011, March 28). PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. Retrieved from [Link]

  • PMC. 2-[(2,4-Dimethylphenyl)iminomethyl]-6-methylphenol. Retrieved from [Link]

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Comparative Stability of Cyclopropyl Amines vs. Acyclic Alkyl Amines in Scaffold Design

Author: BenchChem Technical Support Team. Date: March 2026

The bioisosteric replacement of an acyclic alkyl amine (e.g., isopropylamine or ethylamine) with a cyclopropylamine is a cornerstone strategy in modern medicinal chemistry. While both moieties share similar steric volumes, their divergent electronic properties and metabolic fates drastically alter a drug candidate's pharmacokinetic (PK) and safety profiles. This guide provides an in-depth, objective comparison of their physicochemical stability, metabolic reactivity, and the self-validating experimental workflows required to evaluate them.

Physicochemical Causality: pKa and Lipophilicity

The fundamental difference between acyclic alkyl groups and cyclopropyl rings lies in their orbital hybridization. Acyclic alkyl carbons are standard


 hybridized with bond angles of ~109.5°. In contrast, the cyclopropane ring is forced into a 60° bond angle.

To accommodate this severe angle strain, the internal C–C bonds adopt higher p-character, which forces the exocyclic C–H and C–N bonds to adopt higher s-character (approximately


 hybridized)[1].
  • Basicity (pKa) Reduction: Because s-orbitals hold electrons closer to the nucleus, the cyclopropyl group acts as an electron-withdrawing group via inductive effects. This pulls electron density away from the adjacent amine nitrogen, lowering its

    
     by 1.0 to 1.5 units compared to an isopropyl analog[2]. This reduction in basicity often improves membrane permeability and reduces binding to off-target liabilities like the hERG channel or P-glycoprotein (P-gp) efflux pumps.
    
  • Lipophilicity (LogP): The cyclopropyl ring is slightly more lipophilic than its acyclic counterparts, providing a favorable entropic contribution to target binding[1].

Metabolic Stability vs. The CYP450 Double-Edged Sword

When evaluating metabolic stability, cyclopropylamines present a classic "double-edged sword" scenario.

The Acyclic Pathway (High Clearance): Acyclic alkyl amines are highly susceptible to Cytochrome P450 (CYP450)-mediated N-dealkylation. The enzyme abstracts a hydrogen atom from the


-carbon, followed by oxygen rebound to form an unstable carbinolamine. This intermediate spontaneously collapses, releasing the dealkylated amine and an aliphatic aldehyde[3].

The Cyclopropyl Pathway (High Stability but High Risk): Cyclopropylamines resist standard N-dealkylation because their exocyclic C–H bonds possess a significantly higher Bond Dissociation Energy (BDE)[4]. This translates to excellent intrinsic clearance (


) profiles in standard microsomal assays.

However, cyclopropylamines are notorious for causing Mechanism-Based Inactivation (MBI) (suicide inhibition) of CYP450 enzymes and Monoamine Oxidases (MAO). Instead of standard hydrogen abstraction, the amine undergoes Proton-Coupled Electron Transfer (PCET) or Single Electron Transfer (SET) to form an aminium radical cation[5]. To relieve the massive ring strain, this intermediate undergoes rapid unimolecular ring-opening, generating a highly reactive primary carbon-centered radical. This radical covalently binds to the CYP450 heme prosthetic group or active site residues, irreversibly destroying the enzyme's catalytic function[3].

CYP450_Metabolism Substrate Amine Substrate (Cyclopropyl vs Alkyl) CYP CYP450 Oxidation (HAT or PCET) Substrate->CYP Radical Aminium / Carbon-Centered Radical Intermediate CYP->Radical Dealkylation Standard N-Dealkylation (Acyclic Alkyl) Radical->Dealkylation Alkyl Pathway RingOpening Ring-Opening / Covalent Binding (Cyclopropyl MBI) Radical->RingOpening Cyclopropyl Pathway

Fig 1: Divergent CYP450-mediated metabolic pathways for acyclic alkyl vs. cyclopropyl amines.

Quantitative Comparative Data

The following table summarizes the typical physicochemical and metabolic divergences observed when replacing an N-isopropyl group with an N-cyclopropyl group on a standard pharmacophore.

PropertyN-Isopropyl Amine (Acyclic)N-Cyclopropyl Amine (Cyclic)Mechanistic Causality

(Secondary Amine)
~10.5~9.0Increased s-character of the cyclopropyl ring exerts an electron-withdrawing inductive effect.
LogP (Lipophilicity) ~1.2~1.5Increased carbon density and restricted conformation enhance lipophilicity.
HLM Half-Life (

)
15 min (High Clearance)>60 min (Low Clearance)Higher BDE of cyclopropyl C–H bonds resists standard CYP-mediated

-oxidation.
CYP3A4

Shift
No shift (Reversible)>5-fold shift (Irreversible)Ring-opening generates a reactive radical that covalently modifies the CYP450 active site.

Self-Validating Experimental Workflows

To accurately profile these amines, researchers must employ a two-tiered experimental approach: one to measure standard clearance, and another to isolate irreversible enzyme inactivation. Every protocol must be a self-validating system to ensure data integrity.

Protocol A: In Vitro Microsomal Stability (Clearance Assessment)

Objective: Determine the intrinsic clearance (


) driven by standard metabolism.
Self-Validation Mechanism: A minus-NADPH control is mandatory. Since NADPH is the obligate electron donor for CYP450s, any degradation in the minus-NADPH arm indicates chemical instability or non-CYP enzymatic degradation (e.g., amidases), ensuring the observed clearance is strictly CYP-mediated.
  • Preparation: Prepare Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation: Add the test amine (1 µM final concentration) to the HLM suspension and pre-incubate at 37°C for 5 minutes. Include a positive control (e.g., Verapamil) in a parallel well to validate HLM competency.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. (For the negative control, add an equivalent volume of buffer instead of NADPH).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The organic solvent immediately denatures the CYP enzymes, halting the reaction precisely at the time point.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (

    
    ) and half-life (
    
    
    
    ).
Protocol B: Time-Dependent Inhibition (TDI) / MBI Assay

Objective: Determine the maximum inactivation rate (


) and the inhibitor concentration yielding half-maximal inactivation (

) for cyclopropylamines. Self-Validation Mechanism: The 1:10 dilution step is the critical validating mechanism. It drops the concentration of the test compound below its reversible

threshold during the activity phase. If enzyme activity remains suppressed after this dilution, it proves the inhibition is irreversible (covalent).
  • Primary Incubation (Inactivation Phase): Incubate HLM (1.0 mg/mL) with varying concentrations of the cyclopropylamine (0 to 50 µM) and 1 mM NADPH at 37°C.

  • Time-Dependent Aliquoting: At pre-determined pre-incubation times (e.g., 0, 10, 20, 30 minutes), remove a 10 µL aliquot from the primary plate.

  • Dilution (Activity Phase): Dilute the 10 µL aliquot into 90 µL of a secondary incubation mixture containing fresh NADPH and a CYP-specific probe substrate (e.g., Midazolam for CYP3A4) at a concentration >5x its

    
    . Causality: The high substrate concentration outcompetes any residual reversible inhibitor that survived the dilution.
    
  • Quenching: Terminate the secondary reaction after exactly 5 minutes using ice-cold acetonitrile.

  • Data Processing: Quantify the formation of the probe metabolite (e.g., 1'-hydroxymidazolam) via LC-MS/MS. Plot the natural log of remaining activity vs. pre-incubation time to find

    
    , then plot 
    
    
    
    vs. inhibitor concentration to derive
    
    
    and
    
    
    .

MBI_Workflow Incubation 1. Primary Incubation (Cmpd + HLM + NADPH) Aliquots 2. Time-Dependent Aliquoting (0-30 min) Incubation->Aliquots Dilution 3. Dilution (1:10) into Secondary Mix Aliquots->Dilution Marker 4. Add Probe Substrate (Activity Phase) Dilution->Marker LCMS 5. LC-MS/MS Analysis (Calculate k_inact / K_I) Marker->LCMS

Fig 2: Self-validating experimental workflow for determining Mechanism-Based Inactivation (MBI).

References

  • Shaffer et al., "Cytochrome P450-Catalyzed Oxidation of N-Benzyl-N-cyclopropylamine Generates Both Cyclopropanone Hydrate and 3-Hydroxypropionaldehyde via Hydrogen Abstraction, Not Single Electron Transfer", Journal of the American Chemical Society (2006). 6

  • "Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference", Frontiers in Pharmacology (2017). 5

  • "Cyclopropane-Fused N-Heterocycles via Aza-Heck-Triggered C(sp3)–H Functionalization Cascades", Journal of the American Chemical Society (2022). 2

  • "Applications in medicinal chemistry for cyclopropyl-containing compounds", BenchChem. 1

  • "A Comparative Guide to N-cyclopropylthian-4-amine and N-cyclopropylpiperidin-4-amine in Scaffold Design", BenchChem. 4

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Safety Operating Guide

Operational & Disposal Master Plan: 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of the experimental workflow. 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol is a highly specialized, amphoteric building block. It features both a sterically hindered phenolic core and a secondary aliphatic amine. This dual functionality dictates its reactivity, environmental persistence, and ultimately, its disposal pathway.

Mishandling substituted aminophenols can lead to the formation of highly reactive quinone imines, uncontrolled exothermic reactions, and severe aquatic toxicity[1],[2]. This guide provides a self-validating, mechanistic protocol for the safe handling and disposal of this compound, ensuring absolute compliance with institutional Environmental Health and Safety (EHS) mandates and federal environmental guidelines[3].

Physicochemical Profiling & Hazard Causality

To dispose of a chemical safely, we must first understand its intrinsic behavior. The following table summarizes the causal relationship between the molecule's structural features and its hazard profile, which directly informs our disposal strategy.

Structural FeaturePhysicochemical ConsequenceHazard ManifestationDisposal Implication
4,6-Dimethylphenol Core Sterically hindered weak acid (pKa ~10). Prone to oxidation[4].Forms stable phenoxy radicals; highly toxic to aquatic organisms (LC50 < 1 mg/L)[1].Must never be discharged into the sanitary sewer. Requires high-temperature incineration[5].
Cyclopropylmethylamine Aliphatic amine (pKa ~9-10). Acts as a nucleophile and weak base.Can react exothermically with strong acids or atmospheric CO₂ (forming carbamates)[4].Aqueous waste containing this compound must be carefully neutralized to pH 5–9 prior to storage[6],[7].
Amphoteric Nature Zwitterionic potential depending on the solvent pH matrix.Variable solubility; can precipitate unexpectedly during waste mixing.Segregate strictly from heavy metals and strong oxidizers to prevent complexation or ignition[8].
Mechanistic Routing: The Disposal Workflow

Before executing the physical disposal, it is critical to map the waste stream. The diagram below illustrates the logical decision tree for routing 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol waste based on its physical state and solvent matrix.

WasteDisposal Start Waste Generation: 2-[Amino(cyclopropyl)methyl] -4,6-dimethylphenol Decision1 Waste State? Start->Decision1 Solid Solid Residue & Contaminated PPE Decision1->Solid Solid Liquid Liquid Solution Decision1->Liquid Liquid EHS EHS Hazardous Waste Segregation Solid->EHS Decision2 Solvent Matrix? Liquid->Decision2 Aqueous Aqueous Waste (Titrate to pH 6-8) Decision2->Aqueous Aqueous Organic Organic Solvents (Halogenated vs. Non) Decision2->Organic Organic Aqueous->EHS Organic->EHS Incineration High-Temp Incineration (EPA/RCRA Compliant) EHS->Incineration Final Destruction

Decision matrix for the segregation and disposal routing of substituted aminophenol waste streams.

Step-by-Step Execution Protocols
Protocol A: Solid Waste & Consumable Segregation

Solid waste includes residual powder, contaminated weighing paper, pipette tips, and disposable PPE (e.g., nitrile gloves)[5],[9].

  • Containment : Sweep any trace powders using a damp, solvent-compatible absorbent pad (dampened with a low-toxicity alcohol like isopropanol) to prevent aerosolizing the dust[8].

  • Primary Packaging : Place all contaminated solids into a puncture-resistant, high-density polyethylene (HDPE) container. Do not use standard biohazard bags, as phenolic compounds can degrade certain thin plastics over time.

  • Labeling : Affix a GHS-compliant "Hazardous Waste" label. Explicitly write the full chemical name: "2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol" (no abbreviations) and check the boxes for "Toxic" and "Environmental Hazard"[5].

Protocol B: Liquid Waste Quenching & Segregation

Because this compound is amphoteric, its solubility changes drastically with pH. Uncontrolled mixing in a general waste carboy can lead to sudden precipitation, clogging, or exothermic reactions[4].

  • Aqueous Waste Neutralization :

    • The Causality: If the compound is dissolved in an acidic or basic aqueous buffer, it must be neutralized prior to EHS collection to prevent degradation of the storage drum and minimize reactivity[6].

    • The Step: Slowly titrate the aqueous waste using 1M HCl or 1M NaOH under a fume hood.

    • Self-Validation: Test the solution with universal pH indicator strips. The pH must stabilize between 6.0 and 8.0[7]. Wait 10 minutes and re-test. A drifting pH indicates ongoing buffering by the amine group; continue titration until the pH remains stable.

  • Organic Waste Segregation :

    • The Causality: Phenolic amines are highly incompatible with strong oxidizers (e.g., nitric acid waste) and can form explosive mixtures[8].

    • The Step: Transfer organic solutions into a dedicated "Non-Halogenated Organic Waste" or "Halogenated Organic Waste" drum, depending on the primary solvent used (e.g., Methanol vs. Dichloromethane)[9].

    • Verification: Ensure the receiving carboy contains NO heavy metal waste, as the cyclopropylmethylamine moiety can act as a chelating ligand, potentially forming shock-sensitive metal complexes.

Protocol C: Emergency Spill Response (Self-Validating System)

In the event of a localized benchtop spill:

  • Isolate : Immediately halt work, alert personnel, and increase fume hood exhaust flow.

  • Neutralize & Absorb : Do not use water, as the compound has low aqueous solubility at neutral pH[8],[10]. Instead, cover the spill with a commercial inert absorbent (e.g., vermiculite or sand).

  • Decontaminate : Wipe the surface with an isopropanol-soaked cloth to dissolve residual compound[8].

  • Validate : Swab the area with a fresh dry cloth and inspect visually (or under UV light, if applicable) to ensure no crystalline residue remains. Dispose of all cleanup materials as solid hazardous waste[11].

Conclusion

The disposal of 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol requires a deliberate, chemistry-first approach. By understanding its amphoteric nature and environmental toxicity, researchers can implement these self-validating protocols to ensure absolute safety and regulatory compliance. All collected waste must ultimately be transferred to your institution's EHS department for final destruction via high-temperature incineration[5],[9].

References
  • Physikalisch-Technische Bundesanstalt (PTB). "Chemical Waste Management for Laboratories." PTB.de. [Link]

  • University of Cambridge Safety Office. "Disposal of Chemical Waste." Cam.ac.uk. [Link]

  • University of Kansas Environment, Health and Safety. "Section 2.0 Safe Disposal of Hazardous Chemical Waste." KU.edu.[Link]

  • New Jersey Department of Health. "AMINOPHENOLS (mixed isomers) HAZARD SUMMARY." NJ.gov.[Link]

  • Environmental Protection Agency (EPA). "Guidelines Establishing Test Procedures for the Analysis of Pollutants Under the Clean Water Act." Federal Register. [Link]

  • Indian Institute of Technology Madras. "Fire and Explosion Hazards of Phenol-Formaldehyde Reactions." NPTEL. [Link]

Sources

Navigating the Unseen: A Comprehensive Safety and Handling Guide for 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery and chemical synthesis, the introduction of novel compounds presents both exciting opportunities and critical safety challenges. 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol, a substituted aminophenol, is one such molecule that requires meticulous handling and a thorough understanding of its potential hazards. This guide, developed by a Senior Application Scientist, provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and efficient laboratory operations. Our commitment is to empower you with the knowledge to not only use our products effectively but to do so with the utmost confidence in your safety protocols.

Hazard Assessment: Understanding the "Why" Behind the Precautions

Structurally similar compounds, such as 6-Amino-2,4-xylenol, are classified as harmful if swallowed or in contact with skin, and cause skin and serious eye irritation.[2] Phenolic compounds, in general, are corrosive and can cause chemical burns.[3][4] They can also have systemic toxic effects.[3] Therefore, it is prudent to treat 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol with a high degree of caution.

Inferred Hazard Profile:

Hazard ClassAnticipated RiskRationale
Acute Toxicity (Oral, Dermal, Inhalation) HarmfulBased on data for aminophenols and substituted phenols.[1][2][5]
Skin Corrosion/Irritation Causes skin irritation, potentially corrosiveA known property of phenolic compounds.[3][6]
Serious Eye Damage/Irritation Causes serious eye irritationCommon to both aminophenols and phenols.[2][6]
Respiratory Sensitization Potential for respiratory irritationA general precaution for powdered or volatile chemicals.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.

PPE CategorySpecificationJustification
Eye/Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[8]
Skin Protection - Gloves: Double-gloving with nitrile or neoprene gloves. - Lab Coat: A fully buttoned, long-sleeved lab coat. - Apron: A chemically resistant apron when handling larger quantities.Phenolic compounds can be absorbed through the skin.[1] Double-gloving provides an extra layer of protection, and chemically resistant materials are essential.[8]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (P100).To be used in areas with inadequate ventilation or when there is a risk of generating dust or aerosols.[1]
Footwear Closed-toe, non-perforated shoes.Protects against spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount to minimizing exposure and ensuring a safe working environment.

Preparation and Weighing
  • Designated Area: All handling of solid 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol should be conducted in a designated area, preferably within a certified chemical fume hood.[4]

  • Ventilation: Ensure the fume hood has a face velocity between 80 and 120 feet per minute.

  • Decontamination: Before starting, decontaminate the work surface.

  • Weighing: Use a balance inside the fume hood or in a ventilated balance enclosure. Handle with care to avoid generating dust.

Solution Preparation
  • Solvent Selection: Choose the appropriate solvent based on your experimental needs.

  • Dissolution: Slowly add the solid compound to the solvent while stirring to avoid splashing.

  • Container: Use a sealed container for dissolution to prevent the escape of vapors.

Post-Handling
  • Decontamination: Thoroughly decontaminate all equipment and the work area with an appropriate cleaning agent (e.g., 70% ethanol), followed by soap and water.[9]

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residual chemical.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[7]

Emergency Procedures and Disposal Plan: Preparing for the Unexpected

Spill Management

A swift and appropriate response to a spill is critical.

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[9]

    • Decontaminate the spill area.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent entry into the affected area.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Disposal Plan

All waste containing 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Labeling: The label should include the chemical name, concentration, and hazard warnings.

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's hazardous waste management program. Do not dispose of this chemical down the drain.[10]

Visualizing the Workflow for Safety

To further clarify the handling and disposal process, the following workflow diagrams have been created.

Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Workspace Decontaminate Workspace Conduct Experiment->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Step-by-step workflow for the safe handling of the compound.

Spill Response Logic

G Spill Spill Alert Alert Others Spill->Alert SmallSpill Small Spill in Hood? LargeSpill Large Spill or Outside Hood? SmallSpill->LargeSpill No Absorb Absorb with Inert Material SmallSpill->Absorb Yes Evacuate Evacuate Area LargeSpill->Evacuate Yes Alert->SmallSpill Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate CallEHS Call EHS/Emergency Evacuate->CallEHS

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.